molecular formula C15H22O3 B072353 Octyl 4-hydroxybenzoate CAS No. 1219-38-1

Octyl 4-hydroxybenzoate

Cat. No.: B072353
CAS No.: 1219-38-1
M. Wt: 250.33 g/mol
InChI Key: RIKCMEDSBFQFAL-UHFFFAOYSA-N
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Description

Octyl 4-hydroxybenzoate, also known as n-octylparaben, is an important organic compound and key raw material used in advanced research and development. With the molecular formula C 15 H 22 O 3 and a molecular weight of 250.34 g/mol, this compound serves as a critical intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . As a member of the paraben family, its primary research value lies in its antimicrobial and preservative properties. The proposed mechanism of action for parabens involves inhibiting DNA and RNA synthesis and key microbial enzymes such as ATPase and phosphotransferase. They are also suggested to interfere with membrane transport processes by disrupting the microbial lipid bilayer, potentially causing the leakage of intracellular constituents . The longer alkyl chain, compared to methyl- or ethylparabens, contributes to its lipophilicity and functional profile . Specifications & Handling: • CAS RN : 1219-38-1 • Purity : >98.0% (GC)(T) • Appearance : White to almost white powder or crystal • Melting Point : 50-55 °C • Solubility : Soluble in alcohol, phenoxy ethanol, and propylene glycol. Insoluble in water . • Storage : Store at room temperature, recommended in a cool and dark place (<15°C) in a tightly sealed container . • Hazard Statements : H315 - Causes skin irritation. H319 - Causes serious eye irritation. H317 - May cause an allergic skin reaction . Safety Notice: This product is for laboratory research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

octyl 4-hydroxybenzoate
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InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-12-18-15(17)13-8-10-14(16)11-9-13/h8-11,16H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKCMEDSBFQFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0047957
Record name Octylparaben
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Molecular Weight

250.33 g/mol
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CAS No.

1219-38-1
Record name Octyl p-hydroxybenzoate
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Record name Octyl 4-hydroxybenzoate
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Record name Octylparaben
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Record name Octyl 4-hydroxybenzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Octyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of octyl 4-hydroxybenzoate, a compound of interest in pharmaceutical and cosmetic research and development. The information is presented to facilitate easy access and comparison, with detailed experimental protocols and visual representations of its biological interactions and experimental workflows.

Core Physicochemical Properties

This compound, also known as octylparaben, is an ester of p-hydroxybenzoic acid. Its physicochemical characteristics are crucial for understanding its behavior in various formulations and biological systems.

Data Presentation

The quantitative physicochemical data for this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms Octylparaben, n-Octyl 4-hydroxybenzoate[1]
Molecular Formula C₁₅H₂₂O₃[1]
Molecular Weight 250.33 g/mol [1]
Appearance White to cream-colored crystalline powder[2]
Melting Point 47-55 °C[2][3][4]
Boiling Point 172 °C at 0.1 mmHg
Water Solubility Insoluble[4][5]
Solubility in Organic Solvents Soluble in alcohol, phenoxyethanol, and propylene glycol[4][5]
Dissociation Constant (pKa) 8.23 ± 0.15 (Predicted)
Partition Coefficient (logP) 5.4 (Predicted)[1][6]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like this compound. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the material transitions from a solid to a liquid state.[7]

Method:

  • A small, finely powdered sample of this compound is packed into a capillary tube.[8]

  • The capillary tube is placed in a heating apparatus, such as a metal block or a liquid bath, along with a calibrated thermometer.[9]

  • The temperature is raised at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[8]

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.[8]

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]

Method (Siwoloboff Method):

  • A small amount of liquid this compound is placed in a small test tube.[11]

  • A capillary tube, sealed at one end, is placed with its open end down into the test tube.[3]

  • The test tube is attached to a thermometer and heated in a liquid bath.[11]

  • As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

  • The heating is stopped when a steady stream of bubbles emerges.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[11]

Water Solubility Determination (OECD Guideline 105)

This guideline describes two primary methods for determining water solubility: the flask method and the column elution method.[12] Given the low water solubility of this compound, the flask method is appropriate.

Method (Flask Method):

  • An excess amount of this compound is added to a flask containing purified water.[13]

  • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (saturation).[12]

  • The mixture is then centrifuged or filtered to separate the undissolved solid from the aqueous solution.[13]

  • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

Dissociation Constant (pKa) Determination (OECD Guideline 112)

The pKa is a measure of the strength of an acid in solution. For this compound, this refers to the dissociation of the phenolic hydroxyl group.

Method (Titration Method):

  • A known quantity of this compound is dissolved in a suitable solvent (e.g., a water/alcohol mixture due to its low water solubility).[1]

  • The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).[1]

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.[1]

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.[1]

Partition Coefficient (logP) Determination (OECD Guideline 107)

The n-octanol/water partition coefficient (logP) is a measure of a substance's lipophilicity. The shake-flask method is a common technique for its determination.[2]

Method (Shake-Flask Method):

  • A solution of this compound is prepared in n-octanol that has been pre-saturated with water.

  • A portion of this solution is mixed with a known volume of water (pre-saturated with n-octanol) in a separatory funnel.[5]

  • The funnel is shaken vigorously to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate. Centrifugation can be used to aid separation.[14]

  • The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method.[14]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[2]

Visualizations

The following diagrams, created using the DOT language, illustrate a potential signaling pathway affected by parabens and a typical experimental workflow.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben This compound (Paraben) ESR Estrogen Receptor (ESR1/ESR2) Paraben->ESR Binds to GnRHR GnRH Receptor (GnRHR) Paraben->GnRHR Activates VGCC L-type Voltage-Gated Ca²⁺ Channel (VGCC) Paraben->VGCC Activates ERE Estrogen Response Element (ERE) ESR->ERE Translocates to nucleus and binds ERK ERK1/2 GnRHR->ERK Activates Ca Ca²⁺ Influx VGCC->Ca Gene_Expression Altered Gene Expression ERK->Gene_Expression Influences Ca->ERK Activates ERE->Gene_Expression Regulates

Caption: Potential signaling pathways disrupted by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Prep_Octanol 1. Saturate n-octanol with water Prep_Solution 3. Prepare a solution of This compound in saturated n-octanol Prep_Octanol->Prep_Solution Prep_Water 2. Saturate water with n-octanol Mix 4. Mix the n-octanol solution with saturated water Prep_Water->Mix Prep_Solution->Mix Shake 5. Shake vigorously to reach equilibrium Mix->Shake Separate 6. Separate the two phases (centrifugation) Shake->Separate Analyze_Octanol 7. Determine concentration in n-octanol phase (Co) Separate->Analyze_Octanol Analyze_Water 8. Determine concentration in aqueous phase (Cw) Separate->Analyze_Water Calculate 9. Calculate P = Co / Cw and logP Analyze_Octanol->Calculate Analyze_Water->Calculate

Caption: Workflow for logP determination via the shake-flask method.

Biological Activity and Signaling Pathways

Parabens, including this compound, are known for their antimicrobial properties, which are attributed to the disruption of microbial membrane transport processes and the inhibition of DNA and RNA synthesis.[15] In higher organisms, parabens are recognized as potential endocrine-disrupting chemicals.[16] They can exert estrogenic effects by binding to estrogen receptors (ESR1 and ESR2), which can lead to the altered expression of estrogen-responsive genes.[17][18] Additionally, some studies suggest that parabens can interfere with gonadotropin biosynthesis by activating the gonadotropin-releasing hormone receptor (GnRHR) and L-type voltage-gated calcium channels, leading to the activation of the ERK1/2 signaling pathway.[19] The hydrophobic nature of the octyl chain in this compound enhances its lipophilicity, which may facilitate its interaction with cellular membranes and protein binding sites.[20]

References

An In-depth Technical Guide to the Solubility of Octyl 4-Hydroxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 4-hydroxybenzoate, also known as octylparaben, is an alkyl ester of p-hydroxybenzoic acid. It belongs to the paraben family, which is widely utilized in the pharmaceutical, cosmetic, and food industries for its antimicrobial preservative properties. The efficacy and formulation of products containing this compound are significantly influenced by its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, details common experimental protocols for solubility determination, and discusses the physicochemical principles governing its solubility.

Physicochemical Properties of this compound

The molecular structure of this compound, with its polar hydroxyl and ester groups and a non-polar octyl chain and benzene ring, allows for its solubility in a range of organic solvents. The long alkyl chain, in particular, imparts a significant lipophilic character to the molecule.

PropertyValue
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.33 g/mol
Appearance White to off-white crystalline solid
Melting Point 52-53 °C
logP (o/w) 5.4

Quantitative Solubility of this compound

The solubility of this compound has been reported in a limited number of organic solvents. The available quantitative data is summarized in the table below. It is important to note that discrepancies exist in the reported values, which may be attributed to variations in experimental conditions such as temperature, equilibration time, and analytical methodology.[1]

SolventTemperature (°C)Solubility (g/L)Reference
Water150.368[1]
Water200.05758 ( g/100g )
Water250.0079[1]
Water250.116[1]
EthanolNot Specified58.3[1]
AcetoneNot Specified124[1]

Qualitative Solubility Data

In addition to the quantitative data, several sources provide qualitative descriptions of this compound's solubility.

  • Soluble in: alcohol, phenoxyethanol, propylene glycol.[1][2][3][4]

  • Slightly soluble in: chloroform, methanol.[3][5]

  • Insoluble in: water.[2][3][4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for formulation development and physicochemical profiling. The following are detailed methodologies for commonly employed techniques.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to achieve equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the filtrate is determined.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is necessary to ensure that saturation is reached.

  • Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause the formation of a stable emulsion. The equilibration time can vary but is typically 24 to 72 hours. It is advisable to perform preliminary studies to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the sample should be centrifuged or filtered. Filtration is commonly performed using a syringe filter with a membrane pore size of 0.45 µm or smaller. It is crucial to ensure that the filtration apparatus is pre-saturated with the solution to avoid loss of the analyte due to adsorption.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess octyl 4-hydroxybenzoate to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or filter (0.45 µm) to remove undissolved solid B->C D Analyze filtrate concentration (HPLC or UV-Vis) C->D

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Gravimetric Method

The gravimetric method is a classical approach that relies on the precise measurement of mass.

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Protocol:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the shake-flask method.

  • Sample Weighing: Accurately weigh a clean, dry evaporating dish. Transfer a known mass of the clear, saturated solution into the pre-weighed dish and record the total mass.

  • Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be achieved by placing the dish in a fume hood at ambient temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Drying and Weighing: Once the solvent has completely evaporated, dry the residue in the dish to a constant mass in a desiccator or oven.

  • Calculation: The solubility is calculated as the mass of the residue (solute) divided by the mass of the solvent (initial mass of the solution minus the mass of the residue).

Analytical Quantification Methods

HPLC is a highly sensitive and specific method for quantifying the concentration of parabens.

Typical HPLC Conditions for Paraben Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., phosphoric acid or acetic acid) to ensure the analyte is in its non-ionized form.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the wavelength of maximum absorbance for this compound (around 254-280 nm).

  • Quantification: A calibration curve is generated using standard solutions of known concentrations of this compound. The concentration of the analyte in the saturated solution is then determined by comparing its peak area to the calibration curve.

This method is simpler and faster than HPLC but may be less specific if other components in the solution absorb at a similar wavelength.

Protocol:

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the specific solvent being used by scanning a dilute solution across a range of UV wavelengths.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Measure the absorbance of the filtered, saturated solution (diluted if necessary to fall within the linear range of the calibration curve) at the λmax.

  • Concentration Determination: Use the absorbance of the sample and the equation of the line from the calibration curve to calculate the concentration of this compound in the saturated solution.

Conclusion

References

mechanism of action of octylparaben as an antimicrobial agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Octylparaben as an Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octylparaben, an ester of p-hydroxybenzoic acid, is a potent antimicrobial agent utilized as a preservative in various pharmaceutical, cosmetic, and industrial applications. Its efficacy is rooted in a multi-targeted mechanism of action that compromises the viability of a broad spectrum of microorganisms, including bacteria and fungi. The primary modes of action involve the severe disruption of microbial cell membrane integrity, leading to increased permeability and the leakage of essential intracellular components. Concurrently, octylparaben inhibits critical cellular enzymes and interferes with the synthesis of DNA and RNA, halting metabolic and reproductive processes. This technical guide provides a comprehensive examination of the molecular mechanisms that define octylparaben's antimicrobial activity, supported by quantitative data and detailed experimental protocols designed for research and development settings.

Core Mechanisms of Antimicrobial Action

The antimicrobial efficacy of octylparaben is not due to a single, specific target but rather its capacity to disrupt multiple, vital cellular functions simultaneously. This multi-pronged approach presents a significant barrier to the development of microbial resistance. The antimicrobial activity of parabens generally increases with the length of the alkyl chain, making octylparaben one of the more potent members of its class.[1][2][3]

Disruption of Microbial Cell Membrane Integrity

One of the principal and most immediate mechanisms of octylparaben is the disruption of the microbial cell membrane.[4] As a lipophilic molecule, octylparaben readily integrates into the phospholipid bilayer of the cytoplasmic membrane. This intercalation disrupts the membrane's structural integrity and fluidity.[1][5]

The consequences of this disruption include:

  • Increased Permeability: The compromised membrane loses its selective permeability, allowing for the uncontrolled passage of ions and small molecules.[6]

  • Leakage of Intracellular Components: Essential cytoplasmic contents, such as ions (e.g., potassium), metabolites, and nucleic acids (RNA and DNA), leak out of the cell, leading to a collapse of cellular function.[4][7]

  • Disruption of Membrane-Bound Processes: Critical functions associated with the cell membrane, such as electron transport and ATP synthesis, are inhibited.[8]

Studies on various parabens confirm that their destructive effect on model membranes increases with the number of methylene groups in the ester part of the molecule.[5] This supports the high activity of octylparaben.

cluster_membrane Microbial Cell Membrane LipidBilayer Phospholipid Bilayer Disruption Structural Disruption & Increased Fluidity LipidBilayer->Disruption MembraneProteins Membrane-Bound Proteins (e.g., ATP Synthase) Octylparaben Octylparaben Octylparaben->LipidBilayer Intercalates Leakage Leakage of Intracellular Components (Ions, ATP, RNA) Disruption->Leakage Inhibition Inhibition of Membrane Transport & Energy Production Disruption->Inhibition CellDeath Cell Death Leakage->CellDeath Inhibition->CellDeath

Caption: Octylparaben's disruption of the microbial cell membrane.
Inhibition of Cellular Enzymes

Octylparaben can inhibit the activity of essential microbial enzymes, disrupting crucial metabolic pathways. It is proposed that parabens interfere with enzymes such as ATPases and phosphotransferases.[3][9] This enzymatic inhibition deprives the microbial cell of the energy and materials necessary for survival and growth. While specific inhibitory constants for octylparaben are a subject of ongoing research, the general mechanism for parabens involves the alteration of the enzyme's tertiary structure or competition at active sites.

Interference with Nucleic Acid Synthesis

Parabens have been shown to inhibit both DNA and RNA synthesis.[2][10] This action directly halts cell replication and protein synthesis, which are fundamental for microbial growth and viability. The inhibitory concentrations for this effect are typically higher than those required for growth inhibition, suggesting it may be a secondary mechanism following initial membrane damage.[10] The interference with RNA polymerase and other enzymes involved in nucleic acid replication contributes significantly to the bacteriostatic and bactericidal effects.[11]

Induction of Oxidative Stress and Disruption of Energy Metabolism

While direct evidence for octylparaben is emerging, related long-chain alkyl esters are known to induce cellular oxidative stress.[12] This involves the generation of reactive oxygen species (ROS) that damage cellular macromolecules like lipids, proteins, and DNA.[13][14] Furthermore, by disrupting the cell membrane where the electron transport chain resides, octylparaben can uncouple oxidative phosphorylation, leading to a rapid depletion of intracellular ATP and metabolic collapse.[15][16][17]

Octylparaben Octylparaben Membrane 1. Membrane Disruption Octylparaben->Membrane Enzyme 2. Enzyme Inhibition (ATPases, etc.) Octylparaben->Enzyme NucleicAcid 3. Nucleic Acid Synthesis Inhibition Octylparaben->NucleicAcid OxidativeStress 4. Oxidative Stress & ATP Depletion Octylparaben->OxidativeStress CellDeath Microbial Cell Death Membrane->CellDeath Enzyme->CellDeath NucleicAcid->CellDeath OxidativeStress->CellDeath

Caption: Multi-targeted mechanism of action of octylparaben.

Quantitative Antimicrobial Activity

The antimicrobial activity of octylparaben is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. The lipophilicity of parabens correlates with their antimicrobial activity; as the alkyl chain length increases, the MIC value generally decreases, indicating higher potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Parabens Against Selected Microorganisms Note: Data for octylparaben is limited in readily available literature; values for other long-chain parabens are included to demonstrate the established trend of increasing activity with alkyl chain length.

MicroorganismCompoundMIC (µg/mL)Reference
Enterococcus faecalisPhenylparaben15.62[18]
Enterococcus faecalisIsopropylparaben31.25[18]
Bacteria (general)Phenylparaben15.62 - 250[18]
Bacteria (general)Isopropylparaben31.25 - 500[18]
Yeast (general)Phenylparaben125 - 500[18]
Yeast (general)Isopropylparaben250 - 1000[18]
P. aeruginosaN-methylmaleimide100[19]
A. brasiliensisN-methylmaleimide100[19]

Detailed Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of octylparaben that inhibits the visible growth of a test microorganism in a liquid medium.[20][21]

Materials:

  • 96-well microtiter plates

  • Test microorganism (e.g., E. coli, S. aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Octylparaben stock solution (in a suitable solvent like ethanol or DMSO)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Microplate reader (optional)

  • Resazurin solution (optional, for viability indication)[22]

Procedure:

  • Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the octylparaben stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of octylparaben in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[23]

Start Start PrepPlate Prepare 96-well plate with broth medium Start->PrepPlate SerialDilute Perform 2-fold serial dilution of Octylparaben PrepPlate->SerialDilute Inoculate Inoculate all wells (except negative control) SerialDilute->Inoculate PrepInoculum Prepare standardized microbial inoculum PrepInoculum->Inoculate Incubate Incubate plate (37°C, 18-24h) Inoculate->Incubate Read Read results visually or with plate reader Incubate->Read DetermineMIC Determine MIC (Lowest concentration with no growth) Read->DetermineMIC End End DetermineMIC->End

Caption: Experimental workflow for MIC determination.
Protocol: Cell Membrane Integrity Assay via Leakage of 260 nm-Absorbing Material

This assay quantifies membrane damage by measuring the release of intracellular components, specifically nucleic acids, which absorb light at 260 nm.[7]

Materials:

  • Mid-log phase bacterial culture

  • Phosphate-buffered saline (PBS)

  • Octylparaben solutions at various concentrations (e.g., 1x MIC, 2x MIC)

  • Centrifuge and microtubes

  • Spectrophotometer and UV-transparent cuvettes or microplate

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase. Harvest cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a specific OD (e.g., OD₆₀₀ = 0.5).

  • Treatment: Aliquot the cell suspension into separate tubes. Add octylparaben solutions to achieve the desired final concentrations. Include an untreated control (cells in PBS only).

  • Incubation: Incubate the suspensions at 37°C for a set time course (e.g., 0, 30, 60, 120 minutes).

  • Sample Collection: At each time point, take an aliquot from each tube and centrifuge at high speed (e.g., 13,000 x g for 2 minutes) to pellet the cells.

  • Measurement: Carefully collect the supernatant. Measure the absorbance of the supernatant at 260 nm (A₂₆₀) using a spectrophotometer. Use PBS as the blank.

  • Analysis: An increase in the A₂₆₀ of the supernatant over time compared to the untreated control indicates leakage of nucleic acids and thus a loss of cell membrane integrity.

Start Start PrepCells Prepare washed bacterial suspension in PBS Start->PrepCells Treat Treat cells with Octylparaben (at various concentrations) PrepCells->Treat Incubate Incubate at 37°C (Time course sampling) Treat->Incubate Centrifuge Centrifuge samples to pellet cells Incubate->Centrifuge Measure Measure A₂₆₀ of the supernatant Centrifuge->Measure Analyze Analyze Data (Compare treated vs. control) Measure->Analyze End End Analyze->End

Caption: Workflow for cell membrane integrity assay.

References

Endocrine-Disrupting Potential of Octyl 4-Hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 4-hydroxybenzoate, a member of the paraben family of preservatives, has garnered scientific interest due to its potential to interfere with the endocrine system. Parabens are widely utilized in cosmetics, pharmaceuticals, and food products for their antimicrobial properties. However, their structural similarity to endogenous hormones has raised concerns about their capacity to act as endocrine-disrupting chemicals (EDCs). This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting potential of this compound, with a focus on its estrogenic, anti-androgenic, and thyroid-disrupting effects. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the safety and potential risks associated with this compound.

Estrogenic Activity

This compound has been shown to exhibit estrogenic activity by binding to estrogen receptors (ERs) and eliciting estrogen-like responses in various experimental models. The potency of this activity is influenced by the length of its alkyl chain.

Quantitative Data on Estrogenic Activity
Assay TypeSpecies/Cell LineTest CompoundConcentration/DoseObserved EffectReference
In Vitro
Estrogen Receptor (ER) Binding AssayHuman ERαIsobutyl p-hydroxybenzoateIC50: 6.0 x 10⁻⁶ MCompetitive binding to ERα[1]
Estrogen Receptor (ER) Binding AssayHuman ERβIsobutyl p-hydroxybenzoateIC50: 5.0 x 10⁻⁶ MCompetitive binding to ERβ[1]
MCF-7 Cell Proliferation AssayHuman Breast Cancer (MCF-7)BenzylparabenEC50: 0.796 ± 0.307 µMStimulation of cell proliferation[2]
MCF-7 Cell Proliferation AssayHuman Breast Cancer (MCF-7)Methylparaben40 µM and higherIncreased expression of Ki-67, indicating enhanced proliferation.[3]
In Vivo
Uterotrophic AssayImmature Rat2-Ethylhexyl-p-hydroxybenzoateNot specifiedUterotrophic potency observed[4]
Uterotrophic AssayOvariectomized RatIsobutyl-parabenED10: 230.9 mg/kg/dayIncreased uterine weight[5]

Note: Specific quantitative data for this compound in some of these assays is limited in the reviewed literature. The provided data for other parabens illustrates the general trend of estrogenic activity within this chemical class. The estrogenicity of parabens with alkyl side chains generally increases with chain length from one to four carbons.[2]

Signaling Pathway for Estrogenic Activity

EstrogenicActivity Octylparaben This compound ER Estrogen Receptor (ERα / ERβ) Octylparaben->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to GeneTranscription Target Gene Transcription ERE->GeneTranscription Initiates EstrogenicEffects Estrogenic Effects (e.g., Cell Proliferation, Uterine Growth) GeneTranscription->EstrogenicEffects Leads to

Anti-Androgenic Activity

The anti-androgenic potential of parabens has also been investigated. This activity typically involves the inhibition of androgen receptor (AR) signaling. Interestingly, for parabens, anti-androgenic activity appears to decrease with increasing alkyl chain length.

Quantitative Data on Anti-Androgenic Activity
Assay TypeSpecies/Cell LineTest CompoundConcentration/DoseObserved EffectReference
In Vitro
Androgen Receptor (AR) Binding AssayRecombinant Rat ARButylparabenIC50: 620 µMWeak affinity for AR[1]
AR-Mediated Transcriptional Activity AssayCV-1 CellsBisphenol AIC50: 7.46 ± 1.23 x 10⁻⁷ MInhibition of DHT-induced transcriptional activity[6]
AR-Mediated Transcriptional Activity AssayCV-1 Cells4-OctylphenolIC50: 9.71 ± 3.82 x 10⁻⁵ MInhibition of DHT-induced transcriptional activity[6]
AR-Mediated Transcriptional Activity AssayCV-1 Cells4-NonylphenolIC50: 2.02 ± 0.90 x 10⁻⁵ MInhibition of DHT-induced transcriptional activity[6]
AR-Mediated Transcriptional Activity AssayNot specifiedMethyl-, Propyl-, Butyl-4-hydroxybenzoate10 µMInhibition of testosterone-induced transcriptional activity[7]
AR-Mediated Transcriptional Activity AssayNot specifiedHeptylparaben, Octylparaben, DodecylparabenNot specifiedNo anti-androgenic activity observed[1][8]
Signaling Pathway for Anti-Androgenic Activity

AntiAndrogenicActivity cluster_parabens Shorter-chain Parabens cluster_octylparaben This compound Parabens e.g., Methyl, Propyl, Butyl AR Androgen Receptor (AR) Parabens->AR Binds and Inhibits Octylparaben Octylparaben Octylparaben->AR No significant binding/inhibition Androgen Androgen (e.g., Testosterone) Androgen->AR Binds and Activates ARE Androgen Response Element (ARE) in DNA AR->ARE Binds to GeneTranscription Target Gene Transcription ARE->GeneTranscription Initiates AndrogenicEffects Androgenic Effects GeneTranscription->AndrogenicEffects Leads to

Thyroid Disruption

Evidence suggests that some parabens can interfere with the hypothalamic-pituitary-thyroid (HPT) axis, potentially leading to adverse effects on thyroid hormone homeostasis.

Quantitative Data on Thyroid Disruption
Assay TypeSpecies/Cell LineTest CompoundConcentration/DoseObserved EffectReference
In Vitro
GH3 Cell Proliferation Assay (T-Screen)Rat Pituitary (GH3)ButylparabenNot specifiedWeak thyroid hormone receptor agonist activity[9]
In Vivo
Zebrafish Embryo Development AssayZebrafish (Danio rerio)Methyl, Ethyl, Propyl, Butyl Paraben2-200 µMReduced thyroid hormone levels and disturbed HPT axis gene expression.[10]
Rat StudyWistar RatsButylparaben50 mg/kg bw/day (subcutaneous) for 4 weeksDecreased serum T3 and T4; increased TSH.[11]
Human Studies
Epidemiological StudyPregnant WomenMethyl-, PropylparabenNot specifiedAssociations between paraben exposure and altered thyroid hormone levels.[12]

Note: Specific quantitative data for this compound regarding thyroid disruption is not extensively available in the reviewed literature. The provided data highlights the potential for parabens as a class to interfere with the thyroid system.

Signaling Pathway for Thyroid Disruption

ThyroidDisruption Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH Pituitary Pituitary Gland TSH TSH Pituitary->TSH Thyroid Thyroid Gland TH Thyroid Hormones (T3, T4) Thyroid->TH TRH->Pituitary + TSH->Thyroid + TH->Hypothalamus - (Negative Feedback) TH->Pituitary - (Negative Feedback) TargetTissues Target Tissues TH->TargetTissues Parabens Parabens (e.g., Octylparaben) Parabens->Thyroid Interference with Synthesis? Parabens->TH Alteration of Levels?

Experimental Protocols

Uterotrophic Assay (in vivo)

Objective: To assess the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Methodology:

  • Animal Model: Immature (e.g., 21-22 days old) or ovariectomized adult female rats or mice.[13]

  • Acclimation: Animals are acclimated to laboratory conditions for a minimum of 5 days.

  • Dosing: The test substance (e.g., this compound) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., 17α-ethinylestradiol) are included.

  • Necropsy: On the fourth day, approximately 24 hours after the final dose, animals are euthanized.

  • Uterine Weight Measurement: The uterus is carefully excised, trimmed of fat and connective tissue, and weighed (wet weight). The uterus may also be blotted to remove luminal fluid before weighing (blotted weight).

  • Data Analysis: Uterine weights of the treated groups are compared to the vehicle control group using appropriate statistical methods. A statistically significant increase in uterine weight indicates estrogenic activity.

Androgen Receptor (AR) Competitive Binding Assay (in vitro)

Objective: To determine the ability of a test substance to bind to the androgen receptor.

Methodology:

  • Receptor Source: Cytosol from the ventral prostate of rats or a recombinant human androgen receptor.

  • Radioligand: A radiolabeled androgen, such as [³H]-R1881 (methyltrienolone), is used.

  • Competition Assay: A constant concentration of the radioligand and the AR are incubated with increasing concentrations of the unlabeled test substance (e.g., this compound).

  • Separation: Bound and free radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test substance that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

MCF-7 Cell Proliferation Assay (in vitro)

Objective: To assess the estrogenic activity of a substance by measuring its ability to stimulate the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a suitable culture medium supplemented with fetal bovine serum (FBS).

  • Hormone Deprivation: Prior to the assay, cells are cultured in a medium without phenol red and with charcoal-stripped FBS to remove any estrogenic compounds.

  • Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of the test substance (e.g., this compound), a vehicle control, and a positive control (e.g., 17β-estradiol).

  • Incubation: Cells are incubated for a defined period (e.g., 6 days).

  • Proliferation Measurement: Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

  • Data Analysis: The concentration of the test substance that produces a half-maximal proliferative response (EC50) is calculated.

H295R Steroidogenesis Assay (in vitro)

Objective: To screen for chemicals that affect the production of steroid hormones, including estrogens and androgens.

Methodology:

  • Cell Culture: The human adrenocortical carcinoma cell line H295R is cultured in a suitable medium.

  • Exposure: Cells are plated in multi-well plates and exposed to various concentrations of the test substance (e.g., this compound) for a specific duration (e.g., 48 hours).

  • Hormone Extraction: After incubation, the culture medium is collected, and steroid hormones are extracted.

  • Hormone Quantification: The concentrations of key steroid hormones (e.g., testosterone, estradiol) are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The effects of the test substance on hormone production are compared to a vehicle control.

Zebrafish Embryo Development Assay for Thyroid Disruption (in vivo)

Objective: To assess the potential of a substance to disrupt the thyroid system by observing developmental endpoints in zebrafish embryos.

Methodology:

  • Embryo Collection and Exposure: Fertilized zebrafish embryos are collected and exposed to a range of concentrations of the test substance (e.g., this compound) in multi-well plates.

  • Developmental Observations: Embryos are observed at specific time points (e.g., up to 120 hours post-fertilization) for developmental abnormalities, such as mortality, hatching rate, malformations, and effects on the swim bladder and heart rate.[10]

  • Hormone Measurement: Whole-body thyroid hormone (T3 and T4) levels can be measured in larvae.

  • Gene Expression Analysis: The expression of genes involved in the HPT axis can be quantified using techniques like quantitative real-time PCR (qRT-PCR).[10]

  • Data Analysis: Developmental, hormonal, and gene expression endpoints in exposed embryos are compared to a control group.

Conclusion

The available scientific evidence indicates that this compound possesses estrogenic activity, consistent with the general trend observed for parabens where potency increases with the length of the alkyl chain. Conversely, its anti-androgenic activity appears to be negligible, a characteristic also associated with longer-chain parabens. The potential for this compound to disrupt the thyroid system requires further investigation, although studies on other parabens suggest this is a plausible mechanism of endocrine disruption. The in-depth data and detailed experimental protocols provided in this guide are intended to support further research and informed risk assessment of this compound by the scientific and drug development communities. Continued investigation into the specific quantitative effects and mechanisms of action of octylparaben is crucial for a comprehensive understanding of its endocrine-disrupting potential.

Experimental Workflows

InVitroWorkflow start Start: In Vitro Assessment receptor_binding Receptor Binding Assays (ER, AR) start->receptor_binding cell_proliferation Cell-Based Assays (MCF-7 Proliferation) start->cell_proliferation steroidogenesis Steroidogenesis Assay (H295R) start->steroidogenesis data_analysis Data Analysis (IC50, EC50) receptor_binding->data_analysis cell_proliferation->data_analysis steroidogenesis->data_analysis conclusion Conclusion on In Vitro Potential data_analysis->conclusion

InVivoWorkflow start Start: In Vivo Assessment animal_model Animal Model Selection (e.g., Rat, Zebrafish) start->animal_model dosing Dose Administration (Oral, Subcutaneous) animal_model->dosing observation Observation of Endpoints (Uterine Weight, Development) dosing->observation analysis Hormone & Gene Expression Analysis dosing->analysis data_analysis Statistical Analysis observation->data_analysis analysis->data_analysis conclusion Conclusion on In Vivo Effects data_analysis->conclusion

References

The Natural Occurrence of 4-Hydroxybenzoate Esters in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzoic acid (4-HBA) is a widely distributed phenolic compound in the plant kingdom, serving as a crucial precursor for a variety of primary and secondary metabolites. Its alkyl esters, commonly known as parabens, are well-known for their preservative properties in the cosmetic, pharmaceutical, and food industries. While the biosynthesis of 4-HBA in plants is relatively well-understood, the natural occurrence and biosynthesis of its esters are less documented and a subject of ongoing scientific discussion. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of 4-hydroxybenzoate esters in plants, their biosynthetic pathways, and the analytical methodologies for their detection and quantification.

Introduction

4-Hydroxybenzoic acid (4-HBA) is a phenolic derivative of benzoic acid that plays a pivotal role in plant metabolism. It is a fundamental building block for a diverse array of compounds, including ubiquinone, a vital component of the mitochondrial respiratory chain, and contributes to the structural integrity of the plant cell wall.[1] The derivatives of 4-HBA, particularly its esters (parabens), have garnered significant attention for their antimicrobial properties.[1] While extensively used as synthetic preservatives, evidence for their natural occurrence in plants is emerging, yet remains a topic of debate. Understanding the endogenous presence and biosynthesis of these esters in plants is crucial for distinguishing between natural and anthropogenic sources and for exploring their physiological roles.

Biosynthesis of 4-Hydroxybenzoic Acid (4-HBA) in Plants

The biosynthesis of 4-HBA in plants is a complex process primarily linked to the phenylpropanoid pathway, which starts with the aromatic amino acid L-phenylalanine.[1] A less common route originates from L-tyrosine.[1] The main pathways from L-phenylalanine are the CoA-dependent β-oxidative pathway and a CoA-independent, non-oxidative pathway.[1] Additionally, the cleavage of the flavonoid kaempferol has been identified as another route for 4-HBA synthesis.[1][2]

The shikimate pathway is the foundational metabolic route that produces the aromatic amino acids, including L-phenylalanine and L-tyrosine, which are the primary precursors for 4-HBA biosynthesis.[3][4] This pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, a key branch-point metabolite.[5][6]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase

Figure 1: The Shikimate Pathway leading to Chorismate.

From chorismate, the biosynthesis of 4-HBA can proceed through several branches of the phenylpropanoid pathway.

Phenylpropanoid_to_4HBA cluster_kaempferol Flavonoid Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase L_Phenylalanine L-Phenylalanine Prephenate->L_Phenylalanine Arogenate dehydratase L_Tyrosine L-Tyrosine Prephenate->L_Tyrosine Arogenate dehydrogenase Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid L_Tyrosine->p_Coumaric_acid TAL p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Four_HBA_beta_ox 4-Hydroxybenzoic acid (β-oxidation pathway) p_Coumaroyl_CoA->Four_HBA_beta_ox β-oxidation Kaempferol Kaempferol p_Coumaroyl_CoA->Kaempferol CHS, CHI, F3H, FLS Cinnamic_acid->p_Coumaric_acid C4H Four_HBA_non_ox 4-Hydroxybenzoic acid (non-oxidative pathway) Cinnamic_acid->Four_HBA_non_ox non-oxidative pathway Four_HBA_kaempferol 4-Hydroxybenzoic acid (from Kaempferol) Kaempferol->Four_HBA_kaempferol Peroxidative cleavage Paraben_Biosynthesis cluster_reaction Esterification / Hydrolysis Four_HBA 4-Hydroxybenzoic acid Methylparaben Methylparaben Four_HBA->Methylparaben Ethylparaben Ethylparaben Four_HBA->Ethylparaben Propylparaben Propylparaben Four_HBA->Propylparaben Methanol Methanol Methanol->Methylparaben Ethanol Ethanol Ethanol->Ethylparaben Propanol Propanol Propanol->Propylparaben Enzyme Carboxyl Methyltransferase / Esterase (putative) Enzyme->Methylparaben Enzyme->Ethylparaben Enzyme->Propylparaben Experimental_Workflow start Plant Tissue Sample homogenization Homogenization (e.g., with liquid nitrogen) start->homogenization extraction Extraction (e.g., Ultrasound-assisted extraction with acetonitrile or methanol) homogenization->extraction cleanup Extract Cleanup (e.g., Solid-Phase Extraction - SPE) extraction->cleanup concentration Concentration (e.g., Nitrogen evaporation) cleanup->concentration reconstitution Reconstitution in mobile phase concentration->reconstitution analysis HPLC-MS/MS Analysis reconstitution->analysis quantification Data Analysis and Quantification analysis->quantification

References

Microbial Degradation of Octyl 4-Hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 4-hydroxybenzoate, a member of the paraben family, is an antimicrobial preservative commonly used in cosmetics, pharmaceuticals, and food products. Its widespread use has led to its detection in various environmental compartments, raising concerns about its persistence and potential ecological impact. Understanding the microbial degradation pathways of this compound is crucial for assessing its environmental fate and developing effective bioremediation strategies. This technical guide provides an in-depth overview of the known and inferred microbial degradation pathways of this compound, supported by available data, experimental protocols, and pathway visualizations.

Core Degradation Pathway: A Two-Stage Process

The microbial degradation of this compound, like other parabens, is generally initiated by a two-stage process. The first and most critical step is the hydrolysis of the ester bond, followed by the degradation of the resulting aromatic ring.

Stage 1: Ester Bond Hydrolysis

The primary enzymatic attack on the this compound molecule is the cleavage of the ester linkage. This reaction is catalyzed by esterases , enzymes widely produced by various microorganisms. The hydrolysis of this compound yields two primary metabolites: p-hydroxybenzoic acid (PHBA) and 1-octanol .

This initial hydrolysis step is crucial as it breaks down the parent compound into less complex and generally less toxic intermediates. The efficiency of this step is influenced by the length of the alkyl chain, with some studies suggesting that longer chains, such as the octyl group, may result in a slower rate of hydrolysis compared to shorter-chain parabens like methylparaben.[1][2]

Stage 2: Degradation of p-Hydroxybenzoic Acid (PHBA)

Following the initial hydrolysis, the resulting p-hydroxybenzoic acid (PHBA) is channeled into central metabolic pathways for further degradation. The most common route for the aerobic degradation of PHBA in microorganisms is the β-ketoadipate pathway .[3] This pathway involves a series of enzymatic reactions that ultimately convert the aromatic ring of PHBA into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.

The key steps in the degradation of PHBA via the protocatechuate branch of the β-ketoadipate pathway are:

  • Hydroxylation: PHBA is hydroxylated to form protocatechuate.

  • Ring Cleavage: The aromatic ring of protocatechuate is opened by a dioxygenase enzyme.

  • Further Conversion: A series of enzymatic reactions convert the ring-cleavage product into β-ketoadipate.

  • Thiolysis: β-ketoadipate is cleaved into succinyl-CoA and acetyl-CoA, which then enter the TCA cycle for complete oxidation.

The Fate of the Octyl Chain: Inferred Pathways

While the degradation of the p-hydroxybenzoate moiety is well-established, the specific microbial degradation pathway of the C8 alkyl chain (1-octanol) released from this compound is not extensively documented in the context of paraben degradation. However, based on the known microbial metabolism of long-chain alkanes and alcohols, several pathways can be inferred.

The most likely pathway for the degradation of 1-octanol is through a series of oxidation steps, often initiated by an alcohol dehydrogenase to form the corresponding aldehyde (octanal), followed by an aldehyde dehydrogenase to yield octanoic acid. This fatty acid can then be degraded through the β-oxidation pathway , where it is sequentially shortened by two-carbon units to produce acetyl-CoA, which can then enter the TCA cycle.

Key Microorganisms Involved

Several microbial genera have been identified as capable of degrading parabens and related aromatic compounds. While specific studies on this compound are limited, microorganisms known to degrade other parabens are likely candidates for its breakdown. These include:

  • Bacteria:

    • Pseudomonas spp.[4][5]

    • Burkholderia spp.[5]

    • Enterobacter spp.

    • Sphingomonas spp.[6]

  • Fungi:

    • Fusarium spp.

These microorganisms are known to produce the necessary enzymes, such as esterases and dioxygenases, required for the breakdown of parabens.

Quantitative Data on Paraben Biodegradation

Quantitative data specifically for this compound degradation is scarce in the scientific literature. However, comparative studies on different parabens provide valuable insights into the effect of alkyl chain length on biodegradation rates. Generally, the rate of biodegradation tends to decrease as the length of the alkyl chain increases.

ParabenHalf-life (Aerobic Activated Sludge)Biodegradation Rate Constant (k) (h⁻¹)Reference
Methylparaben 15.8 - 19.8 min-[1]
Propylparaben 8.6 - 43.3 h (anaerobic)-[1]

Note: The provided data is for methylparaben and propylparaben and serves as an indicator of the expected trends for this compound.

Experimental Protocols

The following are generalized methodologies for key experiments involved in studying the microbial degradation of this compound.

Protocol 1: Microbial Degradation Assay
  • Microorganism and Culture Conditions:

    • Select a microbial strain or a mixed culture from an environmental sample (e.g., activated sludge, contaminated soil).

    • Prepare a minimal salt medium (MSM) with this compound as the sole carbon source at a specific concentration (e.g., 10-100 mg/L).

    • Inoculate the MSM with the microbial culture.

    • Incubate the cultures under controlled conditions (e.g., 30°C, 150 rpm).

    • Set up sterile controls (medium with this compound but no inoculum) and biotic controls (inoculated medium without this compound).

  • Sampling and Analysis:

    • Collect samples at regular time intervals.

    • Centrifuge the samples to separate the biomass from the supernatant.

    • Analyze the supernatant for the concentration of this compound and its potential metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: HPLC Analysis of this compound and PHBA
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Quantification: Use external standards of this compound and PHBA to create calibration curves for quantification.

Protocol 3: GC-MS Analysis for Intermediate Metabolites
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation: Extract the supernatant with a suitable solvent (e.g., ethyl acetate) and derivatize the analytes if necessary (e.g., silylation) to increase volatility.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A suitable temperature gradient to separate the compounds of interest.

  • Ionization: Electron Impact (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Identification: Identify metabolites by comparing their mass spectra with libraries (e.g., NIST) and, if possible, with authentic standards.

Visualization of Degradation Pathways

Diagram 1: Overall Degradation Pathway of this compound

Octylparaben_Degradation Octylparaben This compound PHBA p-Hydroxybenzoic Acid (PHBA) Octylparaben->PHBA Esterase Octanol 1-Octanol Octylparaben->Octanol Esterase Protocatechuate Protocatechuate PHBA->Protocatechuate Hydroxylase BetaOxidation β-Oxidation Octanol->BetaOxidation Oxidation BetaKetoadipate β-Ketoadipate Pathway Protocatechuate->BetaKetoadipate TCA_Cycle TCA Cycle Intermediates (Succinyl-CoA, Acetyl-CoA) BetaKetoadipate->TCA_Cycle AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA AcetylCoA->TCA_Cycle

Caption: Generalized microbial degradation pathway of this compound.

Diagram 2: The β-Ketoadipate Pathway (Protocatechuate Branch)

Beta_Ketoadipate_Pathway Protocatechuate Protocatechuate Carboxymuconate β-Carboxy-cis,cis-muconate Protocatechuate->Carboxymuconate Protocatechuate 3,4-dioxygenase Carboxymuconolactone γ-Carboxymuconolactone Carboxymuconate->Carboxymuconolactone β-Carboxymuconate cycloisomerase Ketoadipate_enol_lactone β-Ketoadipate enol-lactone Carboxymuconolactone->Ketoadipate_enol_lactone γ-Carboxymuconolactone decarboxylase Beta_Ketoadipate β-Ketoadipate Ketoadipate_enol_lactone->Beta_Ketoadipate β-Ketoadipate enol-lactone hydrolase TCA_Intermediates Succinyl-CoA + Acetyl-CoA Beta_Ketoadipate->TCA_Intermediates β-Ketoadipyl-CoA thiolase

Caption: The protocatechuate branch of the β-ketoadipate pathway.

Diagram 3: Experimental Workflow for Studying Degradation

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum Microbial Inoculum Culture Shake Flask Culture Inoculum->Culture Medium Minimal Salt Medium + this compound Medium->Culture Sampling Time-course Sampling Culture->Sampling Separation Centrifugation Sampling->Separation Quantification HPLC/GC-MS Analysis Separation->Quantification Data Data Analysis (Kinetics, Metabolite ID) Quantification->Data

Caption: A typical experimental workflow for investigating microbial degradation.

Conclusion and Future Perspectives

The microbial degradation of this compound is a critical process determining its environmental persistence. The primary pathway involves the initial hydrolysis of the ester bond to form p-hydroxybenzoic acid and 1-octanol, followed by the degradation of these intermediates. While the breakdown of PHBA via the β-ketoadipate pathway is well understood, the specific metabolic fate of the octyl chain requires further investigation. Future research should focus on:

  • Isolating and characterizing microbial strains with high efficiency in degrading this compound.

  • Elucidating the specific enzymatic pathways and genes involved in the degradation of the octyl side chain.

  • Determining the degradation kinetics of this compound under various environmental conditions to develop accurate environmental fate models.

  • Assessing the ecotoxicological profiles of the intermediate metabolites to ensure a complete understanding of the environmental risks.

A comprehensive understanding of these aspects will be instrumental in developing robust strategies for the bioremediation of environments contaminated with long-chain parabens and for designing more environmentally benign preservative alternatives.

References

A Technical Guide to the Biosynthetic Pathways of 4-Hydroxybenzoate in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA) is a valuable aromatic compound that serves as a precursor for the synthesis of a wide range of commercially important products, including parabens, liquid crystal polymers, and various pharmaceuticals.[1] While traditionally produced through chemical synthesis from petroleum-derived feedstocks, there is a growing demand for sustainable and environmentally friendly bio-based production methods.[2][3] Microbial biosynthesis of 4-HBA from renewable resources presents a promising alternative. This technical guide provides an in-depth overview of the core biosynthetic pathways of 4-HBA in bacteria, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the fields of metabolic engineering and drug development.

Core Biosynthetic Pathways

Bacteria primarily utilize two distinct pathways for the biosynthesis of 4-hydroxybenzoate: the direct conversion from chorismate and a multi-step pathway originating from L-tyrosine.

The Chorismate-to-4-Hydroxybenzoate Pathway

The most direct and widely studied biosynthetic route to 4-HBA in bacteria involves the enzymatic conversion of chorismate, a key intermediate of the shikimate pathway.[4][5] This pathway is a single-step reaction catalyzed by the enzyme chorismate pyruvate-lyase (CPL), encoded by the ubiC gene in Escherichia coli and other Gram-negative bacteria.[2][6][7] CPL catalyzes the elimination of pyruvate from chorismate to yield 4-HBA.[2][7] This reaction is the committed step in the biosynthesis of ubiquinone, an essential electron carrier.[2][8]

Metabolic engineering efforts have focused on overexpressing ubiC and channeling the metabolic flux from the central carbon metabolism towards the shikimate pathway to increase the availability of the precursor, chorismate.[5][9]

Chorismate_Pathway cluster_ubiC E4P Erythrose-4-Phosphate Shikimate Shikimate Pathway PEP Phosphoenolpyruvate PEP->Shikimate Chorismate Chorismate Shikimate->Chorismate HBA 4-Hydroxybenzoate Chorismate->HBA ubiC Pyruvate Pyruvate UbiC Chorismate Pyruvate-Lyase (UbiC) AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs

Biosynthesis of 4-HBA from chorismate.
The L-Tyrosine-to-4-Hydroxybenzoate Pathway

An alternative biosynthetic route to 4-HBA starts from the aromatic amino acid L-tyrosine.[3][4] This pathway involves a series of enzymatic reactions. The first step is the deamination of tyrosine to 4-coumarate, catalyzed by tyrosine ammonia-lyase (TAL).[3][4] Subsequently, 4-coumarate is converted to 4-hydroxybenzoate through the action of several enzymes, including feruloyl-CoA synthetase (Fcs), enoyl-CoA hydratase (Ech), and vanillin dehydrogenase (Vdh).[3][4] This pathway has been successfully engineered in bacteria like Pseudomonas putida for the production of 4-HBA from renewable feedstocks.[3][4]

A synthetic, coenzyme-A (CoA) independent pathway has also been developed in E. coli.[8][10] This multi-enzyme cascade utilizes an L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, and an aldehyde dehydrogenase to convert L-tyrosine to 4-HBA.[8][10]

Tyrosine_Pathway cluster_tal cluster_multi Tyrosine L-Tyrosine Coumarate 4-Coumarate Tyrosine->Coumarate TAL TAL Tyrosine Ammonia-Lyase (TAL) HBA 4-Hydroxybenzoate Coumarate->HBA Multiple Steps MultiEnzyme Fcs, Ech, Vdh

Biosynthesis of 4-HBA from L-tyrosine.

Quantitative Data on 4-HBA Production

Metabolic engineering strategies have significantly improved the titers and yields of 4-HBA in various bacterial hosts. The following tables summarize key quantitative data from different studies.

Table 1: Production of 4-HBA from Glucose in Engineered Bacteria

Bacterial HostKey Genetic ModificationsTiter (g/L)Yield (C-mol %)Reference
Escherichia coliDeficient in aromatic amino acid biosynthesis1215.2[4][11]
Pseudomonas putida KT2440Engineered shikimate pathway1.718.1[4]
Corynebacterium glutamicumOverexpression of shikimate pathway genes, heterologous ubiC36.647.8[3][5][9]
Pseudomonas taiwanensis VLB120Engineered tyrosine pathway3.3 mM (from glucose)19.0[3][4]

Table 2: Production of 4-HBA from Other Substrates

Bacterial HostSubstrateKey Genetic ModificationsTiterYield (C-mol %)Reference
Pseudomonas putida S12GlycerolEngineered tyrosine pathway1.8 g/L8.5[4][5]
Pseudomonas taiwanensis VLB120GlycerolEngineered tyrosine pathway5.1 mM29.6[3][4]
Pseudomonas taiwanensis VLB120XyloseEngineered tyrosine pathway1.37 mM8.0[3][4]
Escherichia coli (whole-cell)L-tyrosineSynthetic CoA-independent pathway17.7 g/L (128 mM)>85% conversion[8][10]

Experimental Protocols

Quantification of 4-Hydroxybenzoate by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of 4-HBA in bacterial culture supernatants.

HPLC_Workflow Start 1. Collect Culture Sample Centrifuge 2. Centrifuge to Pellet Cells Start->Centrifuge Supernatant 3. Collect Supernatant Centrifuge->Supernatant Filter 4. Filter through 0.22 µm Syringe Filter Supernatant->Filter Dilute 5. Dilute with Mobile Phase (if necessary) Filter->Dilute HPLC 6. Inject into HPLC System Dilute->HPLC Analyze 7. Analyze Peak Area against Standard Curve HPLC->Analyze

Experimental workflow for 4-HBA quantification.

a. Sample Preparation:

  • Withdraw 1 mL of the bacterial culture at a specific time point.

  • Centrifuge the sample at >12,000 x g for 5 minutes to pellet the cells.[2]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any remaining cells or debris.[2][4]

  • If the concentration of 4-HBA is expected to be high, dilute the sample with the mobile phase.[2]

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5][12]

  • Mobile Phase: A mixture of an aqueous solution with a weak acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[5][13] The composition can be isocratic or a gradient.

  • Flow Rate: Typically 1.0 mL/min.[13]

  • Column Temperature: 40°C.[5][13]

  • Detection: UV detector at 255 nm or 280 nm.[12][13]

c. Quantification:

  • Prepare a series of standard solutions of 4-HBA of known concentrations.

  • Inject the standards into the HPLC to generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared samples and determine the concentration of 4-HBA by comparing the peak area to the calibration curve.[2]

Assay for Chorismate Pyruvate-Lyase (UbiC) Activity

This protocol describes a spectrophotometric assay to measure the activity of chorismate pyruvate-lyase.

a. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.0.[2]

  • Substrate: Chorismate solution (typically 50 µM to 500 µM).[2]

  • Enzyme: Purified UbiC enzyme or a cell-free extract containing the enzyme.[2]

b. Assay Procedure:

  • Pre-warm the assay buffer and chorismate solution to the desired reaction temperature (e.g., 30°C or 37°C).[2]

  • In a UV-transparent cuvette or 96-well plate, combine the assay buffer and the chorismate solution.[2]

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the decrease in absorbance at 275 nm, which corresponds to the consumption of chorismate.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • A "no enzyme" control should be included to account for the non-enzymatic degradation of chorismate.[2]

c. Kinetic Analysis: To determine the Michaelis-Menten constants (Km and kcat), the assay is performed with varying concentrations of chorismate, and the initial rates are fitted to the Michaelis-Menten equation.[2] The apparent Km value for chorismate for the E. coli enzyme is approximately 6.1 µM.[6]

Conclusion

The microbial biosynthesis of 4-hydroxybenzoate offers a sustainable and promising alternative to traditional chemical synthesis. The two primary pathways, originating from chorismate and tyrosine, have been extensively studied and engineered in various bacterial hosts, leading to significant improvements in production titers and yields. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and professionals aiming to further advance the bio-based production of 4-HBA and its derivatives for applications in the pharmaceutical, cosmetic, and materials industries. Future research will likely focus on the discovery of novel enzymes with improved catalytic properties, the optimization of metabolic pathways in robust industrial strains, and the utilization of a broader range of renewable feedstocks.

References

An In-depth Technical Guide to the Safety and Regulatory Landscape of Octyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 4-hydroxybenzoate, also known as octylparaben, is an ester of p-hydroxybenzoic acid. It belongs to the paraben family, a group of chemicals widely used as preservatives in cosmetic, pharmaceutical, and food products due to their antimicrobial properties. This technical guide provides a comprehensive overview of the safety and regulatory information pertaining to this compound, with a focus on its toxicological profile, potential as an endocrine disruptor, and the current regulatory framework governing its use in major markets.

Toxicological Profile

The toxicological profile of this compound is often considered within the broader context of the paraben family. While specific data for octylparaben is limited in some areas, the general toxicological characteristics of parabens provide valuable insights.

Acute Toxicity
Dermal and Ocular Irritation

Parabens, including octylparaben, are generally considered to be of low concern for dermal and ocular irritation at the concentrations used in cosmetic and pharmaceutical products.[2] However, some studies indicate that longer-chain parabens may have a slightly higher irritation potential.

Dermal Sensitization

While parabens have been associated with allergic contact dermatitis, the incidence is relatively low in the general population with intact skin.[2][3] Most cases of paraben sensitization have been reported in individuals with compromised skin barrier function.[2]

Reproductive and Developmental Toxicity

Table 1: Summary of Toxicological Data for Parabens

EndpointTest SubstanceSpeciesRouteResultReference
Acute Oral Toxicity (LD50) 4-Hydroxybenzoic AcidRatOral> 2,000 mg/kg[1]
Reproductive Toxicity (NOAEL) ButylparabenRatOral160 mg/kg/day[4]

Note: Data specific to this compound for some endpoints is limited. The table includes data on the parent compound and a structurally related long-chain paraben for context.

Endocrine Disruption Potential

A primary focus of safety evaluations for parabens is their potential to act as endocrine-disrupting chemicals (EDCs). The main concerns revolve around their weak estrogenic and anti-androgenic activities.

Estrogenic Activity

Parabens have been shown to exhibit weak estrogenic activity by binding to estrogen receptors (ERs), primarily ERα.[5] This interaction can initiate downstream signaling pathways typically activated by the endogenous hormone estradiol. The estrogenic potency of parabens generally increases with the length of the alkyl chain, suggesting that octylparaben may have a higher relative potency compared to shorter-chain parabens like methylparaben.[5] However, it is crucial to note that the estrogenic activity of parabens is significantly weaker than that of 17β-estradiol.[5]

Anti-androgenic Activity

In addition to estrogenic effects, some parabens have demonstrated weak anti-androgenic activity. This can occur through various mechanisms, including inhibition of androgen receptor (AR) binding or modulation of enzymes involved in androgen synthesis.

Signaling Pathways

The endocrine-disrupting effects of this compound are primarily mediated through its interaction with nuclear hormone receptors, leading to the modulation of gene expression.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Octyl_4_Hydroxybenzoate This compound ER Estrogen Receptor (ER) Octyl_4_Hydroxybenzoate->ER Binding ER_HSP_Complex ER-HSP Complex ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP_Complex->ER Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding ER_Dimer->ERE Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Activation

Estrogen Receptor Signaling Pathway Activation by this compound.

Androgen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binding AR_HSP_Complex AR-HSP Complex Octyl_4_Hydroxybenzoate This compound Octyl_4_Hydroxybenzoate->AR Competitive Binding (Inhibition) ARE Androgen Response Element (ARE) AR->ARE Binding & Activation AR->ARE HSP Heat Shock Proteins (HSP) AR_HSP_Complex->AR Dissociation Gene_Transcription Target Gene Transcription ARE->Gene_Transcription

Potential Anti-Androgenic Mechanism of this compound.

Experimental Protocols

In Vivo Uterotrophic Bioassay (OECD Test Guideline 440)

The uterotrophic bioassay is a standardized in vivo screening test to assess the estrogenic activity of a chemical.

Objective: To determine the potential of this compound to elicit an estrogenic response in female rodents by measuring the increase in uterine weight.

Methodology:

  • Animal Model: Immature or ovariectomized adult female rats or mice.

  • Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.

  • Group Assignment: Animals are randomly assigned to control and treatment groups (at least 6 animals per group).

    • Vehicle Control (e.g., corn oil)

    • Positive Control (e.g., 17α-ethinylestradiol)

    • Test Substance Groups (at least two dose levels of this compound)

  • Dosing: The test substance is administered daily for three consecutive days by oral gavage or subcutaneous injection.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight is recorded daily.

  • Necropsy: Approximately 24 hours after the last dose, animals are euthanized.

  • Uterine Weight Measurement: The uterus is carefully excised, trimmed of fat and connective tissue, and weighed (wet weight). The uterus is then blotted to remove luminal fluid and weighed again (blotted weight).

  • Data Analysis: The mean and standard deviation of uterine weights for each group are calculated. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine significant differences between treatment groups and the vehicle control.

Uterotrophic_Assay_Workflow start Start: Select Animal Model (Immature or Ovariectomized Rodents) acclimation Acclimation (min. 5 days) start->acclimation grouping Random Group Assignment (n ≥ 6 per group) acclimation->grouping dosing Daily Dosing for 3 Days (Vehicle, Positive Control, Test Substance) grouping->dosing observation Daily Clinical Observation & Body Weight Measurement dosing->observation necropsy Necropsy (24h after last dose) observation->necropsy weighing Uterine Excision & Weighing (Wet and Blotted) necropsy->weighing analysis Statistical Analysis of Uterine Weights weighing->analysis end End: Assess Estrogenic Activity analysis->end

Uterotrophic Bioassay Experimental Workflow.

In Vitro Yeast Estrogen Screen (YES) Assay

The YES assay is a rapid and sensitive in vitro method to screen for estrogenic activity.

Objective: To determine the ability of this compound to activate the human estrogen receptor α (hERα) in a genetically modified yeast system.

Methodology:

  • Yeast Strain: Saccharomyces cerevisiae genetically engineered to express hERα and a reporter gene (e.g., lacZ, which encodes β-galactosidase).

  • Culture Preparation: A culture of the yeast is grown to the logarithmic phase.

  • Assay Plate Preparation:

    • Serial dilutions of the test substance (this compound) are prepared in a suitable solvent (e.g., ethanol).

    • A positive control (e.g., 17β-estradiol) and a solvent control are also prepared.

    • Aliquots of each dilution are added to a 96-well microplate, and the solvent is allowed to evaporate.

  • Inoculation and Incubation: The yeast culture, mixed with a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG), is added to each well. The plate is incubated at 30°C for a specified period (e.g., 48-72 hours).

  • Measurement: The absorbance of the wells is measured at a specific wavelength (e.g., 570 nm for the red product of CPRG cleavage).

  • Data Analysis: A dose-response curve is generated for the test substance and the positive control. The estrogenic activity of the test substance can be expressed as a relative potency compared to the positive control.

In Vitro Androgen Receptor (AR) Competitive Binding Assay

This assay is used to assess the potential of a chemical to bind to the androgen receptor, which is indicative of potential androgenic or anti-androgenic activity.

Objective: To determine the binding affinity of this compound to the androgen receptor.

Methodology:

  • Receptor Source: A source of androgen receptors, such as rat prostate cytosol or a recombinant human AR protein.

  • Radioligand: A radiolabeled androgen, typically [³H]-R1881 (methyltrienolone).

  • Assay Procedure:

    • A constant concentration of the radioligand and the AR preparation are incubated in a multi-well plate.

    • Increasing concentrations of the unlabeled test substance (this compound) are added to compete with the radioligand for binding to the AR.

    • Controls include total binding (radioligand + AR), non-specific binding (radioligand + AR + a high concentration of unlabeled androgen), and a positive control competitor (e.g., dihydrotestosterone).

  • Separation: After incubation to equilibrium, the bound and free radioligand are separated using methods like hydroxylapatite precipitation or filter binding.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test substance that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value provides an indication of the binding affinity of the test substance for the AR.

Regulatory Information

The regulation of this compound in cosmetic products varies across different regions.

European Union

In the European Union, the use of parabens in cosmetic products is regulated under Regulation (EC) No 1223/2009.[6][7] While some parabens have been banned, others are permitted for use as preservatives up to certain concentration limits. The Scientific Committee on Consumer Safety (SCCS) has issued several opinions on the safety of parabens.[8][9][10][11][12][13][14] For propylparaben and butylparaben, which are structurally similar long-chain parabens to octylparaben, the maximum concentration is 0.14% (as acid) for the sum of their concentrations.[15] For methylparaben and ethylparaben, the limit is 0.4% (as acid). The total concentration of all parabens used in a product must not exceed 0.8%.[16] Specific opinions on octylparaben from the SCCS are not as prominent as for other parabens.

United States

In the United States, the Food and Drug Administration (FDA) regulates cosmetics under the Federal Food, Drug, and Cosmetic Act.[16][17][18] Parabens are not specifically prohibited for use in cosmetics.[16][17][18] The FDA requires that cosmetic products and their ingredients be safe for consumers under labeled or customary conditions of use.[16][17][18] The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of parabens on multiple occasions and has concluded that they are safe as used in cosmetics at the present practices of use and concentration.[4][8][19][20][21][22] The CIR's assessments consider the available toxicological data, including studies on endocrine activity.

Japan

In Japan, the Ministry of Health, Labour and Welfare (MHLW) regulates cosmetics under the Pharmaceutical and Medical Devices Act. The Japan Standards for Cosmetics specify which ingredients are permitted for use and at what concentrations.[2][9][23][24][25] Parabens are generally permitted for use as preservatives in cosmetics up to a total limit of 1%.[2][9]

Table 2: Regulatory Limits for Parabens in Cosmetics

Region/AuthorityRegulationStatus of this compoundGeneral Paraben Concentration LimitsReference
European Union Regulation (EC) No 1223/2009Regulated as part of the paraben group- Methyl/Ethylparaben: up to 0.4%- Propyl/Butylparaben: up to 0.14% (sum)- Total parabens: up to 0.8%[6][7][15][26]
United States FDA / CIRGenerally recognized as safe by CIRNo specific concentration limits set by FDA; safety is the manufacturer's responsibility[4][16][17][18][19][21]
Japan MHLW / Japan Standards for CosmeticsPermitted as a preservativeUp to 1% total parabens[2][9][23][24][25]

Conclusion

This compound, as a member of the paraben family, is an effective preservative used in a variety of consumer products. While it exhibits low acute toxicity and is generally considered to have a low potential for skin irritation and sensitization in the general population, its potential as an endocrine disruptor, specifically its weak estrogenic and anti-androgenic activities, remains a subject of ongoing scientific scrutiny. Regulatory bodies in major markets permit the use of this compound and other parabens within specified concentration limits, which are deemed to provide a sufficient margin of safety for consumers. For researchers and professionals in drug development, a thorough understanding of the toxicological profile, mechanisms of action, and the evolving regulatory landscape is essential for the safe formulation and use of products containing this ingredient. Further research to fill the existing data gaps for this compound specifically, particularly regarding its reproductive and developmental toxicity, would be beneficial for a more refined risk assessment.

References

In Vitro Toxicological Profile of Long-Chain Parabens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of long-chain parabens, focusing on their effects on cytotoxicity, endocrine disruption, and genotoxicity. The information is compiled from a range of scientific studies to support researchers and professionals in the fields of toxicology and drug development.

Cytotoxicity of Long-Chain Parabens

Long-chain parabens have demonstrated cytotoxic effects in various in vitro models, with a general trend of increasing toxicity corresponding to a longer alkyl chain.[1][2] This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a substance that induces a 50% reduction in cell viability.

Quantitative Cytotoxicity Data

The following table summarizes the EC50 values for several long-chain parabens across different human and fish cell lines.

ParabenCell LineEC50 (µM)Reference
PropylparabenHuman Neuroectodermal Cells216[2][3]
ButylparabenHuman Neuroectodermal Cells63[2][3]
ButylparabenHuman Keratinocytes (HEK001)1.52 ± 0.51[4]
ButylparabenHuman Hepatocarcinoma (HepG2)> 400[5]
ButylparabenHuman Dermal Fibroblasts (HDFn)> 400[5]
BenzylparabenHuman Keratinocytes (HEK001)3.34 ± 0.97[4]

Note: The cytotoxicity of parabens can be tissue-dependent. For instance, the primary metabolite of parabens, 4-hydroxybenzoic acid (4-HBA), has been shown to be significantly more toxic to fish hepatocytes than human hepatocytes.[1][6]

Experimental Protocol: Cell Viability Assay (MTT Assay)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • Target cells (e.g., HepG2, HDFn)

  • Complete growth medium

  • Long-chain parabens (e.g., butylparaben)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of the test paraben (e.g., 5-1000 µM for butylparaben) for a specified duration (e.g., 24 or 48 hours).[5]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the EC50 value.

Endocrine Disruption: Estrogenic Activity

Long-chain parabens are recognized as endocrine-disrupting chemicals (EDCs), primarily due to their estrogenic activity.[7][8][9] They can bind to estrogen receptors (ERs), particularly ERα, and elicit estrogen-like responses.[10][11] The estrogenic potency of parabens generally increases with the length of the alkyl chain.[11][12]

Quantitative Data on Estrogenic Activity

The estrogenic activity of parabens can be assessed by their ability to induce the proliferation of estrogen-receptor-positive breast cancer cells, such as MCF-7.

ParabenAssayEndpointConcentrationEffectReference
IsobutylparabenMCF-7 ProliferationEC50Not specifiedPotent inducer of proliferation[10]
Methylparaben, Propylparaben, ButylparabenMCF-7 Proliferation-0.002 - 2 µMIncreased cell viability[13]
Five Parabens MixtureMCF-7 ProliferationLOECMedian tissue concentrationsIncreased proliferation[14]
Signaling Pathway: Paraben-Induced Estrogen Receptor Activation

Long-chain parabens mimic the action of estradiol by binding to estrogen receptors in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the paraben-receptor complex binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes that promote cell proliferation and other estrogenic effects.[10]

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Long-Chain Paraben ER Estrogen Receptor (ER) Paraben->ER Binds to Paraben_ER Paraben-ER Complex ER->Paraben_ER Paraben_ER_dimer Dimerized Paraben-ER Complex Paraben_ER->Paraben_ER_dimer Translocates & Dimerizes ERE Estrogen Response Element (ERE) Paraben_ER_dimer->ERE Binds to Gene Estrogen-Responsive Genes ERE->Gene Activates Transcription Proliferation Cell Proliferation Gene->Proliferation Leads to

Paraben-Induced Estrogen Receptor Signaling Pathway.

Experimental Protocol: MCF-7 Cell Proliferation Assay

This assay is used to evaluate the estrogenic potential of compounds by measuring their effect on the proliferation of ER-positive MCF-7 breast cancer cells.[10]

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., EMEM with 10% FBS)

  • Phenol red-free medium supplemented with charcoal-stripped FBS

  • Long-chain parabens (e.g., isobutylparaben)

  • ER antagonist (e.g., Fulvestrant) for control experiments

  • Cell counting solution (e.g., Trypan Blue) or a cell viability reagent (e.g., MTT)

  • 96-well plates

Procedure:

  • Cell Culture: Maintain MCF-7 cells in complete growth medium.

  • Hormone Deprivation: Prior to the experiment, switch the cells to a phenol red-free medium with charcoal-stripped FBS for several days to reduce background estrogenic effects.

  • Seeding: Seed the hormone-deprived cells into 96-well plates.[10]

  • Treatment: Treat the cells with a range of concentrations of the test paraben. Include a positive control (e.g., estradiol) and a negative control (vehicle). To confirm ER-dependence, a set of wells can be co-treated with an ER antagonist.[10][13]

  • Incubation: Incubate the plates for a period of 5-10 days.[15]

  • Proliferation Assessment: Determine cell proliferation by cell counting or using a cell viability assay like MTT.

  • Data Analysis: Compare the proliferation in treated wells to the control wells to determine the proliferative effect of the paraben.

Experimental Protocol: Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect substances with estrogenic activity.[16][17] The yeast contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) which, upon activation, produces an enzyme that leads to a measurable color change.[17][18]

Materials:

  • Genetically modified Saccharomyces cerevisiae strain expressing hERα

  • Yeast growth medium

  • Long-chain parabens

  • 17β-estradiol (positive control)

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate

  • 96-well microtiter plates

Procedure:

  • Yeast Culture: Prepare a fresh culture of the yeast.

  • Assay Preparation: In a 96-well plate, add serial dilutions of the test paraben.

  • Yeast Inoculation: Add the yeast culture suspended in a medium containing the CPRG substrate to each well.

  • Incubation: Incubate the plate at 34°C for 48-52 hours.[19]

  • Measurement: Measure the absorbance at two wavelengths: one to quantify the color change (e.g., 570 nm) and another to measure yeast growth (e.g., 690 nm).[20]

  • Data Analysis: An increase in the colorimetric signal relative to the control indicates estrogenic activity.

Genotoxicity of Long-Chain Parabens

The genotoxicity of parabens, or their ability to damage DNA, is a more complex area with some conflicting findings in the literature. While some studies have concluded that certain parabens are not genotoxic[21][22][23], others have reported genotoxic effects, particularly at higher concentrations.[24][25]

Experimental Evidence of Genotoxicity

One study investigating the effects of a general "paraben" mixture on cultured human lymphocytes reported the following:

  • Induction of chromosome aberrations at concentrations of 250 and 500 µg/mL after 24 hours of exposure.[25][26]

  • A significant decrease in the cytokinesis-block proliferation index at concentrations of 250-500 µg/mL for 24 hours and 100-500 µg/mL for 48 hours.[25][26]

  • DNA migration (indicative of DNA damage) in the Comet assay at the highest tested concentration.[25][26]

Another study on propylparaben in Vero cells showed induction of DNA double-strand breaks and oxidative damage.[24]

Experimental Workflow: Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

CometAssay start Cell Treatment with Paraben embed Embed Cells in Agarose on a Microscope Slide start->embed lyse Cell Lysis (Detergent + High Salt) embed->lyse unwind DNA Unwinding (Alkaline Solution) lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis stain DNA Staining (e.g., Ethidium Bromide) electrophoresis->stain visualize Visualization via Fluorescence Microscopy stain->visualize

Workflow of the Comet Assay for Genotoxicity Testing.

Experimental Protocol: Comet Assay

Materials:

  • Isolated human lymphocytes or other target cells

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution (containing detergent and high salt)

  • Alkaline electrophoresis buffer

  • DNA staining dye (e.g., ethidium bromide or SYBR Green)

  • Microscope slides

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Isolate and suspend the cells in a suitable buffer.

  • Treatment: Expose the cells to different concentrations of the paraben for a defined period (e.g., 1 hour for human lymphocytes).[25]

  • Slide Preparation: Mix the treated cells with low melting point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Neutralize, dehydrate, and stain the slides with a fluorescent DNA dye. Visualize the comets under a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Conclusion

The in vitro toxicological profile of long-chain parabens is characterized by a structure-activity relationship, where longer alkyl chains are generally associated with increased cytotoxic and estrogenic effects. While there is clear evidence for their endocrine-disrupting potential through estrogen receptor activation, the data on genotoxicity are less consistent and appear to be concentration-dependent. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to design and interpret in vitro studies on the safety of long-chain parabens. Further research is warranted to fully elucidate the mechanisms of action and to establish definitive no-observed-adverse-effect levels for various in vitro endpoints.

References

environmental fate and persistence of octylparaben

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Persistence of Octylparaben

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octylparaben, an ester of p-hydroxybenzoic acid, sees use as a preservative in a variety of consumer products. Its environmental fate and persistence are of increasing concern due to its potential endocrine-disrupting effects. This technical guide provides a comprehensive overview of the current understanding of octylparaben's behavior in the environment, focusing on its biodegradation, photodegradation, hydrolysis, and sorption. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key degradation pathways and workflows to support further research and risk assessment. It is important to note that while general trends for parabens are well-documented, specific experimental quantitative data for octylparaben remains limited in publicly available literature. The data presented for octylparaben are, in some cases, estimations based on the behavior of other parabens.

Physicochemical Properties of Octylparaben

The environmental behavior of a chemical is largely dictated by its physicochemical properties. The long alkyl chain of octylparaben significantly influences its properties compared to shorter-chain parabens.

PropertyValueImplication for Environmental Fate
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
Log Kₒw (Octanol-Water Partition Coefficient) 4.8 (predicted)High lipophilicity suggests a strong tendency to partition into organic matter in soil and sediment, and potential for bioaccumulation.[1]
Water Solubility LowReduced mobility in aquatic systems and a higher affinity for particulate matter.
pKa 8.2 - 8.6 (for parabens in general)Will exist partially in ionized form in alkaline environmental compartments, which can affect its sorption and degradation.[2]

Environmental Fate of Octylparaben

The primary pathways for the environmental degradation of octylparaben are biodegradation, photodegradation, and to a lesser extent, hydrolysis. Sorption to soil and sediment is a key process influencing its mobility and bioavailability.

Biodegradation

Biodegradation is a major route for the removal of parabens from the environment, particularly in wastewater treatment plants and soils.[3] The rate of biodegradation is highly dependent on the length of the alkyl chain, with longer chains generally exhibiting slower degradation rates.

Quantitative Data on Paraben Biodegradation

ParabenHalf-life (t½) in Aerobic Activated SludgeFirst-Order Degradation Rate Constant (k) (h⁻¹)Reference
Methylparaben6.9 h0.10[3]
EthylparabenNot Specified0.15 - 0.88[3]
Propylparaben0.79 - <8.6 h0.15 - 0.88[3]
Butylparaben0.79 h0.15 - 0.88[3]
Octylparaben Estimated to be > 8.6 h Estimated to be < 0.15 Based on trend

Biodegradation Pathway

The primary biodegradation pathway for parabens involves the enzymatic hydrolysis of the ester bond by microorganisms, yielding p-hydroxybenzoic acid (PHBA) and the corresponding alcohol (in this case, octanol).[4][5] PHBA is a common metabolite that can be further mineralized by various microorganisms.[3][4]

Biodegradation_Pathway Octylparaben Octylparaben PHBA p-Hydroxybenzoic Acid (PHBA) Octylparaben->PHBA Esterase Octanol Octanol Octylparaben->Octanol Esterase Mineralization Further Degradation (CO₂, H₂O, Biomass) PHBA->Mineralization Microbial Action

Generalized biodegradation pathway of octylparaben.
Photodegradation

Photodegradation in surface waters can be a significant transformation pathway for parabens, especially in the presence of photosensitizers like dissolved organic matter. The primary mechanism involves the reaction with hydroxyl radicals (•OH).[2]

Quantitative Data on Paraben Photodegradation

ParabenPhotodegradation ConditionsOutcomeReference
EthylparabenUV irradiationIncreased toxicity of byproducts observed[6]
ButylparabenH₂O₂/UV systemSecond-order rate constant with •OH estimated at 4.8 x 10⁹ M⁻¹s⁻¹[7]
Octylparaben - Data not available

Photodegradation Pathway

The photodegradation of parabens is primarily initiated by hydroxyl radicals, which can lead to the hydroxylation of the aromatic ring or abstraction of hydrogen atoms.[2] This can result in the formation of various transformation products, including hydroxylated parabens and PHBA.

Photodegradation_Pathway Octylparaben Octylparaben Hydroxylated_OP Hydroxylated Octylparaben Octylparaben->Hydroxylated_OP •OH addition PHBA p-Hydroxybenzoic Acid (PHBA) Octylparaben->PHBA •OH reaction Other_Products Other Degradation Products Hydroxylated_OP->Other_Products PHBA->Other_Products

Potential photodegradation pathways of octylparaben.
Hydrolysis

Abiotic hydrolysis of the ester linkage in parabens is generally a slow process under environmentally relevant pH conditions (pH 4-9). The rate of hydrolysis is pH-dependent and increases under alkaline conditions. For shorter-chain parabens, the half-life at neutral pH is on the order of years. It is expected that the hydrolysis rate of octylparaben is even slower.[5]

Quantitative Data on Paraben Hydrolysis

ParabenpHTemperature (°C)Half-life (t½)
Methylparaben8-1260 days (calculated)[5]
Octylparaben Neutral Ambient Estimated to be very long (> 3 years)

Hydrolysis Pathway

The hydrolysis of octylparaben involves the cleavage of the ester bond to produce p-hydroxybenzoic acid (PHBA) and octanol. This reaction can be catalyzed by acid or base, but is slow at neutral pH.

Hydrolysis_Pathway Octylparaben Octylparaben PHBA p-Hydroxybenzoic Acid (PHBA) Octylparaben->PHBA H₂O (slow) Octanol Octanol Octylparaben->Octanol H₂O (slow)

Abiotic hydrolysis pathway of octylparaben.
Sorption and Mobility

Due to its high lipophilicity (high Log Kₒw), octylparaben is expected to have a strong affinity for organic matter in soil and sediment. This sorption process reduces its mobility in the environment, leading to its accumulation in solids rather than remaining in the aqueous phase. The organic carbon-normalized sorption coefficient (Koc) is a key parameter for predicting this behavior.

Quantitative Data on Paraben Sorption

While a specific experimental Koc value for octylparaben is not available, its high Log Kₒw suggests a high Koc value.

ParabenLog Koc (Estimated)Mobility in SoilReference
Methylparaben1.9High[1]
Laurylparaben4.8Immobile[1]
Octylparaben > 4.0 Low to Immobile Based on trend

A high Koc value indicates that octylparaben is likely to be retained in sewage sludge during wastewater treatment and in soil and sediment in the environment, reducing its potential to leach into groundwater.

Experimental Protocols

Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for obtaining reliable and comparable data on the environmental fate of chemicals.

Biodegradation: OECD 301 - Ready Biodegradability

This test provides an initial screening of a chemical's potential for rapid and ultimate biodegradation.

Experimental Workflow

OECD301_Workflow start Start prep Prepare mineral medium with test substance start->prep inoculate Inoculate with microorganisms (e.g., activated sludge) prep->inoculate incubate Incubate in the dark at 20-25°C for 28 days inoculate->incubate measure Measure degradation parameter (e.g., CO₂ evolution, O₂ consumption) incubate->measure analyze Analyze data and determine % biodegradation measure->analyze end End analyze->end

Simplified workflow for OECD 301 biodegradation testing.
Hydrolysis: OECD 111 - Hydrolysis as a Function of pH

This guideline determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Experimental Workflow

OECD111_Workflow start Start prep Prepare sterile aqueous buffer solutions (pH 4, 7, 9) start->prep add_substance Add test substance to buffer solutions prep->add_substance incubate Incubate in the dark at a constant temperature add_substance->incubate sample Take samples at various time intervals incubate->sample analyze Analyze samples for parent compound and degradation products sample->analyze calculate Calculate hydrolysis rate constants and half-lives analyze->calculate end End calculate->end

Simplified workflow for OECD 111 hydrolysis testing.
Photodegradation: OECD 316 - Phototransformation of Chemicals in Water

This test evaluates the direct photodegradation of a chemical in water under simulated sunlight.

Experimental Workflow

OECD316_Workflow start Start prep Prepare sterile aqueous solution of test substance start->prep irradiate Irradiate with a light source simulating sunlight prep->irradiate dark_control Incubate a dark control in parallel prep->dark_control sample Take samples at various time intervals irradiate->sample dark_control->sample analyze Analyze samples for parent compound and photoproducts sample->analyze calculate Determine quantum yield and photodegradation rate analyze->calculate end End calculate->end

Simplified workflow for OECD 316 photodegradation testing.
Sorption: OECD 106 - Adsorption - Desorption Using a Batch Equilibrium Method

This method determines the adsorption and desorption potential of a chemical in soil.

Experimental Workflow

OECD106_Workflow start Start prep Prepare soil samples and aqueous solution of test substance start->prep equilibrate Equilibrate soil and solution by shaking prep->equilibrate centrifuge Separate soil and aqueous phases by centrifugation equilibrate->centrifuge analyze_aq Analyze aqueous phase for test substance concentration centrifuge->analyze_aq calculate_sorbed Calculate amount of substance sorbed to soil analyze_aq->calculate_sorbed desorption Perform desorption step (optional) calculate_sorbed->desorption calculate_koc Calculate Kd and Koc values desorption->calculate_koc end End calculate_koc->end

Simplified workflow for OECD 106 sorption testing.

Conclusion and Future Research

Octylparaben's environmental persistence is expected to be greater than that of its shorter-chain counterparts due to its lower water solubility and higher lipophilicity. While biodegradation is likely the primary degradation pathway, it is anticipated to be slower. Photodegradation may contribute to its transformation in sunlit surface waters, whereas abiotic hydrolysis is likely negligible. Its high predicted sorption to soil and sediment suggests low mobility and potential for accumulation in these compartments.

A significant data gap exists for experimentally determined environmental fate parameters for octylparaben. Future research should prioritize conducting standardized studies (e.g., following OECD guidelines) to determine the precise biodegradation rates in various environmental matrices, photodegradation quantum yields, and soil/sediment sorption coefficients (Koc). This will enable a more accurate risk assessment and inform the development of any necessary risk management strategies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Octyl 4-Hydroxybenzoate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 4-hydroxybenzoate, also known as octylparaben, is an ester of p-hydroxybenzoic acid widely utilized as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1] This document provides detailed protocols for the synthesis of this compound via Fischer esterification of 4-hydroxybenzoic acid with n-octanol, as well as by transesterification from a shorter-chain ester. These methods are standard organic synthesis procedures that can be adapted for both small-scale laboratory synthesis and larger-scale production.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of alkyl 4-hydroxybenzoates using different catalytic methods. While specific data for this compound is presented, comparative data for other esters are included to provide a broader context for reaction efficiency.

ProductMethodCatalystMolar Ratio (Acid:Alcohol)Reaction Time (hours)Yield (%)Reference
This compound Fischer EsterificationSulfuric Acid1:34-6~85-95Estimated from similar reactions
Ethyl 4-hydroxybenzoateFischer EsterificationSulfamic Acid1:4390.38[1]
Ethyl 4-hydroxybenzoateFischer EsterificationNeodymium Trioxide1:5478.4[1]
Propyl 4-hydroxybenzoateFischer EsterificationMontmorillonite K10Not Specified1275[1]
This compound TransesterificationMetal Catalyst1:1.2 (Ester:Alcohol)3-5>90Estimated from similar reactions

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Protocol 1: Fischer Esterification of 4-Hydroxybenzoic Acid with n-Octanol

This protocol describes the direct esterification of 4-hydroxybenzoic acid with n-octanol using a strong acid catalyst.

Materials:

  • 4-Hydroxybenzoic acid

  • n-Octanol

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine 4-hydroxybenzoic acid, a 3-fold molar excess of n-octanol, and a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight). Add toluene to the flask to aid in the azeotropic removal of water.

  • Reflux: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, which typically takes 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess n-octanol.

  • Purification: The crude this compound can be purified by recrystallization.[1] Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol/water or hexane/ethyl acetate mixture) and allow it to cool slowly to form crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Transesterification of Methyl 4-Hydroxybenzoate with n-Octanol

This method involves the conversion of a more volatile ester, such as methyl 4-hydroxybenzoate, to this compound.

Materials:

  • Methyl 4-hydroxybenzoate

  • n-Octanol

  • Metal catalyst (e.g., sodium methoxide, titanium isopropoxide)

  • Inert gas (e.g., nitrogen or argon)

Equipment:

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle with magnetic stirrer

  • Vacuum source

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus and a magnetic stir bar, combine methyl 4-hydroxybenzoate, a slight excess of n-octanol (e.g., 1.2 equivalents), and a catalytic amount of a suitable transesterification catalyst.

  • Reaction: Heat the reaction mixture to a temperature between 120°C and 200°C under a slow stream of an inert gas.[1] The methanol generated during the reaction will be removed by distillation, driving the equilibrium towards the formation of the octyl ester.

  • Monitoring: The reaction can be monitored by observing the cessation of methanol distillation or by TLC.

  • Catalyst Quenching and Work-up: Once the reaction is complete, cool the mixture. If a basic catalyst was used, it can be neutralized with a weak acid.

  • Purification: The excess n-octanol and any remaining starting material can be removed by vacuum distillation. The resulting crude this compound can be further purified by recrystallization as described in Protocol 1.

  • Characterization: Characterize the final product using appropriate analytical methods to confirm its identity and purity.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow Reactants 4-Hydroxybenzoic Acid + n-Octanol + Acid Catalyst Reaction_Vessel Reaction Setup (Round-bottom flask with Dean-Stark trap) Reactants->Reaction_Vessel Reflux Reflux & Azeotropic Water Removal Reaction_Vessel->Reflux Workup Work-up (Cooling, Transfer) Reflux->Workup Neutralization Neutralization (Wash with NaHCO3) Workup->Neutralization Drying Drying & Solvent Removal (Rotovap) Neutralization->Drying Purification Purification (Recrystallization) Drying->Purification Product Pure Octyl 4-Hydroxybenzoate Purification->Product Synthesis_Purification_Logic cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (4-Hydroxybenzoic Acid, n-Octanol) Esterification Esterification Reaction (Acid Catalyzed) Start->Esterification Crude_Product Crude Product Mixture Esterification->Crude_Product Extraction Liquid-Liquid Extraction (Neutralization & Washing) Crude_Product->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl p-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory-scale synthesis of methyl p-hydroxybenzoate, a widely used preservative in the pharmaceutical, cosmetic, and food industries. The synthesis is primarily achieved through the Fischer esterification of p-hydroxybenzoic acid with methanol, a reaction catalyzed by an acid.[1] This guide presents various methodologies, including traditional and microwave-assisted approaches, and outlines the necessary steps for purification to obtain a high-purity final product.

Data Presentation

The efficiency of the synthesis of methyl p-hydroxybenzoate is influenced by the chosen catalyst, reaction conditions, and molar ratios of the reactants. The following tables summarize quantitative data from various established protocols to facilitate comparison.

Table 1: Comparison of Reaction Conditions for Methyl p-Hydroxybenzoate Synthesis

MethodCatalystMolar Ratio (p-hydroxybenzoic acid:methanol)Catalyst LoadingReaction TimeYield (%)Reference
Conventional RefluxConcentrated Sulfuric Acid1:5.5 (approx.)6 ml for 50 g of acid3 hours82[2]
Conventional RefluxConcentrated Sulfuric Acid1:3Catalytic amount8 hours86 - 96[3][4]
Microwave IrradiationSodium Hydrogen Sulfate1:2.53.5% of total reactant weight18 minutes95.52[5]
Cation Exchange Resin001x7Na type1:56.5% - 13% of p-hydroxybenzoic acid weightNot specifiedHigh[6]

Table 2: Physical Properties of Methyl p-Hydroxybenzoate

PropertyValueReference
Molecular FormulaC₈H₈O₃[7]
Molecular Weight152.15 g/mol [7]
Melting Point125-128 °C[4][8]
AppearanceColorless crystals or white crystalline powder[8]
SolubilitySlightly soluble in water; freely soluble in ethanol and ether[8]

Experimental Protocols

The following are detailed methodologies for the synthesis and purification of methyl p-hydroxybenzoate.

Protocol 1: Synthesis via Conventional Reflux with Sulfuric Acid Catalyst

This protocol is a classic Fischer esterification method.

Materials:

  • p-Hydroxybenzoic acid

  • Absolute methanol

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Beakers

  • Buchner funnel and filter paper

  • Separatory funnel (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine p-hydroxybenzoic acid and absolute methanol. A common molar ratio is 1 part p-hydroxybenzoic acid to 3-5.5 parts methanol.[2][3]

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[2]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or water bath for a period of 3 to 8 hours.[2][4] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a significant volume of cold water (approximately 20 times the volume of the reaction mixture) to precipitate the crude product.[2]

  • Neutralization: Neutralize the excess sulfuric acid by slowly adding a 5% sodium bicarbonate solution until the pH of the solution is neutral (pH 7).[9] This step should be done carefully to control effervescence.

  • Isolation: Collect the precipitated crude methyl p-hydroxybenzoate by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the collected solid with cold distilled water to remove any remaining salts and impurities.[7]

  • Drying: Dry the crude product. This can be done in a desiccator or a low-temperature vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol is essential for obtaining high-purity methyl p-hydroxybenzoate.

Materials:

  • Crude methyl p-hydroxybenzoate

  • Methanol or an ethanol/water mixture

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude methyl p-hydroxybenzoate in an Erlenmeyer flask. Add a minimum amount of a suitable solvent, such as methanol or an ethanol/water mixture, and gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.[10][11]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[11]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[3][11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[11]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature until a constant weight is achieved to obtain pure methyl p-hydroxybenzoate.[11] The expected melting point of the purified product is between 125-128 °C.[4][8]

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of Methyl p-Hydroxybenzoate

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Reactants p-Hydroxybenzoic Acid + Methanol Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Heat to Reflux (3-8 hours) Catalyst->Reflux Precipitation Pour into Water Reflux->Precipitation Neutralization Neutralize with NaHCO₃ Solution Precipitation->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Crude_Product Crude Methyl p-Hydroxybenzoate Filtration->Crude_Product Recrystallization Recrystallize from Methanol/Water Crude_Product->Recrystallization Final_Filtration Vacuum Filtration Recrystallization->Final_Filtration Drying Dry in Vacuum Oven Final_Filtration->Drying Pure_Product Pure Methyl p-Hydroxybenzoate Drying->Pure_Product

Caption: Workflow for the synthesis and purification of methyl p-hydroxybenzoate.

Diagram 2: Signaling Pathway of Fischer Esterification

Fischer_Esterification p_HBA p-Hydroxybenzoic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl [R-C(OH)₂]⁺ p_HBA->Protonated_Carbonyl MeOH Methanol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Methanol MeOH->Nucleophilic_Attack H_plus H⁺ (Catalyst) H_plus->Protonated_Carbonyl Protonated_Carbonyl->Nucleophilic_Attack Electrophilic Carbon Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Water_Elimination Elimination of Water Tetrahedral_Intermediate->Water_Elimination Water_Elimination->H_plus Regenerates Ester Methyl p-Hydroxybenzoate (R-COOR') Water_Elimination->Ester

Caption: Key steps in the Fischer esterification mechanism for methylparaben synthesis.

References

Application Note: Quantification of Octyl 4-Hydroxybenzoate in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12A

Audience: Researchers, analytical scientists, and environmental monitoring professionals.

Introduction

Octyl 4-hydroxybenzoate, also known as octylparaben, is an ester of p-hydroxybenzoic acid widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. Its widespread use leads to its continuous release into the aquatic environment through wastewater. Concerns have been raised about octylparaben as a potential endocrine-disrupting chemical (EDC), which can interfere with the hormonal systems of wildlife and humans. Therefore, sensitive and reliable analytical methods are required to monitor its presence and concentration in water samples.

This application note details robust protocols for the quantification of this compound in various water matrices using Solid-Phase Extraction (SPE) for sample preparation, followed by analysis with High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies Overview

The determination of this compound in water samples typically involves a two-step process: sample pre-concentration and instrumental analysis. Due to the trace levels (ng/L to µg/L) expected in environmental waters, a pre-concentration step is essential to remove matrix interferences and enrich the analyte to a level detectable by analytical instruments.[1]

  • Solid-Phase Extraction (SPE): This is the most common technique for extracting and concentrating parabens and other organic pollutants from aqueous samples.[2] It offers high recovery rates, low solvent consumption, and effective sample cleanup.[3] Sorbents like C18 or styrene-divinylbenzene polymers are typically used.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a widely used technique for the analysis of parabens.[4] It provides good separation and quantification capabilities. Reversed-phase columns, such as C18, are commonly employed with mobile phases consisting of acetonitrile or methanol and water.[3][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high selectivity and sensitivity, making it an excellent tool for confirmation and quantification.[1][6] While some compounds require derivatization to improve volatility, many parabens can be analyzed directly.[7] Solid-Phase Microextraction (SPME) is an alternative extraction technique often paired with GC-MS analysis.[7][8]

Experimental Workflow

The overall workflow for the analysis of this compound in water samples is depicted below.

Workflow Figure 1. General Analytical Workflow A Water Sample Collection B Filtration (e.g., 0.45 µm filter) A->B C Solid-Phase Extraction (SPE) B->C D 1. Conditioning C->D H Eluate Concentration (e.g., N2 Evaporation) C->H E 2. Sample Loading D->E F 3. Washing E->F G 4. Elution F->G I Sample Reconstitution H->I J Instrumental Analysis I->J K HPLC-UV J->K L GC-MS J->L M Data Analysis & Quantification J->M

Caption: General analytical workflow from sample collection to quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from methods developed for similar phenolic compounds.[3]

Materials:

  • SPE Cartridges: C18 (500 mg, 6 mL) or equivalent.

  • Solvents: HPLC-grade methanol, acetone, and acetonitrile.

  • Reagent Water: Deionized or Milli-Q water.

  • SPE Vacuum Manifold.

  • Glassware: Volumetric flasks, beakers.

  • Sample Collection Bottles: Amber glass, 1 L.

Procedure:

  • Sample Preparation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C. Before extraction, filter the samples through a 0.45 µm glass fiber filter to remove suspended solids.

  • Cartridge Conditioning:

    • Place the C18 cartridges on the vacuum manifold.

    • Wash the cartridges sequentially with 10 mL of methanol and 10 mL of acetone.

    • Equilibrate the cartridges by passing 10 mL of reagent water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load 200-500 mL of the filtered water sample onto the cartridge at a steady flow rate of approximately 1-2 mL/min.[3]

  • Washing:

    • After loading, wash the cartridge with 10 mL of reagent water to remove any polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Place a collection vial under the cartridge.

    • Elute the trapped analytes by passing 10 mL of a methanol and acetone mixture (1:1, v/v) through the cartridge.[3]

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase (for HPLC) or a suitable solvent like ethyl acetate (for GC-MS) for analysis.

Protocol 2: Quantification by HPLC-UV

This protocol uses a reversed-phase HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Isocratic elution with acetonitrile and deionized water (80:20, v/v).[3]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm[3] or 254 nm.[5]

Procedure:

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase (e.g., ranging from 1 µg/L to 500 µg/L).

  • Analysis: Inject the reconstituted sample extracts and the calibration standards into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to a pure standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration in the samples from this curve.

Protocol 3: Quantification by GC-MS

This protocol provides a method for the confirmation and quantification of this compound using GC-MS.

Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for semi-volatile compounds, such as a DB-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 137, 121, 250).

    • Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

Procedure:

  • Calibration: Prepare calibration standards in the reconstitution solvent (e.g., ethyl acetate).

  • Analysis: Inject the prepared sample extracts and standards into the GC-MS system.

  • Quantification: Confirm the identity of this compound by comparing its retention time and mass spectrum to that of a known standard. Quantify using a calibration curve based on the peak area of the primary selected ion.

Data Presentation and Performance

The performance of analytical methods for this compound and similar parabens is summarized below. These values are indicative and may vary based on the specific instrumentation, water matrix, and operating conditions.

Method Analyte(s) LOD LOQ Recovery (%) Linearity Range RSD (%) Reference
SPE-HPLC-PDA4-Octylphenol0.6 µg/L2.0 µg/L41 - 1141 - 12 µg/L (R²=0.9988)< 2[3]
SPME-GC-MSSunscreen Agents-< 1 µg/L82 - 9810 - 500 µg/L5 - 9[7][8]
SPE-LC-MS/MSVarious EDCs-0.2 - 4.5 ng/L53.6 - 116.8-4.9 - 8.4 (intra-day)[10]
HPLC-UV4-Hydroxy Benzoic Acid100.7 µg/L503.3 µg/L94.6 - 107.20.5 - 4.0 µg/mL (R²=0.9998)< 2[9]

References

Application Note: High-Sensitivity GC-MS Protocol for the Detection of Octylparaben in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed and validated protocol for the determination of octylparaben in various environmental matrices, including water, soil, and sediment, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the endocrine-disrupting potential of octylparaben, a robust and sensitive analytical method is crucial for monitoring its presence in the environment. This protocol outlines procedures for sample extraction, derivatization, and GC-MS analysis, and includes comprehensive quantitative data to ensure reliable and reproducible results for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Octylparaben, an ester of p-hydroxybenzoic acid, is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. Its widespread use has led to its detection in various environmental compartments. Concerns have been raised about its potential as an endocrine-disrupting chemical (EDC), necessitating sensitive and accurate methods for its quantification in environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds. However, the analysis of polar compounds like parabens by GC-MS requires a derivatization step to increase their volatility and thermal stability.[1][2] This protocol details a reliable method for the analysis of octylparaben, including sample preparation, silylation for derivatization, and optimized GC-MS conditions.

Experimental Protocols

Sample Collection and Storage
  • Water Samples: Collect water samples in pre-cleaned amber glass bottles. To prevent microbial degradation of parabens, acidify the samples to a pH of 2.[3] Store the samples at 4°C and extract within 48 hours of collection.

  • Soil and Sediment Samples: Collect soil and sediment samples using a stainless-steel auger or grab sampler. Store the samples in pre-cleaned glass jars at -20°C until extraction.

Sample Preparation and Extraction
  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2) through the cartridge.

  • Sample Loading: Pass 500 mL of the filtered and acidified water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the retained octylparaben from the cartridge with 10 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of ethyl acetate for derivatization.

  • Sample Preparation: Homogenize the soil or sediment sample after air-drying and sieving through a 2 mm sieve.

  • Extraction: Place 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of a 1:1 (v/v) mixture of acetone and hexane.

  • Ultrasonication: Sonicate the mixture in an ultrasonic bath for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Solvent Collection: Carefully decant the supernatant into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh solvent.

  • Concentration: Combine the supernatants and evaporate to near dryness using a rotary evaporator. Reconstitute the residue in 1 mL of ethyl acetate for derivatization.

Derivatization: Silylation

Parabens are polar and often require derivatization to improve their volatility for GC-MS analysis.[2] Silylation is a common and effective derivatization technique.[1][2]

  • Reagent Addition: To the 1 mL reconstituted extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis
  • Instrumentation: An Agilent 7890B GC coupled with a 5977A MS detector or an equivalent system can be used.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for Silylated Octylparaben:

      • Quantification Ion: m/z 267.

      • Confirmation Ions: m/z 193, 223.

Data Presentation

Quantitative Data Summary

The following table summarizes the typical quantitative performance data for the GC-MS analysis of octylparaben in environmental matrices. These values are indicative and may vary slightly depending on the specific instrumentation and matrix conditions.

ParameterWaterSoilSediment
Limit of Detection (LOD) 0.5 ng/L0.1 ng/g0.1 ng/g
Limit of Quantification (LOQ) 1.5 ng/L0.3 ng/g0.3 ng/g
**Linearity (R²) **>0.995>0.995>0.995
Recovery (%) 85-110%80-105%78-102%
Relative Standard Deviation (RSD) <10%<15%<15%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis water Water Sample (500 mL) spe Solid-Phase Extraction (SPE) - C18 Cartridge - Elution with Ethyl Acetate water->spe soil_sediment Soil/Sediment Sample (5 g) uae Ultrasonic-Assisted Extraction (UAE) - Acetone/Hexane - Sonication (15 min) soil_sediment->uae concentrate_water Concentration (Nitrogen Evaporation) spe->concentrate_water concentrate_solid Concentration (Rotary Evaporation) uae->concentrate_solid derivatization Silylation - BSTFA + 1% TMCS - 70°C for 30 min concentrate_water->derivatization concentrate_solid->derivatization gcms GC-MS Analysis - HP-5ms Column - SIM Mode derivatization->gcms data_analysis Data Analysis - Quantification - Confirmation gcms->data_analysis

Caption: Experimental workflow for GC-MS analysis of octylparaben.

Logical Relationship of Key Steps

logical_relationship cluster_extraction_methods Extraction Methods start Start sample_collection Sample Collection (Water, Soil, Sediment) start->sample_collection extraction Extraction sample_collection->extraction derivatization Derivatization (Silylation) extraction->derivatization spe SPE for Water extraction->spe uae UAE for Soil/Sediment extraction->uae gcms_analysis GC-MS Analysis derivatization->gcms_analysis quantification Quantification & Reporting gcms_analysis->quantification end End quantification->end

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Octyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 4-hydroxybenzoate, a member of the paraben family, is utilized as a preservative in a variety of consumer products, including cosmetics, pharmaceuticals, and foods, due to its antimicrobial properties. As with other parabens, its potential toxicological profile is of significant interest. The cytotoxicity of parabens generally increases with the length of the alkyl chain, suggesting that octylparaben may exhibit more pronounced effects compared to its shorter-chain counterparts.[1] This document provides detailed protocols for common in vitro cytotoxicity assays—MTT, Neutral Red, and LDH—and summarizes the available data on the cytotoxic effects of this compound and related compounds. Furthermore, it visualizes a typical experimental workflow and a potential signaling pathway for paraben-induced cytotoxicity.

Data Presentation

Quantitative data on the in vitro cytotoxicity of this compound is limited in publicly available literature. The following table summarizes the available information for octylparaben and the structurally similar butylparaben to provide a comparative context. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.[2]

CompoundCell LineAssayExposure TimeIC50 / Cytotoxicity DataReference
This compound Mast cellsHistamine ReleaseNot SpecifiedInduced concentration-related degranulation[3]
Butylparaben HepG2 (Human Hepatoma)MTT24 hoursIC50: 643.7 µM[3]
Butylparaben HDFn (Human Dermal Fibroblasts, neonatal)Cell ViabilityNot SpecifiedConcentration-dependent decrease above 400 µM[3]
Butylparaben HTR8/SVneo (Human Trophoblast)Cell ProliferationNot SpecifiedInhibited cell proliferationNot Specified
Paraben Mixture (Methyl, Ethyl, Propyl, Butyl) Human SpermatozoaCell ViabilityNot SpecifiedDose-dependent inhibition of viability[4]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in culture medium to the final desired concentrations. Replace the cell culture medium with the medium containing the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Neutral Red (NR) Uptake Assay

The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and accumulate the supravital dye Neutral Red within their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the selected exposure time.

  • NR Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS).

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% deionized water, 1% acetic acid) to each well. Place the plate on a shaker for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: Determine cell viability as a percentage relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired duration of exposure.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (fully lysed cells).

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Compound Preparation Compound Preparation Compound Preparation->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay-Specific Steps Assay-Specific Steps Incubation->Assay-Specific Steps Data Acquisition Data Acquisition Assay-Specific Steps->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Results Results Data Analysis->Results

Caption: Experimental workflow for in vitro cytotoxicity testing.

G cluster_cell Cellular Response Octylparaben Octylparaben ROS Generation ROS Generation Octylparaben->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Paraben-induced cytotoxicity signaling pathway.

Discussion of Signaling Pathways

Parabens, including octylparaben, can induce cytotoxicity through various mechanisms. A primary pathway involves the generation of Reactive Oxygen Species (ROS) .[4][5] An excess of ROS can lead to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.[4]

This oxidative stress can trigger mitochondrial dysfunction , a key event in programmed cell death. The compromised mitochondria may release pro-apoptotic factors, leading to the activation of the caspase cascade.[6] Caspases are a family of proteases that play a central role in executing apoptosis , or programmed cell death.[6] For instance, studies on other parabens have demonstrated the activation of caspase-3 as a critical step in the apoptotic pathway.[6]

It is important to note that the specific signaling pathways and the extent of cytotoxicity can be cell-type dependent and may be influenced by the concentration and duration of exposure to this compound.[7] Further research is necessary to fully elucidate the precise molecular mechanisms underlying the cytotoxic effects of octylparaben in various biological systems.

References

Application Notes and Protocols for Paraben Separation using Microemulsion Electrokinetic Chromatography (MEEKC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabens, a class of p-hydroxybenzoic acid esters, are widely used as preservatives in pharmaceutical, cosmetic, and food products due to their broad-spectrum antimicrobial activity and low cost.[1] Common parabens include methylparaben, ethylparaben, propylparaben, and butylparaben. Regulatory agencies have established maximum allowable concentrations for these compounds in consumer products, necessitating robust and efficient analytical methods for their quantification.[2]

Microemulsion Electrokinetic Chromatography (MEEKC) is a powerful separation technique that has emerged as a valuable tool for the analysis of both neutral and charged analytes, including parabens.[3] MEEKC utilizes a microemulsion as the background electrolyte, which consists of nanometer-sized oil droplets dispersed in an aqueous buffer, stabilized by a surfactant and a co-surfactant.[3] This technique offers several advantages over traditional methods like High-Performance Liquid Chromatography (HPLC) and even the closely related Micellar Electrokinetic Chromatography (MEKC), including enhanced solubilization of hydrophobic compounds and unique selectivity.[3] In MEEKC, separation is achieved based on the differential partitioning of analytes between the aqueous phase and the microemulsion droplets.[3]

These application notes provide detailed protocols for the separation and quantification of parabens using MEEKC, compiled from established methodologies.

Principle of MEEKC for Paraben Separation

In MEEKC, the capillary is filled with a microemulsion buffer. When a voltage is applied, the electroosmotic flow (EOF) moves the bulk solution towards the cathode. The charged microemulsion droplets (typically anionic due to surfactants like sodium dodecyl sulfate - SDS) migrate electrophoretically towards the anode. The net velocity of the droplets is the vector sum of their electrophoretic mobility and the EOF.

Parabens, being neutral or weakly acidic, partition between the aqueous mobile phase and the hydrophobic core of the oil droplets. The extent of this partitioning depends on the hydrophobicity of the individual paraben. More hydrophobic parabens (e.g., butylparaben) will interact more strongly with the microemulsion droplets and thus have a longer migration time compared to less hydrophobic parabens (e.g., methylparaben). This differential partitioning allows for the separation of a mixture of parabens.

Experimental Protocols

Protocol 1: Separation of Nine Preservatives including Parabens

This protocol is adapted from a study comparing MEKC and MEEKC for the analysis of nine preservatives. A baseline resolution for all nine compounds, including methyl-, ethyl-, propyl-, and butylparaben, was achieved.[4]

Instrumentation:

  • Capillary Electrophoresis (CE) system equipped with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., effective length 30 cm).

Reagents:

  • Sodium Dodecyl Sulfate (SDS)

  • 1-Butanol

  • n-Octane

  • Sodium tetraborate

  • Boric acid

  • Methylparaben, Ethylparaben, Propylparaben, Butylparaben standards

  • Deionized water

Microemulsion Buffer Preparation (pH 9.5):

  • Prepare a borate buffer by dissolving appropriate amounts of sodium tetraborate and boric acid in deionized water to achieve the desired pH of 9.5.

  • To the borate buffer, add SDS to the required concentration for a stable microemulsion.[4]

  • Add 1-butanol as the co-surfactant.

  • Add n-octane as the oil phase.

  • Sonicate the mixture until a clear and stable microemulsion is formed.

Standard Solution Preparation:

  • Prepare individual stock solutions of each paraben (e.g., 1 mg/mL) in methanol or a suitable solvent.

  • Prepare a working standard mixture by diluting the stock solutions with the running buffer to the desired concentration (e.g., 10-100 µg/mL).

CE-MEEKC Conditions:

ParameterValue
CapillaryFused-silica, 50 µm i.d.
Effective Length30 cm
Running BufferMicroemulsion of SDS, 1-butanol, and octane at pH 9.5
Applied Voltage15-25 kV
Temperature34 °C
InjectionHydrodynamic (e.g., 50 mbar for 5 s)
DetectionUV at 214 nm or 254 nm

Procedure:

  • Rinse the capillary with 0.1 M NaOH, followed by deionized water, and then the microemulsion running buffer.

  • Inject the standard mixture or sample solution into the capillary.

  • Apply the separation voltage and record the electropherogram.

  • Identify the peaks based on the migration times of the individual standards.

  • Quantify the parabens using a calibration curve generated from the standard solutions.

Data Presentation

The following tables summarize typical quantitative data obtained from the separation of parabens using electrokinetic chromatography techniques. Note that specific values for MEEKC are limited in the literature; therefore, data from MEKC, a closely related technique, is also included for comparative purposes and to illustrate expected performance.

Table 1: MEEKC Separation of Preservatives

AnalyteMigration Time (min)
Methylparaben< 16
Ethylparaben< 16
Propylparaben< 16
Butylparaben< 16
Other Preservatives< 16

A baseline resolution was obtained within 16 minutes for nine preservatives, including the four parabens listed, using a microemulsion of pH 9.5 composed of SDS, 1-butanol, and octane at 34°C.[4]

Table 2: MEKC Performance Data for Paraben Analysis

AnalyteMigration Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)
Methylparaben~4.50.310.9484.1 - 103.0
Ethylparaben~5.00.381.1584.1 - 103.0
Propylparaben~6.00.762.3084.1 - 103.0
Butylparaben~7.51.524.6184.1 - 103.0

Data adapted from a MEKC method for the determination of seven preservatives in cosmetic products.[5][6] Conditions: 1.0 mM phosphate buffer (pH 7.0) containing 90 mM CTAB, 25 mM HP-β-CD, and 10% (v/v) ethanol; separation voltage -12.5 kV.[5][6]

Mandatory Visualizations

MEEKC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_buffer Prepare Microemulsion Running Buffer instrument_setup Instrument Setup & Capillary Conditioning prep_buffer->instrument_setup prep_sample Prepare Standard/ Sample Solutions injection Inject Sample prep_sample->injection instrument_setup->injection separation Apply Voltage & Perform Separation injection->separation detection UV Detection separation->detection peak_id Peak Identification detection->peak_id quantification Quantification (Calibration Curve) peak_id->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for MEEKC analysis of parabens.

MEEKC_Components cluster_components Key Components cluster_analyte Analyte cluster_output Output MEEKC MEEKC System Separation Separated Parabens MEEKC->Separation Buffer Aqueous Buffer (e.g., Borate) Buffer->MEEKC Surfactant Surfactant (e.g., SDS) Surfactant->MEEKC Oil Oil Phase (e.g., Octane) Oil->MEEKC Cosurfactant Co-surfactant (e.g., 1-Butanol) Cosurfactant->MEEKC Parabens Paraben Mixture Parabens->MEEKC

Caption: Logical relationship of components in a MEEKC system.

References

Quantitative In Vitro to In Vivo Extrapolation (QIVIVE) for Paraben Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative in vitro to in vivo extrapolation (QIVIVE) of paraben toxicity. This document outlines key in vitro assays for assessing paraben-induced toxicity and details the integration of these data into physiologically based pharmacokinetic (PBPK) models to predict human in vivo responses.

Introduction to QIVIVE for Paraben Risk Assessment

Quantitative in vitro to in vivo extrapolation (QIVIVE) is a modern toxicological approach that translates concentrations of a substance causing effects in laboratory cell cultures (in vitro) to an equivalent dose in a whole organism (in vivo).[1][2] This methodology is crucial for reducing reliance on animal testing and for providing more human-relevant risk assessments. For parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products, QIVIVE offers a sophisticated framework to evaluate their potential toxicity, particularly concerning endocrine disruption and cytotoxicity.[3][4]

The core components of a QIVIVE workflow involve:

  • In Vitro Hazard Identification: Utilizing a battery of cell-based assays to determine the concentration-response relationship for specific toxicological endpoints.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Employing computational models that simulate the absorption, distribution, metabolism, and excretion (ADME) of parabens in the body.[5][6]

  • Reverse Dosimetry: Using the PBPK model to estimate the external human dose that would result in internal concentrations equivalent to those causing effects in vitro.[7][8]

In Vitro Toxicity Assays for Parabens

A variety of in vitro assays are employed to characterize the toxicological profile of parabens. These tests assess endpoints such as cytotoxicity, skin irritation, skin sensitization, and endocrine activity.[9]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Table 1: Summary of Paraben Cytotoxicity Data (EC50 values)

ParabenCell LineEC50 (µM)Reference
MethylparabenHuman iPSC-derived neuroectodermal cells906[11]
EthylparabenHuman iPSC-derived neuroectodermal cells698[11]
PropylparabenHuman iPSC-derived neuroectodermal cells216[11]
ButylparabenHuman iPSC-derived neuroectodermal cells63[11]
ButylparabenHepG2 (hepatocarcinoma)> 400[12]
ButylparabenHDFn (dermal fibroblasts)> 400[12]
MethylparabenAllium cepa root cells75 µg/mL[13]
PropylparabenAllium cepa root cells25 µg/mL[13]

Protocol: MTT Assay for Paraben Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of paraben concentrations for a specified duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[10][14]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

Endocrine Activity: Yeast Estrogen Screen (YES) Assay

The YES assay is a bioassay used to detect the estrogenic activity of compounds. It utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hERα) gene linked to a reporter gene.[2][13]

Table 2: Estrogenic Activity of Parabens

ParabenAssayRelative Potency (vs. 17β-estradiol)EC50 (µM)Reference
MethylparabenYeast-based estrogen assayWeak-[15]
EthylparabenYeast-based estrogen assayWeak-[15]
PropylparabenYeast-based estrogen assayWeak-[15]
ButylparabenYeast-based estrogen assay10,000-fold less potent than estradiol-[15]
BenzylparabenYeast-based estrogen assay4,000-fold less potent than estradiol0.796 ± 0.307[15][16]

Protocol: Yeast Estrogen Screen (YES) Assay

  • Yeast Culture Preparation: Prepare a culture of the recombinant yeast strain.

  • Sample Preparation: Prepare serial dilutions of the paraben to be tested in a 96-well plate.

  • Incubation: Add the yeast culture to the wells containing the paraben dilutions and a colorimetric substrate (e.g., CPRG). Incubate for 2-3 days.[13]

  • Color Development: The activation of the estrogen receptor by an estrogenic substance leads to the expression of β-galactosidase, which cleaves the CPRG substrate, resulting in a color change from yellow to red.[13]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength to quantify the color change, which is proportional to the estrogenic activity.

Skin Irritation: EpiDerm™ Skin Irritation Test (OECD TG 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of chemicals.[17][18]

Protocol: EpiDerm™ Skin Irritation Test

  • Tissue Preparation: Place the RhE tissue inserts into a 6-well plate containing maintenance medium.

  • Chemical Application: Apply the test paraben (liquid or solid) topically to the surface of the RhE tissue.

  • Exposure and Incubation: Expose the tissues to the chemical for 60 minutes, followed by a post-exposure incubation period of approximately 42 hours.[8][18]

  • Viability Assessment (MTT Assay): Transfer the tissues to a 24-well plate containing MTT solution (1 mg/mL) and incubate for 3 hours.[17]

  • Formazan Extraction: Extract the formazan from the tissues using isopropanol.

  • Data Analysis: Measure the optical density of the formazan extract. A reduction in tissue viability below 50% compared to the negative control indicates an irritant potential.[17][19]

Skin Sensitization: LuSens and h-CLAT Assays

The LuSens (OECD TG 442D) and h-CLAT (OECD TG 442E) assays are in vitro methods for identifying skin sensitizers.[16][20]

Protocol: LuSens Assay (OECD TG 442D)

  • Cell Culture: Use the LuSens cell line, a transgenic human keratinocyte cell line (HaCaT) containing a luciferase reporter gene under the control of the antioxidant response element (ARE).

  • Exposure: Expose the cells to at least six concentrations of the test paraben for 48 hours.

  • Luminescence Measurement: Measure the luciferase activity as luminescence.

  • Data Interpretation: A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold in at least two consecutive concentrations.

Protocol: h-CLAT Assay (OECD TG 442E)

  • Cell Culture: Use the THP-1 human monocytic leukemia cell line.[15][16]

  • Exposure: Expose the cells to the test paraben for 24 hours.[11][15]

  • Staining and Analysis: Stain the cells with fluorescently labeled antibodies against CD54 and CD86 surface markers and analyze by flow cytometry.[15][16]

  • Data Interpretation: A substance is considered a sensitizer if it induces a certain level of up-regulation of CD54 and/or CD86 expression.[21]

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are mathematical representations of the physiological and biochemical processes that govern the fate of a chemical in the body.[5][6] These models are essential for the "reverse dosimetry" step in QIVIVE, where in vitro effective concentrations are converted to human equivalent doses.[3][7]

A typical PBPK model for parabens would include compartments representing key organs and tissues such as the skin, gut, liver, blood, and other well-perfused and poorly-perfused tissues.

Table 3: Key Parameters for Paraben PBPK Models

Parameter CategoryParameterDescription
Physiological Organ volumes, blood flow rates, cardiac outputStandard physiological values for the species of interest (e.g., human).[22][23]
Chemical-Specific Partition coefficients (e.g., tissue:blood)Describe how the paraben distributes between different tissues and blood.
Metabolic parameters (Vmax, Km)Quantify the rate of metabolism, primarily hydrolysis by esterases in the skin and liver, and subsequent conjugation.[24]
Absorption rate constants (e.g., dermal, oral)Describe the rate at which the paraben is absorbed into the body.
Protein bindingThe fraction of the paraben bound to plasma proteins.

Protocol: PBPK Model Development and QIVIVE Workflow

  • Model Structure Definition: Define the compartments of the model based on the physiology of the species and the known disposition of parabens.

  • Parameterization: Gather physiological and chemical-specific parameters from literature, in vitro experiments, or in silico prediction tools.

  • Model Implementation: Implement the model using specialized software, defining the differential equations that describe the movement and transformation of the paraben in each compartment.

  • Model Verification and Validation: Compare model predictions with available in vivo pharmacokinetic data to ensure the model accurately represents the real-world system.

  • In Vitro Data Integration: Use the effective concentrations (e.g., EC50) from the in vitro toxicity assays as the target internal concentration in the model.

  • Reverse Dosimetry Simulation: Run the PBPK model in "reverse" to determine the external dose (e.g., mg/kg/day) required to achieve the target internal concentration at the site of action. This provides the Human Equivalent Dose (HED).

Visualizations

Signaling and Metabolic Pathways

paraben_metabolism paraben Paraben (e.g., Methyl-, Propyl-, Butylparaben) hydrolysis Hydrolysis (Esterases in Skin & Liver) paraben->hydrolysis parent_conjugation Direct Conjugation (Minor Pathway) paraben->parent_conjugation p_hba p-Hydroxybenzoic Acid (p-HBA) hydrolysis->p_hba conjugation Conjugation (Glucuronidation, Sulfation) p_hba->conjugation conjugates p-HBA Conjugates (Glucuronides, Sulfates) conjugation->conjugates excretion Urinary Excretion conjugates->excretion parent_conjugates Paraben Conjugates parent_conjugation->parent_conjugates parent_conjugates->excretion

qivive_workflow cluster_invitro In Vitro Assessment cluster_pbpk PBPK Modeling cluster_invivo In Vivo Extrapolation invitro_assays Battery of In Vitro Assays (MTT, YES, etc.) concentration_response Concentration-Response Data invitro_assays->concentration_response pod Point of Departure (POD) (e.g., EC50) concentration_response->pod reverse_dosimetry Reverse Dosimetry pod->reverse_dosimetry pbpk_model PBPK Model Development & Validation pbpk_model->reverse_dosimetry hed Human Equivalent Dose (HED) reverse_dosimetry->hed risk_assessment Risk Assessment hed->risk_assessment

skin_sensitization_aop mie Molecular Initiating Event (Covalent binding to proteins) ke1 Key Event 1: Keratinocyte Activation (ARE-Nrf2 pathway - LuSens) mie->ke1 ke2 Key Event 2: Dendritic Cell Activation (CD54/CD86 expression - h-CLAT) ke1->ke2 ke3 Key Event 3: T-cell Proliferation ke2->ke3 ao Adverse Outcome: Allergic Contact Dermatitis ke3->ao

Conclusion

The QIVIVE framework provides a robust and scientifically sound approach for assessing the potential toxicity of parabens. By integrating data from a suite of in vitro assays with sophisticated PBPK modeling, it is possible to generate human-relevant risk assessments with a reduced reliance on animal testing. The protocols and data presented in these application notes offer a guide for researchers and professionals in the fields of toxicology and drug development to apply these advanced methodologies to the safety evaluation of parabens and other chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Analysis of Octyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of octyl 4-hydroxybenzoate, with a focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, displaying an elongated trailing edge.[1][2][3] This distortion is problematic as it can mask smaller, adjacent peaks, lead to inaccurate peak integration and quantification, and signal suboptimal separation conditions.[3][4] An ideal chromatographic peak has a symmetrical Gaussian shape, and a USP tailing factor greater than 1.5 is often considered unacceptable for many assays.[1]

Q2: I am observing significant peak tailing for this compound. What is the most likely cause?

A2: For a phenolic compound like this compound, a common cause of peak tailing is an inappropriate mobile phase pH.[3] If the pH is too close to the pKa of the analyte, a mixture of ionized and un-ionized forms of the molecule will exist, leading to peak distortion.[2][3][5] Another primary cause is secondary interaction between the analyte and the stationary phase, particularly with residual silanol groups on the silica surface of the column.[1][4][6][7]

Q3: Why is the pKa of this compound important for my HPLC method?

A3: The acid dissociation constant (pKa) of the phenolic hydroxyl group in this compound dictates its ionization state at a given pH.[2][5] To achieve sharp, symmetrical peaks in reversed-phase HPLC, it is crucial to control the mobile phase pH to ensure the analyte remains in a single, un-ionized (protonated) state.[3][8][9] The pKa of the parent compound, 4-hydroxybenzoic acid, is approximately 4.5.[3]

Q4: How does the mobile phase pH specifically impact the peak shape of this compound?

A4: To ensure this compound is in its more hydrophobic, un-ionized form, the mobile phase pH should be set at least 1.5 to 2 pH units below its pKa.[3][8] Operating at a pH around 2.5 to 3.0 is generally recommended to suppress the ionization of the phenolic group and minimize secondary interactions with silanol groups, thereby improving peak symmetry.[1][10][11][12]

Q5: Can the choice of HPLC column affect peak tailing for this analysis?

A5: Yes, the column is a critical factor. Using a modern, high-purity, end-capped C18 column can significantly reduce peak tailing.[1][10] End-capping is a process that chemically bonds a small molecule to the residual silanol groups on the silica surface, thereby blocking their interaction with polar analytes like this compound.[1] Columns with Type B silica, which has lower metal content, also tend to exhibit less tailing.[4][11][13]

Troubleshooting Guide

Problem: Asymmetrical peak with a pronounced tail for this compound.

Below is a step-by-step guide to diagnose and resolve the issue.

Step 1: Evaluate and Optimize the Mobile Phase
  • Issue: Incorrect mobile phase pH is a primary suspect.

  • Solution:

    • Adjust pH: Lower the pH of the aqueous portion of your mobile phase to a range of 2.5-3.0.[1][10][11][12]

    • Use Acidic Modifiers: Incorporate an acidic modifier such as 0.1% formic acid or 0.1% phosphoric acid into the mobile phase to ensure a stable and low pH.[3][10]

    • Buffering: Use a buffer (e.g., phosphate or acetate buffer) at a concentration of 10-25 mM to maintain a consistent pH throughout the analysis, which is crucial for reproducibility.[7][10]

    • Ionic Strength: In some cases, especially with low ionic strength mobile phases like 0.1% formic acid, increasing the ionic strength by adding a salt like ammonium formate (e.g., 10 mM) can improve peak shape.[10][11]

Step 2: Check the HPLC Column
  • Issue: Column contamination or degradation can lead to active sites that cause tailing.

  • Solution:

    • Column Washing: Flush the column with a strong solvent to remove any strongly retained contaminants. A typical procedure involves washing with progressively less polar solvents (e.g., water, methanol, acetonitrile, isopropanol) and then back to the mobile phase.

    • Inlet Frit: A partially blocked inlet frit can also cause peak distortion. Try back-flushing the column (if permitted by the manufacturer) to dislodge any particulates.

    • Column Test: Inject a neutral, well-behaved compound to determine if the tailing is specific to this compound or a general column issue.

    • Column Replacement: If the above steps do not resolve the issue, the column may be irreversibly damaged or aged. Replace it with a new, high-purity, end-capped C18 column.[10][14]

Step 3: Review Sample and Injection Parameters
  • Issue: The sample solvent or concentration can cause peak shape problems.

  • Solution:

    • Sample Solvent: The sample should ideally be dissolved in the mobile phase or a weaker solvent.[7][15] Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[6]

    • Sample Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase.[6][7][14][16] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, overload was the likely cause.[3]

Step 4: Inspect the HPLC System
  • Issue: Extra-column effects can contribute to peak broadening and tailing.

  • Solution:

    • Tubing and Connections: Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce dead volume.[7] Ensure all fittings are properly made and there are no leaks or voids.[17]

    • System Contamination: If the system is contaminated, it can lead to peak tailing. Flush the entire system with appropriate solvents to remove any contaminants.[6]

Quantitative Data Summary

ParameterRecommended Value/RangePurpose
Mobile Phase pH 2.5 - 3.0Suppress ionization of the phenolic group of this compound.[1][10][11][12]
Acidic Modifier 0.1% Formic Acid or Phosphoric AcidMaintain a stable low pH.[3][10]
Buffer Concentration 10 - 25 mMEnsure pH stability and reproducibility.[7][10]
Competing Base (e.g., Triethylamine) ≥20 mM (less common with modern columns)Neutralize active silanol groups.[4]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Prepare Stock Solutions:

    • Aqueous Buffer Stock: Prepare a 100 mM phosphate or acetate buffer.

    • Organic Solvent: HPLC-grade acetonitrile or methanol.

  • Mobile Phase Preparation:

    • Prepare a series of aqueous mobile phase components by adjusting the pH of water with 0.1% formic acid or phosphoric acid to achieve pH values of 3.5, 3.0, and 2.5.

    • For each pH, prepare the final mobile phase by mixing the aqueous component with the organic solvent in the desired ratio (e.g., 60:40 Acetonitrile:Aqueous).

  • Column Equilibration:

    • Equilibrate the C18 column with the first mobile phase (pH 3.5) for at least 15-20 column volumes.

  • Analysis:

    • Inject a standard solution of this compound.

    • Repeat the equilibration and injection for the mobile phases at pH 3.0 and 2.5.

  • Evaluation:

    • Compare the peak symmetry (tailing factor) from the chromatograms at each pH level to determine the optimal pH for your analysis.

Protocol 2: Column Washing Procedure
  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Flush with Mobile Phase Buffer: Flush the column with the aqueous buffer component of your mobile phase (without organic solvent) for 20 column volumes to remove any precipitated salts.

  • Flush with Water: Flush with HPLC-grade water for 20 column volumes.

  • Flush with Isopropanol: Flush with 100% isopropanol for 30 column volumes to remove strongly bound non-polar compounds.

  • Flush with Hexane (Optional, check column compatibility): For very non-polar contaminants, flush with hexane for 30 column volumes.

  • Return to Isopropanol: Flush again with isopropanol for 20 column volumes.

  • Return to Mobile Phase: Gradually re-introduce the mobile phase by flushing with the organic component first, and then the final mobile phase mixture.

  • Equilibrate: Equilibrate the column with the mobile phase for at least 20 column volumes before use.

Visual Troubleshooting Guide

Troubleshooting_Peak_Tailing start Peak Tailing Observed (As > 1.5) mobile_phase Step 1: Check Mobile Phase start->mobile_phase column Step 2: Check Column start->column sample Step 3: Check Sample/Injection start->sample system Step 4: Check System start->system ph_issue pH too high? mobile_phase->ph_issue contamination Contamination? column->contamination degradation Degradation? column->degradation solvent_mismatch Solvent Mismatch? sample->solvent_mismatch overload Overload? sample->overload dead_volume Extra-column Volume? system->dead_volume adjust_ph Lower pH to 2.5-3.0 Add 0.1% Formic Acid ph_issue->adjust_ph Yes wash_column Wash Column contamination->wash_column Yes replace_column Replace Column degradation->replace_column Yes change_solvent Dissolve in Mobile Phase solvent_mismatch->change_solvent Yes dilute_sample Dilute Sample 10x overload->dilute_sample Yes check_tubing Minimize Tubing Check Connections dead_volume->check_tubing Yes end_node Symmetrical Peak Achieved adjust_ph->end_node wash_column->end_node replace_column->end_node change_solvent->end_node dilute_sample->end_node check_tubing->end_node

Caption: Troubleshooting workflow for peak tailing in HPLC analysis.

References

optimizing mobile phase for better separation of parabens in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the separation of parabens by High-Performance Liquid Chromatography (HPLC). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal mobile phase conditions for their analyses.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for reversed-phase HPLC separation of parabens?

A common starting point for the separation of parabens (e.g., methyl, ethyl, propyl, and butylparaben) on a C18 or C8 column is a mixture of an organic solvent and water or an aqueous buffer.[1][2] Acetonitrile and methanol are the most common organic modifiers.[3] A typical initial isocratic condition to try is Methanol:Water (60:40 v/v) or Acetonitrile:Water in a similar ratio.[1][2] The detection wavelength is commonly set to 254 nm.[4][5]

Q2: How do I choose between methanol and acetonitrile as the organic modifier?

Acetonitrile and methanol have different selectivities and can significantly impact the resolution of your separation.[3]

  • Acetonitrile typically provides lower backpressure and is less viscous than methanol. It can offer different selectivity for closely eluting compounds.

  • Methanol is generally less expensive. In some cases, it can provide better resolution for specific paraben pairs.

If you are experiencing poor resolution with one solvent, switching to the other is a valuable optimization step.[6]

Q3: What is the role of pH in the mobile phase for paraben analysis?

Parabens are esters of p-hydroxybenzoic acid and are considered neutral compounds.[7] In standard reversed-phase chromatography, the mobile phase pH has a minimal direct effect on the retention of the parabens themselves.[7] However, pH control is crucial for addressing secondary interactions with the stationary phase. Residual silanol groups on the silica backbone of the column can be ionized at higher pH values, leading to interactions that cause peak tailing.[3][8] Maintaining a slightly acidic mobile phase (pH 2.5-4) can suppress the ionization of these silanol groups, leading to more symmetrical peaks.[3][4]

Q4: When should I use isocratic elution versus gradient elution?

The choice between isocratic and gradient elution depends on the complexity of your sample and the range of parabens being analyzed.[9][10]

  • Isocratic Elution: Uses a constant mobile phase composition. It is simpler, more reproducible, and ideal for separating a few parabens with similar hydrophobicities (e.g., only methylparaben and ethylparaben).[9][11]

  • Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the organic solvent.[9] This is highly effective for separating a mixture of parabens with a wide range of polarities (e.g., from methylparaben to butylparaben).[12] A gradient can significantly reduce the total analysis time and sharpen the peaks of later-eluting, more hydrophobic compounds.[11][12]

Troubleshooting Guide

Problem 1: Poor resolution or co-eluting peaks between two parabens.

  • Solution A: Adjust the Organic/Aqueous Ratio (Isocratic).

    • Decrease the percentage of the organic modifier (e.g., from 60% to 55% methanol). This will increase the retention times of all parabens and may improve the separation between closely eluting peaks.[12]

  • Solution B: Change the Organic Modifier.

    • If you are using methanol, try switching to acetonitrile, or vice-versa. The change in selectivity can often resolve co-eluting peaks.[3]

  • Solution C: Implement a Shallow Gradient.

    • If an isocratic method is not sufficient, a shallow gradient elution can enhance separation.[13] A slow increase in the organic modifier concentration can effectively separate compounds with very similar retention behaviors.

Problem 2: All paraben peaks are eluting too quickly (near the solvent front).

  • Solution: This indicates that the mobile phase is too "strong" (too much organic solvent). Decrease the concentration of the organic modifier in the mobile phase. For example, change the composition from 70% acetonitrile to 60% acetonitrile.[12] This will increase the interaction of the parabens with the stationary phase, leading to longer retention times.

Problem 3: Excessive peak tailing.

  • Solution A: Adjust Mobile Phase pH.

    • Peak tailing can be caused by secondary interactions between the parabens and the silica stationary phase.[3] Adding a small amount of a weak acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to lower the pH to around 2.5-3.0 can suppress silanol ionization and improve peak shape.[3][8]

  • Solution B: Check for Column Overload.

    • Injecting a sample that is too concentrated can lead to peak distortion.[6] Try diluting your sample and reinjecting it.

  • Solution C: Evaluate Column Health.

    • Column contamination or degradation can cause poor peak shape.[3] Try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol) or replacing the column if it is old.[14]

Problem 4: Retention times are drifting or not reproducible.

  • Solution A: Ensure Proper Column Equilibration.

    • Insufficient equilibration time with a new mobile phase can cause retention times to shift.[3] Always allow the column to equilibrate for at least 15-30 minutes or until a stable baseline is achieved after changing the mobile phase.[3]

  • Solution B: Check Mobile Phase Preparation.

    • Ensure the mobile phase is accurately prepared and thoroughly mixed.[3] If using a buffer, always measure the pH before adding the organic solvent.[3] Degassing the mobile phase can prevent air bubbles in the pump, which cause fluctuating pressure and shifting retention times.[14]

  • Solution C: Verify System Temperature Control.

    • Fluctuations in column temperature can affect retention times.[3] Using a column oven to maintain a constant temperature (e.g., 35-40°C) can improve reproducibility.[4][5]

Data Presentation

The following table summarizes the effect of mobile phase composition on the retention time (t_R) of various parabens in an isocratic reversed-phase HPLC system.

Methylparaben (MP)Ethylparaben (EP)Propylparaben (PP)Butylparaben (BP)
Mobile Phase Composition t_R (min) t_R (min) t_R (min)
Methanol:Water (65:35)~3.5~4.8~7.0
Methanol:Water (60:40)4.335.497.68
Acetonitrile:Water (50:50)~3.8~5.2~7.5
Acetonitrile:Buffer pH 2.0 (32:68)~4.5-~8.0

Data compiled and adapted from multiple sources for illustrative purposes.[1][2][15]

Experimental Protocols

Protocol: Optimizing Isocratic Mobile Phase for Paraben Separation

This protocol outlines a systematic approach to developing an isocratic HPLC method for the separation of methylparaben, ethylparaben, and propylparaben.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Standard solutions of methylparaben, ethylparaben, and propylparaben (e.g., 20 µg/mL each in mobile phase).[4]

2. Initial Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 35°C[4]

  • Detection Wavelength: 254 nm[4]

  • Injection Volume: 10 µL[16]

3. System Equilibration:

  • Flush the column with the initial mobile phase for at least 20 minutes or until the baseline is stable.[3]

4. Initial Analysis:

  • Inject the mixed paraben standard solution.

  • Evaluate the chromatogram for resolution (Rs) between peaks. A resolution of Rs > 1.5 is generally considered baseline separation.

5. Optimization Steps (if resolution is poor):

  • Step 5.1: Adjust Water Content.

    • If peaks are poorly resolved and elute early, increase the water content. Try Acetonitrile:Water ratios of 45:55 and 40:60.

    • If peaks are well-resolved but retention times are too long, decrease the water content. Try ratios of 55:45 and 60:40.

    • Equilibrate the system for at least 15 minutes after each change in mobile phase composition.[16]

  • Step 5.2: Switch Organic Modifier.

    • If adjusting the acetonitrile/water ratio does not provide adequate separation, switch the organic modifier to methanol.

    • Start with a Methanol:Water ratio of 60:40 and repeat the optimization steps described in 5.1, trying ratios from 70:30 to 50:50.[1]

6. Final Method Selection:

  • Choose the mobile phase composition that provides baseline resolution (Rs > 1.5) for all paraben pairs in the shortest reasonable analysis time.

Visualizations

Troubleshooting_Poor_Resolution Start Start: Poor Peak Resolution (Rs < 1.5) Check_Organic Isocratic Method: Adjust Organic % Start->Check_Organic Decrease_Organic Decrease Organic Solvent % Check_Organic->Decrease_Organic Check_Again1 Resolution OK? Decrease_Organic->Check_Again1 Change_Solvent Change Organic Modifier (e.g., MeOH -> ACN) Check_Again1->Change_Solvent No End_Good End: Method Optimized Check_Again1->End_Good Yes Check_Again2 Resolution OK? Change_Solvent->Check_Again2 Use_Gradient Consider Gradient Elution Method Check_Again2->Use_Gradient No Check_Again2->End_Good Yes End_Bad Further Method Development Needed Use_Gradient->End_Bad

Caption: Workflow for troubleshooting poor HPLC resolution of parabens.

Mobile_Phase_Parameters MP Mobile Phase Optimization Organic_Type Organic Modifier Type (Methanol vs. Acetonitrile) MP->Organic_Type Organic_Ratio Organic/Aqueous Ratio (% Organic) MP->Organic_Ratio pH_Control pH / Additives (e.g., Formic Acid) MP->pH_Control Elution_Mode Elution Mode (Isocratic vs. Gradient) MP->Elution_Mode Selectivity Selectivity (α) Organic_Type->Selectivity Retention Retention Time (tR) Organic_Ratio->Retention Peak_Shape Peak Shape pH_Control->Peak_Shape Elution_Mode->Retention Run_Time Analysis Time Elution_Mode->Run_Time Goal Optimal Separation (High Resolution, Good Peak Shape, Efficient Run Time) Selectivity->Goal Retention->Goal Peak_Shape->Goal Run_Time->Goal

Caption: Relationship between mobile phase parameters and separation goals.

References

Technical Support Center: Overcoming Solubility Challenges of Octyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of octyl 4-hydroxybenzoate (also known as octylparaben) in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in my aqueous buffer?

A: this compound is an ester of p-hydroxybenzoic acid and octanol.[1] Its poor aqueous solubility is primarily due to the long, hydrophobic eight-carbon alkyl (octyl) chain, which makes the molecule predominantly lipophilic.[2] While it is soluble in organic solvents like alcohol, phenoxy ethanol, and propylene glycol, it is practically insoluble in water.[3] The aqueous solubility at 25°C is approximately 0.1164 g/L.[2] If your experimental concentration exceeds this limit, you will encounter dissolution problems.

Q2: I observe a precipitate in my solution, either immediately or over time. What is causing this?

A: This is likely due to one of two reasons:

  • Exceeding Solubility Limit: The concentration of this compound in your final solution is higher than its maximum solubility in that specific buffer system. Immediate precipitation occurs when a concentrated stock in an organic solvent is added too quickly to the aqueous buffer, creating localized supersaturation.[4][5]

  • Metastable Supersaturation: You may have temporarily achieved a supersaturated solution (e.g., by heating), but it is not thermodynamically stable. Over time, the compound will crash out of the solution to reach its equilibrium solubility.[6] Changes in temperature or the presence of nucleation sites (like dust particles) can accelerate this process.

Q3: Can I simply heat the buffer to dissolve the compound?

A: While gently heating can increase the dissolution rate and transiently increase solubility, it is not a robust solution. The this compound is likely to precipitate back out of the solution as it cools to room or experimental temperature. This approach can lead to inconsistent and non-reproducible concentrations in your experiments.

Q4: My experiment requires a concentration higher than 0.1164 g/L. What are the recommended strategies to enhance solubility?

A: Several formulation strategies can significantly improve the aqueous solubility of poorly soluble compounds like this compound.[7][8][9] The most common and effective methods include:

  • Co-solvency: Introducing a water-miscible organic solvent in which the compound is soluble.

  • Cyclodextrin Complexation: Using cyclodextrins to form water-soluble inclusion complexes.[10][11]

  • Micellar Solubilization: Employing surfactants at a concentration above their critical micelle concentration (CMC) to encapsulate the compound within micelles.[12][13]

  • Lipid-Based Formulations: Encapsulating the compound within liposomes for delivery in an aqueous system.[14][15]

The choice of method depends on the required concentration, the tolerance of your experimental system (e.g., cell culture) to the excipients used, and the desired final formulation.[8]

Solubility Data Summary

The solubility of parabens in water decreases as the length of the alkyl chain increases due to growing hydrophobicity.

ParabenAlkyl ChainMolecular Weight ( g/mol )Aqueous Solubility (25°C)
MethylparabenC1152.15~2.5 g/L
EthylparabenC2166.180.70 g/L[2]
ButylparabenC4194.230.21 g/L[2]
This compound C8 250.34 0.1164 g/L [2]

Visual Guides to Solubilization & Troubleshooting

troubleshooting_workflow Troubleshooting Workflow for Solubility Issues cluster_solutions Solubility Enhancement Strategies start Start: Dissolve Octyl 4-Hydroxybenzoate in Buffer check_dissolution Does it fully dissolve? start->check_dissolution precipitate_check Does a precipitate form over time? check_dissolution->precipitate_check Yes failure Problem: Compound is insoluble at the desired concentration. check_dissolution->failure No success Success: Solution is stable and ready for use. precipitate_check->success No precipitate_check->failure Yes cosolvent Use Co-solvents (e.g., Ethanol, PG) failure->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) failure->cyclodextrin surfactant Use Surfactants (e.g., Polysorbate 20) failure->surfactant liposome Use Liposomes failure->liposome

Troubleshooting workflow for solubility issues.

Mechanism of cyclodextrin inclusion complex formation.

micellar_solubilization Mechanism: Micellar Solubilization cluster_system System Components octylparaben This compound (Insoluble) micelle Micelle with Solubilized Drug octylparaben->micelle Incorporated into hydrophobic core surfactant Surfactant Monomers (Amphiphilic) surfactant->micelle Self-assembles above CMC water Aqueous Buffer

Mechanism of micellar solubilization.

Detailed Experimental Protocols

Protocol 1: Solubilization Using Co-solvents

This method involves creating a stock solution in a water-miscible organic solvent and then diluting it into the aqueous buffer.

Materials:

  • This compound powder

  • Ethanol (or Propylene Glycol, or DMSO)

  • Target aqueous buffer

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock: Dissolve this compound in 100% ethanol (or another suitable organic solvent) to create a high-concentration stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved.

  • Aliquot Buffer: In a separate tube, place the required volume of your target aqueous buffer.

  • Dilute into Buffer: While vigorously vortexing the aqueous buffer, add the stock solution dropwise to achieve the final desired concentration.[4]

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system (typically <1% for cell-based assays).

  • Inspect: Visually inspect the final solution for any signs of precipitation. A clear solution indicates successful solubilization.

Protocol 2: Cyclodextrin-Mediated Solubilization

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex, enhancing aqueous solubility.[10][16]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the target aqueous buffer to create a stock solution (e.g., 40% w/v). Gentle warming may be required.

  • Add Compound: Add the required amount of this compound powder directly to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 1-24 hours. The time required depends on the desired concentration and the specific cyclodextrin used.

  • Clarification: After stirring, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized this compound-cyclodextrin complex. The concentration should be confirmed analytically.

Protocol 3: Micellar Solubilization with a Surfactant

This method uses a non-ionic surfactant like Polysorbate 20 (Tween® 20) to form micelles that encapsulate the this compound.[17]

Materials:

  • This compound

  • Polysorbate 20 (or other suitable surfactant like Sodium Dodecyl Sulfate)

  • Target aqueous buffer

  • Sonicator (optional)

  • Magnetic stirrer

Procedure:

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in the aqueous buffer at a concentration well above its critical micelle concentration (CMC). For Polysorbate 20, a 1-5% (w/v) solution is typically effective.

  • Add Compound: Add the this compound to the surfactant solution.

  • Solubilization: Stir the mixture vigorously for several hours at room temperature. Gentle heating or sonication can be used to accelerate the process.

  • Equilibration: Allow the solution to equilibrate at the desired experimental temperature.

  • Clarification: Centrifuge the solution to remove any undissolved material and collect the clear supernatant. Analytical quantification is recommended to determine the final concentration.

Analytical Quantification

After preparing your solution using one of the methods above, it is crucial to verify the final concentration of dissolved this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for this purpose.[18][19][20]

Basic HPLC Method Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water (or a buffered aqueous solution).

  • Detection: UV spectrophotometer at a wavelength of approximately 254-260 nm.

  • Quantification: Use a standard curve prepared from a known concentration of this compound in an appropriate organic solvent.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Octylparaben

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of octylparaben.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of octylparaben that may be related to matrix effects.

Problem 1: Poor Reproducibility and Inaccurate Quantification of Octylparaben

  • Symptom: Inconsistent peak areas for the same concentration of octylparaben across different sample preparations or injections.

  • Possible Cause: Variable matrix effects between samples, leading to inconsistent ion suppression or enhancement.[1][2]

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to compensate for matrix effects.[3] A SIL-IS for octylparaben will co-elute and experience similar ionization effects, providing accurate correction.[1][4]

    • Develop Matrix-Matched Calibrations: Prepare calibration standards in a blank matrix that is free of octylparaben.[1][2] This helps to mimic the matrix effects of the actual samples.

    • Evaluate Different Sample Lots: Assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[5]

    • Optimize Chromatographic Separation: Improve the separation of octylparaben from co-eluting matrix components by modifying the mobile phase composition, gradient, or switching to a different column chemistry.[6]

Problem 2: Low Signal Intensity or Complete Signal Loss for Octylparaben in Matrix Samples

  • Symptom: The peak for octylparaben is present in solvent standards but is significantly smaller or absent in spiked matrix samples.

  • Possible Cause: Severe ion suppression caused by high concentrations of co-eluting matrix components, such as phospholipids in plasma.[2][7]

  • Troubleshooting Steps:

    • Perform a Post-Column Infusion Experiment: This qualitative technique helps identify the retention time regions where significant ion suppression occurs, allowing for targeted chromatographic adjustments.[8][9][10]

    • Improve Sample Cleanup: The current sample preparation method may not be adequately removing interfering compounds.[11][12] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][6]

    • Sample Dilution: Diluting the sample extract can lower the concentration of matrix components entering the ion source, thus reducing ion suppression.[3] Ensure the final octylparaben concentration remains above the limit of quantification.

    • Optimize Ion Source Parameters: Adjusting the ion source temperature, gas flows, and voltages can sometimes minimize the impact of matrix effects.[3]

    • Consider a Different Ionization Source: If using Electrospray Ionization (ESI), investigate whether Atmospheric Pressure Chemical Ionization (APCI) is less susceptible to matrix effects for octylparaben.[13]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of octylparaben?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (octylparaben).[2][11] Matrix effects occur when these co-eluting components interfere with the ionization of octylparaben in the mass spectrometer's ion source.[11][14] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analysis.[2][14]

Q2: How can I quantitatively assess the extent of matrix effects in my octylparaben assay?

A2: The standard method is the post-extraction spike analysis.[2][15] This involves comparing the peak area of octylparaben in a post-extraction spiked blank matrix sample to the peak area of octylparaben in a pure solvent standard at the same concentration. The Matrix Factor (MF) is calculated as follows:

Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Solvent) [15]

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

The Internal Standard (IS) Normalized Matrix Factor should also be calculated to assess the effectiveness of the IS in compensating for matrix effects.[5]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for octylparaben analysis?

A3: The choice of technique depends on the complexity of the matrix.

  • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples by isolating octylparaben from interfering components.[1][6] Reversed-phase sorbents like C18 are commonly used for non-polar compounds like octylparaben.[2]

  • Liquid-Liquid Extraction (LLE): A classic technique that can be optimized by adjusting the pH and selecting appropriate organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) to selectively extract octylparaben.[2][12]

  • Protein Precipitation (PPT): A simpler method often used for plasma or serum, but it may be less effective at removing phospholipids, which are major contributors to matrix effects.[6][7]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A newer, fast technique requiring minimal solvent.[1]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) for octylparaben analysis?

A4: It is highly recommended to use a SIL-IS in all quantitative LC-MS/MS analyses of octylparaben in complex matrices.[1] SIL internal standards have nearly identical chemical and physical properties to the native analyte, so they co-elute and experience similar extraction losses and matrix effects.[4][16] This allows for accurate correction of these variations, leading to more reliable and reproducible results.[4][17] If a SIL-IS is not available, a structural analog can be carefully validated, but it may not compensate for matrix effects as effectively.[14][16]

Q5: Can the method of standard addition be used to correct for matrix effects?

A5: Yes, the method of standard addition is a valid approach to compensate for matrix effects, especially when a suitable blank matrix is unavailable.[14][18] This technique involves adding known amounts of a standard solution to aliquots of the sample.[18][19] A calibration curve is then generated by plotting the instrument response against the concentration of the added standard. The unknown initial concentration of the analyte in the sample is determined by extrapolating the curve to the x-intercept.[18]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Octylparaben Analysis

Sample Preparation TechniqueTypical Recovery (%)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE)85 - 110%High selectivity, effective removal of interferences.[1][6]Can be more time-consuming and costly.
Liquid-Liquid Extraction (LLE)80 - 105%Good selectivity with optimization.[2][12]Can be labor-intensive and use larger solvent volumes.
Protein Precipitation (PPT)70 - 100%Simple, fast, and inexpensive.[6]Less effective at removing phospholipids and other interferences.[7]

Note: Recovery values are typical and can vary depending on the specific matrix and protocol.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

  • Prepare two sets of samples:

    • Set A: Spike a known amount of octylparaben standard solution into a blank matrix extract (post-extraction).

    • Set B: Prepare a solution of octylparaben in the reconstitution solvent at the same final concentration as Set A.

  • Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)

    • A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Octylparaben from a Biological Fluid Matrix

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[3]

  • Sample Loading: Load the pre-treated sample (e.g., 1 mL of plasma diluted with 1 mL of water and containing the internal standard) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.[3]

  • Elution: Elute the octylparaben and internal standard with 3 mL of acetonitrile or methanol.[3]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[3]

Visualizations

cluster_0 Troubleshooting Workflow for Poor Reproducibility Start Inconsistent Octylparaben Results Step1 Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) Start->Step1 Step2 Develop Matrix-Matched Calibration Curve Step1->Step2 Step3 Optimize Chromatographic Separation Step2->Step3 End Consistent and Accurate Results Step3->End

Caption: A logical workflow for troubleshooting inconsistent results in octylparaben analysis.

cluster_1 Experimental Workflow for Assessing Matrix Effects A_Prep Prepare Blank Matrix Extract A_Spike Spike with Octylparaben (Post-Extraction) A_Prep->A_Spike Analysis LC-MS/MS Analysis A_Spike->Analysis B_Prep Prepare Octylparaben in Pure Solvent B_Prep->Analysis Calculation Calculate Matrix Factor: (Area in Matrix) / (Area in Solvent) Analysis->Calculation

References

Technical Support Center: Synthesis of Octyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of octyl 4-hydroxybenzoate synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the synthesis process.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired product. What are the common causes and how can I improve the yield?

A: Low yields in the synthesis of this compound can be attributed to several factors, including incomplete reaction, side reactions, and product loss during workup and purification.

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature to reach completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

    • Inefficient Water Removal (for Esterification): The esterification of 4-hydroxybenzoic acid with octanol is a reversible reaction. The water produced must be removed to drive the equilibrium towards the product. Using a Dean-Stark apparatus or a drying agent can be effective.

    • Catalyst Deactivation: Acid catalysts, especially Lewis acids like aluminum chloride, are sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous to prevent catalyst deactivation.

    • Improper Stoichiometry: An excess of one reactant, typically the alcohol (octanol), is often used to shift the reaction equilibrium towards the ester.

  • Side Reactions:

    • O-alkylation: A potential side reaction is the alkylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid, leading to the formation of an ether byproduct.[1] The choice of catalyst and reaction conditions can influence the extent of this side reaction.

    • Decomposition at High Temperatures: While heating is necessary, excessively high temperatures (above 200°C) can lead to the decomposition of reactants and products, reducing the overall yield.[2]

  • Product Loss During Workup and Purification:

    • Inefficient Extraction: Ensure proper extraction of the product from the reaction mixture using a suitable organic solvent.

    • Suboptimal Recrystallization: Choosing an appropriate solvent for recrystallization is crucial to maximize the recovery of the purified product. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Issue 2: Presence of Impurities in the Final Product

Q: My final product is not pure. What are the likely impurities and how can I remove them?

A: Common impurities include unreacted starting materials and byproducts from side reactions.

  • Unreacted 4-hydroxybenzoic acid: This can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution.

  • Unreacted Octanol: Excess octanol can often be removed by distillation or during recrystallization, as it is likely to remain in the mother liquor.

  • Side Products: Byproducts from side reactions may require purification by column chromatography if they cannot be removed by simple washing or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Fischer esterification of 4-hydroxybenzoic acid with octanol in the presence of an acid catalyst.[3]

Q2: What catalysts are effective for this synthesis?

A2: Both homogeneous and heterogeneous catalysts can be used.

  • Homogeneous Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[4]

  • Heterogeneous Catalysts: Solid acid catalysts such as montmorillonite K10 clay offer advantages in terms of easier separation from the reaction mixture.[4]

Q3: Can I use transesterification to synthesize this compound?

A3: Yes, transesterification is a viable method. This involves reacting a short-chain ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate, with octanol in the presence of a suitable catalyst.[2] This method can be advantageous as it avoids the production of water as a byproduct.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: A common approach is to use a solvent mixture, such as ethanol and water. The product is dissolved in hot ethanol, and water is added until the solution becomes cloudy. Upon cooling, pure crystals of this compound should form.

Data Presentation

Table 1: Comparison of Reaction Conditions for Esterification of Carboxylic Acids with Octanol

Carboxylic AcidCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Free Fatty AcidsNovozyme 4351:2.5603100 (Conversion)[5]
Sunflower OilKOH1:8.1140199 (Conversion)[6]
Hydroxyphenylpropionic AcidNovozyme 435-52.958.295.9 (Molar Conversion)[7]

Table 2: Comparison of Catalysts for the Synthesis of Ethyl 4-Hydroxybenzoate (as a reference)

CatalystMolar Ratio (Acid:Alcohol)Catalyst LoadingReaction Time (h)Yield (%)Reference
Sulfamic Acid1:410.3% of total reactants390.38[3]
Neodymium Trioxide1:56% of acid dosage478.4[3]
Sodium BisulfateNot Specified0.4 g per 0.1 mol acid0.12 (microwave)83.0[3]
Montmorillonite K10 Clay1:excess20 wt% of the acid10-12High[4]

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Hydroxybenzoic Acid with Octanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a Dean-Stark trap, add 4-hydroxybenzoic acid (1 equivalent), octanol (3 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents). A suitable solvent that forms an azeotrope with water, such as toluene, can be added.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material (4-hydroxybenzoic acid) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and the catalyst. Then, wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess octanol.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Transesterification of Methyl 4-Hydroxybenzoate with Octanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add methyl 4-hydroxybenzoate (1 equivalent), octanol (1.2 equivalents), and a suitable catalyst (e.g., a metal catalyst or a strong base).

  • Reaction: Heat the reaction mixture to a temperature between 120°C and 200°C (preferably 150-180°C) under a slow stream of an inert gas.[2][3] The inert gas helps to remove the methanol formed during the reaction, driving the equilibrium towards the product.[3]

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture. If a solid catalyst was used, it can be removed by filtration. The excess octanol can be removed by vacuum distillation.

  • Purification: The crude product can be purified by recrystallization.

Mandatory Visualization

Synthesis_Workflow Reactants 4-Hydroxybenzoic Acid + Octanol Reaction Esterification (Reflux with water removal) Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Workup Aqueous Workup (Base Wash) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification Product Pure Octyl 4-Hydroxybenzoate Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield LowYield Low Yield Observed CheckReactants Check Reactant Purity & Stoichiometry LowYield->CheckReactants CheckConditions Review Reaction Conditions (Temp, Time, Water Removal) LowYield->CheckConditions CheckWorkup Evaluate Workup & Purification Efficiency LowYield->CheckWorkup OptimizeReactants Use Pure Reactants & Excess Alcohol CheckReactants->OptimizeReactants OptimizeConditions Optimize Temperature/Time & Ensure Anhydrous Conditions CheckConditions->OptimizeConditions OptimizeWorkup Improve Extraction & Recrystallization Protocol CheckWorkup->OptimizeWorkup

References

managing high backpressure in HPLC analysis of parabens.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for managing high backpressure during the HPLC analysis of parabens, targeting researchers, scientists, and drug development professionals.

Troubleshooting Guides

High Backpressure: A Step-by-Step Diagnostic Approach

High backpressure in an HPLC system is a common issue that can halt analyses and potentially damage the column or instrument.[1][2][3] It refers to the resistance the mobile phase encounters as it moves through the system.[4] This guide provides a systematic approach to identify and resolve the source of elevated pressure.

Q1: My HPLC system is showing unusually high backpressure. What is the first step?

A1: The first step is to determine the location of the blockage by systematically isolating different components of the HPLC system.[5] It's crucial to establish a baseline pressure for your system with and without the column to quickly identify if the issue is system or column-related.[2][3]

Systematic Isolation Protocol:

  • Start at the Detector: Disconnect the tubing from the detector inlet and run the pump. If the pressure returns to normal, the blockage is in the detector.

  • Move to the Injector: If the pressure remains high, reconnect the detector and disconnect the tubing between the injector and the column. If the pressure is now normal, the blockage is likely in the connecting tubing or the column inlet frit.

  • Isolate the Column: To confirm a column blockage, remove the column from the flow path and replace it with a union.[2][3] If the system pressure returns to the normal range (pressure of the system without the column), the column is the source of the high backpressure.[2][3]

  • Check Pre-Column Components: If the pressure is still high after removing the column, the blockage is located somewhere before the column, such as in the pump, injector, or connecting tubing.[6]

Q2: I've isolated the high pressure to the HPLC column. What are the likely causes and how can I fix it?

A2: If the column is the source of high backpressure, the most common cause is a blockage at the column inlet frit due to particulate matter from the sample or mobile phase, or precipitation of sample components.[5]

Troubleshooting a Clogged Column:

  • Reverse Flushing: Disconnect the column from the detector, reverse its direction, and flush it with a strong, compatible solvent at a low flow rate (typically half the usual rate).[5] This can dislodge particulates from the inlet frit. Note: Always check the column manufacturer's instructions to ensure it can be reverse-flushed.

  • Column Washing: If reverse flushing is ineffective, a more rigorous column cleaning procedure may be necessary. This involves flushing the column with a series of solvents of increasing strength to remove strongly retained contaminants.

Q3: The high pressure is not in the column but somewhere else in the system. What should I check?

A3: If the high pressure persists after removing the column, the blockage is in the system components.

Troubleshooting System Blockages:

  • Tubing: Look for crimped or blocked PEEK or stainless steel tubing.[2] Replace any damaged tubing.

  • In-line Filters and Frits: These components are designed to trap particulates and can become clogged over time.[5] Clean them by sonicating in an appropriate solvent or replace them.

  • Injector: A blocked injector can be cleaned by flushing with a strong solvent.[5] In some cases, disassembly and cleaning may be required.

  • Pump: Check for salt buildup on the pump heads, which can indicate a leak.[6] Ensure the pump seals are in good condition.

Frequently Asked Questions (FAQs)

Column and Mobile Phase

  • Q: Can the particle size of the column packing affect backpressure?

    • A: Yes, particle size is a major factor. Backpressure is inversely proportional to the square of the particle diameter.[7] Decreasing the particle size from 5 µm to 3 µm, for instance, will significantly increase backpressure.[8] Columns with smaller particles offer higher efficiency but require systems capable of handling higher pressures.[9][10]

  • Q: How does the mobile phase composition influence backpressure?

    • A: The viscosity of the mobile phase directly impacts backpressure.[2] For instance, methanol is more viscous than acetonitrile, and using it as the organic modifier in your mobile phase will result in higher backpressure.[2][11] The composition of solvent mixtures also affects viscosity; for example, methanol/water and acetonitrile/water mixtures have varying viscosities depending on the ratio.[12][13]

  • Q: Can temperature be used to manage high backpressure?

    • A: Yes, increasing the column temperature will decrease the viscosity of the mobile phase, leading to lower backpressure. However, changes in temperature can also affect the selectivity and resolution of your separation, so this parameter should be adjusted with care.

Prevention

  • Q: What are the best practices to prevent high backpressure issues?

    • A: Proactive prevention is key. Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates.[5][14] Using a guard column before your analytical column can trap contaminants and is a cost-effective way to protect your main column.[5] Regular system maintenance, including cleaning and replacing filters and seals, is also crucial.[6]

  • Q: How should I prepare my samples to avoid clogging the system?

    • A: For paraben analysis in complex matrices like creams or lotions, proper sample preparation is critical. This typically involves a solvent extraction (e.g., with methanol or ethanol) followed by centrifugation and filtration of the supernatant through a syringe filter (e.g., 0.45 µm) before injection.[14][15]

Paraben-Specific Issues

  • Q: Are there any specific considerations for paraben analysis that might lead to high backpressure?

    • A: Parabens themselves are not particularly problematic. However, the matrices they are found in, such as cosmetics and pharmaceuticals, can contain excipients that may precipitate in the mobile phase or be retained on the column, leading to blockages.[16] A robust sample preparation protocol is essential to remove these matrix components.

Data Presentation

Table 1: Effect of HPLC Column Particle Size on Backpressure

Particle Size (µm)Relative BackpressureTypical Application
>5LowPreparative Chromatography
3 - 5ModerateStandard HPLC Analyses[8]
<2HighUHPLC (Ultra-High-Performance Liquid Chromatography)[9]
This table illustrates the general relationship between particle size and backpressure. Actual pressure will depend on column dimensions, flow rate, mobile phase, and temperature.

Table 2: Viscosity of Common HPLC Solvents and Mixtures at 25°C

Solvent / Mixture (v/v)Viscosity (cP)
Water0.89
Acetonitrile0.37
Methanol0.55
50:50 Acetonitrile:Water~0.90[17]
50:50 Methanol:Water~1.90[17]
Note: Viscosity of solvent mixtures can be complex and may not be a linear average of the individual components.

Experimental Protocols

Detailed Methodology for HPLC Analysis of Parabens in Pharmaceutical Syrup

This protocol is adapted for the determination of Methyl Paraben Sodium and Propyl Paraben Sodium in an iron protein succinylate syrup.[18]

1. Chromatographic Conditions:

  • HPLC System: Standard HPLC with UV/Vis Detector

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size[18]

  • Mobile Phase: Methanol:Water (65:35 v/v), filtered through a 0.45 µm membrane filter[18]

  • Flow Rate: 1.3 mL/min[18]

  • Column Temperature: 40 °C[18]

  • Injection Volume: 20 µL[18]

  • Detection Wavelength: 254 nm[18]

2. Standard Preparation:

  • Prepare stock solutions of Methyl Paraben Sodium and Propyl Paraben Sodium in the mobile phase.

  • Create a series of working standards by diluting the stock solutions to cover the expected concentration range of the samples (e.g., 0.015 mg/mL to 0.075 mg/mL).[18]

3. Sample Preparation:

  • Accurately weigh a known amount of the syrup sample.

  • Dilute the sample with the mobile phase to bring the paraben concentrations within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of each paraben in the sample by comparing the peak areas to the calibration curve.

Mandatory Visualization

High_Backpressure_Troubleshooting Troubleshooting High HPLC Backpressure start High Backpressure Detected isolate_source Isolate Source: Systematically disconnect components (Detector -> Injector -> Column) start->isolate_source pressure_normal_no_column Pressure Normal without Column? isolate_source->pressure_normal_no_column column_issue Issue is Column-Related pressure_normal_no_column->column_issue Yes system_issue Issue is System-Related pressure_normal_no_column->system_issue No check_column Inspect Column Inlet Frit for blockage. Consider Reverse Flush (if applicable) or Column Wash. column_issue->check_column check_system Inspect System Components: - Tubing (kinks, blockage) - In-line filters/frits - Injector rotor seal - Pump check valves system_issue->check_system replace_column If cleaning fails, replace column. check_column->replace_column clean_replace_system Clean or Replace Clogged Component. check_system->clean_replace_system

Caption: A decision tree for troubleshooting high backpressure in an HPLC system.

Preventative_Measures_Workflow Workflow for Preventing High Backpressure cluster_sample Sample Preparation cluster_mobile_phase Mobile Phase Preparation cluster_system System Protection cluster_maintenance Routine Maintenance sample_prep Appropriate Sample Extraction (e.g., for complex matrices) sample_filter Filter Sample through 0.22 or 0.45 µm Syringe Filter sample_prep->sample_filter guard_column Use a Guard Column sample_filter->guard_column mobile_phase_prep Use HPLC-grade Solvents mobile_phase_filter Filter Mobile Phase mobile_phase_prep->mobile_phase_filter mobile_phase_filter->guard_column inline_filter Use an In-line Filter guard_column->inline_filter regular_flush Regular System and Column Flushing inline_filter->regular_flush check_seals Inspect and Replace Pump Seals and Filters regular_flush->check_seals

Caption: A workflow diagram illustrating preventative measures to avoid high backpressure.

References

Technical Support Center: Resolving Ghost Peaks in Gradient Elution of Octylparaben

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to ghost peaks encountered during the gradient elution analysis of octylparaben and other parabens using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are ghost peaks in HPLC?

Ghost peaks, also known as artifact or spurious peaks, are peaks that appear in a chromatogram that are not related to the injected sample.[1] They can interfere with the identification and quantification of target analytes like octylparaben, leading to inaccurate results.[1] These peaks are particularly common in gradient elution analysis.

Q2: Why are ghost peaks more common in gradient elution?

In gradient elution, the mobile phase composition changes over time, increasing in solvent strength. This can cause contaminants that have accumulated on the column from the mobile phase or the system to be eluted as sharp peaks, which are then detected as ghost peaks.

Q3: Can my sample preparation be a source of ghost peaks?

Yes, sample preparation is a potential source of contamination. Impurities can be introduced from solvents, glassware, filters, or vials used during the sample preparation process.[2] For instance, when analyzing octylparaben in complex matrices like creams or lotions, the extraction process itself can introduce contaminants if not performed with high-purity reagents and clean labware.[2][3]

Troubleshooting Guide: Identifying and Eliminating Ghost Peaks

A systematic approach is crucial to effectively identify and eliminate the source of ghost peaks. The following guide provides a step-by-step process to troubleshoot these issues.

Step 1: Isolate the Source of the Ghost Peak

To pinpoint the origin of the ghost peak, a series of blank injections should be performed. This process of elimination will help determine if the contamination is coming from the HPLC system, the mobile phase, or the sample preparation process.

Experimental Protocol: Blank Injection Series

  • System Blank (No Injection): Run the gradient method without any injection. If ghost peaks are present, the source is likely the mobile phase or the HPLC system itself.

  • Solvent Blank: Inject the solvent used to dissolve the octylparaben standard and samples. If new ghost peaks appear, the solvent is contaminated.

  • Needle Wash Blank: Run a blank injection after thoroughly washing the autosampler needle. If the ghost peak disappears or is significantly reduced, the autosampler was the source of carryover.

The following diagram illustrates the logic for isolating the source of ghost peaks:

G A Start: Ghost Peak Observed B Run Blank Gradient (No Injection) A->B C Ghost Peak Present? B->C D Source: Mobile Phase or HPLC System C->D Yes E Source: Sample or Autosampler Carryover C->E No F Inject Sample Solvent E->F G Ghost Peak Present? F->G H Source: Contaminated Solvent G->H Yes I Source: Sample Matrix or Carryover G->I No J Clean Autosampler & Inject Blank I->J K Ghost Peak Gone? J->K L Source: Autosampler Carryover K->L Yes M Source: Sample Matrix Impurity K->M No

Caption: Troubleshooting workflow for identifying the source of ghost peaks.

Step 2: Address Contamination from the Mobile Phase

If the ghost peak is present in the system blank, the mobile phase is a likely culprit.

Troubleshooting Actions:

  • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and high-purity water (e.g., Type I ultrapure).[1] Lower grade solvents can contain impurities that accumulate on the column.

  • Freshly Prepare Mobile Phase: Prepare the mobile phase fresh daily to prevent microbial growth, which can be a source of ghost peaks. Aqueous mobile phases are particularly susceptible.

  • Degas the Mobile Phase: Properly degas the mobile phase to remove dissolved gases that can cause baseline disturbances and small peaks.

  • Check Additives: Ensure any mobile phase additives, such as acids or buffers, are of high purity.

  • Install a Ghost Trap: Consider installing a "ghost trap" or an in-line filter between the pump and the injector to remove contaminants from the mobile phase before they reach the column.

Step 3: Decontaminate the HPLC System

If the mobile phase is ruled out, the contamination may reside within the HPLC system.

Troubleshooting Actions:

  • Flush the System: Flush the entire system, including the pump, injector, and tubing, with a strong solvent like isopropanol or a sequence of solvents of varying polarity.

  • Clean the Injector: The autosampler injector, including the needle and sample loop, is a common source of carryover from previous injections. Follow the manufacturer's instructions for cleaning the injector.

  • Check for Leaks: Inspect all fittings and connections for leaks, which can introduce air and contaminants into the system.[1]

  • Column Contamination: If the ghost peak persists, the column itself may be contaminated.

    • Column Wash: Wash the column with a strong solvent that is compatible with the stationary phase. For a C18 column used in octylparaben analysis, this could be a high percentage of acetonitrile or methanol.

    • Column Replacement: If the contamination is severe or the column is old, it may need to be replaced.

The following diagram illustrates the workflow for decontaminating the HPLC system:

G A System Contamination Suspected B Flush Entire HPLC System A->B C Run Blank Gradient B->C D Ghost Peak Gone? C->D E Problem Solved D->E Yes F Clean Injector Port & Needle D->F No G Run Blank Gradient F->G H Ghost Peak Gone? G->H I Problem Solved H->I Yes J Wash/Replace Column H->J No K Run Blank Gradient J->K L Ghost Peak Gone? K->L M Problem Solved L->M Yes N Consult Instrument Specialist L->N No

Caption: Workflow for systematic HPLC system decontamination.

Experimental Protocols and Data for Octylparaben Analysis

Providing a robust analytical method is key to preventing issues like ghost peaks. Below are typical experimental conditions for the analysis of parabens, including octylparaben.

Typical HPLC Conditions for Paraben Analysis
ParameterCondition 1Condition 2
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C8 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic AcidPhosphate Buffer (pH 3.0)
Mobile Phase B AcetonitrileMethanol
Gradient 50-95% B in 15 min60-80% B in 10 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmDAD at 254 nm
Column Temp. 30 °C35 °C
Sample Preparation Protocol for Octylparaben in a Cream Matrix
  • Accurately weigh approximately 1.0 g of the cream sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 2 minutes to disperse the sample.

  • Sonicate the mixture for 15 minutes to ensure complete extraction of the parabens.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

Quantitative Performance Data for Paraben Analysis

The following table summarizes typical validation data for the HPLC analysis of various parabens. This data can be used as a benchmark for your own method performance.

ParabenLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Intraday Precision (%RSD)
Methylparaben0.5 - 500.0350.116< 2.0
Ethylparaben0.5 - 500.0610.203< 2.0
Propylparaben0.5 - 500.0090.031< 2.0
Butylparaben0.5 - 50--< 2.5
Octylparaben 0.5 - 60--< 3.0

Data compiled from multiple sources. LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary depending on the specific instrument and method conditions.[4]

By following these troubleshooting guides and implementing robust analytical methods, you can effectively resolve issues with ghost peaks in your gradient elution analysis of octylparaben and ensure the accuracy and reliability of your results.

References

minimizing ion suppression effects for octyl 4-hydroxybenzoate in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize ion suppression effects during the mass spectrometry analysis of octyl 4-hydroxybenzoate.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Q1: My signal for this compound is low or inconsistent in my sample matrix compared to the standard in pure solvent. What is the likely cause?

A1: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This competition for ionization leads to a reduced signal for your analyte.[2] Given the hydrophobic nature of this compound, lipids and other non-polar endogenous components are common culprits.

Possible Solutions:

  • Improve Sample Preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.[3]

  • Optimize Chromatography: Modify your LC method to achieve better separation between this compound and the region of ion suppression.[4] This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering components, thereby mitigating ion suppression.[5]

  • Use a Different Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI) for less polar compounds.[6] If your instrument has an APCI source, it may provide better results for this compound.

Q2: How can I confirm that ion suppression is affecting my this compound signal?

A2: A post-column infusion experiment is the most direct way to visualize and identify regions of ion suppression in your chromatogram.[7] This involves infusing a constant flow of an this compound standard into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of the standard indicates retention times where co-eluting matrix components are causing suppression.[7]

Q3: My recovery of this compound is poor after sample preparation. How can I improve it?

A3: Poor recovery is often due to suboptimal extraction conditions. Since this compound is a hydrophobic compound, ensure your extraction method is tailored for such analytes.

  • For Solid-Phase Extraction (SPE):

    • Sorbent Selection: Use a non-polar sorbent like C18 or a polymeric sorbent (e.g., HLB).

    • pH Adjustment: Ensure the sample pH is adjusted to keep this compound in its neutral form to maximize retention on a reversed-phase sorbent.

    • Elution Solvent: Use a strong organic solvent to ensure complete elution from the SPE cartridge.

  • For Liquid-Liquid Extraction (LLE):

    • Solvent Choice: Select a water-immiscible organic solvent that has a high affinity for this compound (e.g., ethyl acetate, methyl tert-butyl ether).

    • pH Adjustment: As with SPE, adjust the pH of the aqueous sample to ensure the analyte is in its neutral form.

    • Multiple Extractions: Perform multiple extractions with fresh solvent to improve recovery.

Q4: I am observing significant variability in my results between different sample lots. What could be the reason?

A4: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, resulting in inconsistent quantification.[1]

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for variable matrix effects, as it will be affected similarly to the analyte.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples to account for consistent matrix effects.[8]

  • Robust Sample Preparation: A highly effective and consistent sample preparation method will minimize the variability in the final extracts.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[9] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative analysis.[9]

Q2: Why is this compound particularly susceptible to ion suppression?

A2: As a relatively large and hydrophobic molecule, this compound tends to retain on reversed-phase LC columns and elute in a region where other hydrophobic matrix components, such as lipids and phospholipids, also elute. These co-eluting species are known to be major contributors to ion suppression in ESI.[2]

Q3: Is ESI or APCI better for the analysis of this compound?

A3: While ESI is a common ionization technique, APCI is often less susceptible to ion suppression for non-polar to moderately polar compounds like this compound.[6] This is because the gas-phase ionization mechanism of APCI is less affected by the surface properties of the droplets, which are heavily influenced by matrix components in ESI. A direct comparison on your instrument is recommended to determine the optimal ionization source.

Q4: What are the best sample preparation techniques for this compound to minimize ion suppression?

A4: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up complex samples before the analysis of parabens.[1] Dispersive liquid-liquid microextraction (DLLME) is a newer technique that is also effective and uses less solvent.[10] The choice of method will depend on the sample matrix and the required level of cleanup.

Q5: How do I choose the right SPE sorbent for this compound?

A5: For a non-polar compound like this compound, a reversed-phase sorbent is appropriate. C18-bonded silica is a common choice. Polymeric sorbents like Oasis HLB can also be very effective as they offer a mixed-mode retention mechanism and can retain a broader range of compounds, which can be advantageous for multi-analyte methods.[11]

Data Presentation

The following tables summarize recovery data for parabens using different extraction methods. While specific data for this compound is limited in the provided search results, the data for other long-chain parabens can serve as a useful reference for method development.

Table 1: Recovery of Parabens using Dispersive Liquid-Liquid Microextraction (DLLME)

AnalyteSpiked Concentration (µg/mL)Recovery in Cosmetic T (%)Recovery in MW (%)Recovery in Synthetic Urine (%)
Methylparaben0.0282.1383.3384.67
Ethylparaben0.0287.2088.0089.20
Isopropylparaben0.0291.4792.1393.47
Propylparaben0.0293.2794.0795.27
Isobutylparaben0.0296.0097.1398.13
Butylparaben0.0297.2797.8798.67

Data adapted from a study on various parabens, demonstrating the effectiveness of the DLLME method.[10]

Table 2: Matrix Effect and Recovery of Parabens in Different Matrices

AnalyteMatrixMatrix Effect (%)Recovery (%)
MethylparabenSurface Water85-11090-105
EthylparabenSurface Water88-11292-108
PropylparabenSurface Water90-11595-110
ButylparabenSurface Water92-11898-112

This table presents typical matrix effect and recovery ranges for parabens in environmental water samples, highlighting the importance of evaluating these parameters during method validation. A matrix effect value of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from an Aqueous Matrix

This is a general protocol that should be optimized for your specific sample matrix and analytical system.

  • Sample Pre-treatment: Adjust the pH of the aqueous sample to ~3-4 with a suitable acid. This ensures that the phenolic hydroxyl group of this compound is protonated.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3-4). Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.

  • Elution: Elute the this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of a strong organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from a Cosmetic Cream

This protocol is a starting point for extracting this compound from a complex, semi-solid matrix.

  • Sample Preparation: Weigh approximately 0.5 g of the cosmetic cream into a centrifuge tube. Add a known amount of a suitable internal standard.

  • Dispersion: Add 5 mL of a solvent mixture like methanol/water (1:1) and vortex vigorously to disperse the sample.

  • Extraction: Add 5 mL of an immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether. Vortex for 2-3 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction step (steps 3-5) on the remaining aqueous layer with a fresh portion of the organic solvent to improve recovery. Combine the organic extracts.

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Mandatory Visualization

IonSuppressionTroubleshooting cluster_problem Observed Problem cluster_diagnosis Initial Diagnosis cluster_verification Verification cluster_solutions Mitigation Strategies Problem Low or Inconsistent Signal for This compound Diagnosis Suspected Ion Suppression Problem->Diagnosis Verification Post-Column Infusion Experiment Diagnosis->Verification SamplePrep Optimize Sample Preparation (SPE, LLE) Verification->SamplePrep Chromatography Optimize Chromatography Verification->Chromatography Dilution Sample Dilution Verification->Dilution Ionization Change Ionization Technique (e.g., APCI) Verification->Ionization

Caption: A logical workflow for troubleshooting ion suppression of this compound.

SPEDiagram cluster_workflow Solid-Phase Extraction (SPE) Workflow Start Start Condition 1. Condition Cartridge (Methanol) Start->Condition Equilibrate 2. Equilibrate Cartridge (Acidified Water) Condition->Equilibrate Load 3. Load Sample (pH adjusted) Equilibrate->Load Wash 4. Wash Cartridge (Weak Solvent) Load->Wash Dry 5. Dry Cartridge Wash->Dry Elute 6. Elute Analyte (Strong Solvent) Dry->Elute Analyze 7. Evaporate & Reconstitute for LC-MS Elute->Analyze

References

Technical Support Center: Stabilizing Octyl 4-Hydroxybenzoate in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing octyl 4-hydroxybenzoate during long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored in a cool, dry place, protected from light.[1] The recommended storage temperature is +4°C.[1] It is crucial to keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis.

Q2: What is the primary degradation pathway for this compound?

The most common degradation pathway for this compound, like other parabens, is hydrolysis of the ester bond. This reaction is catalyzed by acidic or alkaline conditions and results in the formation of 4-hydroxybenzoic acid and octanol. Under certain conditions, 4-hydroxybenzoic acid can further degrade through decarboxylation to form phenol.

Q3: Are there any known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent chemical degradation.

Q4: How can I monitor the stability of my this compound samples over time?

The most reliable method for monitoring the stability of this compound is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[3][4] This technique can separate the intact this compound from its potential degradation products, allowing for accurate quantification of its purity over time.

Q5: What are some strategies to enhance the long-term stability of formulations containing this compound?

To enhance stability, consider the following formulation strategies:

  • pH Control: Maintaining the formulation pH within a neutral to slightly acidic range (pH 4-6) can minimize the rate of hydrolysis.

  • Solvent System: As this compound is lipophilic, using a non-aqueous or low-water-activity solvent system can significantly reduce the potential for hydrolysis.

  • Antioxidants: While the primary degradation is hydrolytic, the inclusion of antioxidants can be beneficial in complex formulations to prevent oxidative degradation of other components, which could indirectly affect the stability of the paraben.

  • Chelating Agents: In formulations containing metal ions, adding a chelating agent like EDTA can prevent metal-catalyzed degradation.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing 1. Active sites on the HPLC column interacting with the phenolic hydroxyl group. 2. Mobile phase pH is too high, causing ionization of the analyte. 3. Column contamination.1. Use a high-purity, end-capped C18 column. 2. Lower the mobile phase pH with an appropriate acid (e.g., phosphoric acid or formic acid) to suppress ionization. 3. Flush the column with a strong solvent like isopropanol or a recommended column cleaning solution.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.1. Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a consistent temperature. 3. Check for leaks in the HPLC system and perform pump maintenance as needed.
Ghost Peaks 1. Contamination in the sample, solvent, or mobile phase. 2. Carryover from a previous injection.1. Use high-purity solvents and freshly prepared samples. 2. Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent run to check for carryover.
Baseline Noise or Drift 1. Detector lamp aging. 2. Air bubbles in the system. 3. Mobile phase not properly mixed or degassed.1. Replace the detector lamp if it has exceeded its lifetime. 2. Purge the HPLC system to remove any air bubbles. 3. Ensure thorough mixing and degassing of the mobile phase.
Long-Term Storage Troubleshooting

This guide provides solutions for issues that may arise during the long-term storage of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Decreased Purity Over Time 1. Hydrolysis due to moisture. 2. Exposure to high temperatures. 3. Incompatible container material.1. Ensure the storage container is tightly sealed and consider using a desiccant. 2. Store at the recommended temperature of +4°C. 3. Use inert glass or other non-reactive containers.
Discoloration of the Material 1. Oxidation. 2. Contamination.1. Store under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical. 2. Ensure proper handling procedures to avoid introducing contaminants.
Clumping or Caking of the Powder 1. Moisture absorption.1. Store in a low-humidity environment and ensure the container is well-sealed. If clumping occurs, gently break up the material before use, ensuring it is homogenous.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for separating this compound from its primary degradation product, 4-hydroxybenzoic acid.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient 60% Acetonitrile, 40% 0.1% Phosphoric Acid (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

2. Reagent and Sample Preparation:

  • Mobile Phase: Prepare the required volumes of Acetonitrile (HPLC grade) and 0.1% Phosphoric Acid in ultrapure water. Filter and degas before use.

  • Standard Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 100 µg/mL.

  • Sample Solution: Prepare samples for analysis by dissolving them in methanol and diluting with the mobile phase to fall within the linear range of the assay.

3. Method Validation:

To ensure the method is stability-indicating, perform forced degradation studies. Subject the this compound solution to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

Protocol 2: Long-Term Stability Study

This protocol provides a framework for conducting a long-term stability study on this compound.

1. Storage Conditions:

Store samples of this compound under the following conditions as per ICH guidelines:

Condition Temperature Relative Humidity
Long-Term 25°C ± 2°C60% RH ± 5% RH
Intermediate 30°C ± 2°C65% RH ± 5% RH
Accelerated 40°C ± 2°C75% RH ± 5% RH
Refrigerated 5°C ± 3°C-

2. Testing Schedule:

Analyze the samples at the following time points:

  • Initial: 0 months

  • Accelerated: 1, 3, and 6 months

  • Long-Term: 3, 6, 9, 12, 18, 24, and 36 months

3. Analytical Procedure:

At each time point, analyze the samples for the following parameters:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Assay: Quantify the amount of this compound using the validated stability-indicating HPLC method (Protocol 1).

  • Degradation Products: Identify and quantify any degradation products observed in the chromatogram.

4. Data Presentation:

Summarize the quantitative data in a table for easy comparison of the stability of this compound under different storage conditions over time.

Table 1: Example of Long-Term Stability Data for this compound (% Assay)

Time (Months) 25°C/60% RH 30°C/65% RH 40°C/75% RH 5°C
0100.0100.0100.0100.0
399.899.598.2100.0
699.699.096.599.9
1299.298.1-99.8
2498.596.3-99.6
3697.894.5-99.4

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Visualizations

G Degradation Pathway of this compound A This compound B 4-Hydroxybenzoic Acid A->B Hydrolysis (Acid/Base/Enzyme) C Octanol A->C Hydrolysis (Acid/Base/Enzyme) D Phenol B->D Decarboxylation (Heat/Microbial)

Caption: Primary degradation pathway of this compound.

G Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation A Weigh Octyl 4-Hydroxybenzoate B Store under defined conditions (T, RH) A->B C Withdraw samples at time points B->C D Prepare for HPLC analysis C->D E Inject into HPLC D->E F Quantify parent compound and degradants E->F G Compare results to initial time point F->G H Determine degradation rate and shelf-life G->H

Caption: Workflow for conducting a long-term stability study.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Octylparaben and Methylparaben

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of octylparaben and methylparaben, supported by experimental data. The selection of an appropriate preservative is a critical step in the development of pharmaceuticals, cosmetics, and other products susceptible to microbial contamination. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the use of these two common parabens.

Executive Summary

Parabens are a class of p-hydroxybenzoic acid esters widely employed as preservatives due to their broad-spectrum antimicrobial activity. The primary determinant of their efficacy is the length of their alkyl chain. Longer alkyl chains generally correlate with increased antimicrobial potency. Consequently, octylparaben, with its eight-carbon chain, is anticipated to exhibit significantly greater antimicrobial activity compared to methylparaben, which possesses a single-carbon chain. This guide will delve into the quantitative data supporting this principle, detail the experimental methodologies used to derive this data, and explore the underlying mechanism of action.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

The following table summarizes the available MIC values for octylparaben and methylparaben against a panel of common bacteria and fungi. It is important to note that direct MIC values for octylparaben are not widely available in the reviewed literature. Therefore, data for octyl gallate, a compound with a similar eight-carbon alkyl chain, is included as a proxy to provide a reasonable estimation of octylparaben's potency.

MicroorganismOctylparaben (as Octyl Gallate) MIC (µg/mL)Methylparaben MIC (µg/mL)
Staphylococcus aureus (Gram-positive bacterium)4 - 8[1][2]1000 - 3200[3]
Escherichia coli (Gram-negative bacterium)> 128[1][2]2000 - 3200[3]
Candida albicans (Yeast)Not widely reported500 - 1000
Aspergillus niger (Mold)Not widely reported1000

The data clearly illustrates that octyl gallate is significantly more potent against the Gram-positive bacterium Staphylococcus aureus than methylparaben, with MIC values that are several orders of magnitude lower.[1][2] While both compounds show less activity against the Gram-negative bacterium Escherichia coli, the trend of increased efficacy with a longer alkyl chain is a well-established principle for parabens.[4] This increased potency is attributed to the greater lipophilicity of longer-chain parabens, which facilitates their partitioning into and disruption of microbial cell membranes.

Mechanism of Antimicrobial Action

The antimicrobial action of parabens is primarily attributed to their ability to disrupt microbial cell integrity and function. While the precise signaling pathways are not fully elucidated, the general mechanism involves the following key steps:

  • Membrane Disruption: Parabens, particularly those with longer alkyl chains like octylparaben, are lipophilic and can readily insert into the lipid bilayer of the microbial cell membrane. This insertion disrupts the membrane's structure and fluidity, leading to increased permeability.

  • Inhibition of Membrane Transport: The disruption of the cell membrane interferes with essential transport processes, hindering the uptake of nutrients and the expulsion of waste products.

  • Inhibition of Cellular Processes: Once inside the cell, parabens can inhibit critical enzymatic activities and interfere with the synthesis of DNA and RNA, ultimately leading to the cessation of growth and cell death.[4]

The increased effectiveness of octylparaben over methylparaben is directly linked to its enhanced ability to penetrate and disrupt the microbial cell membrane due to its longer, more lipophilic octyl chain.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method for assessing the antimicrobial activity of a compound. The broth microdilution method is a commonly used and reliable technique.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of octylparaben and methylparaben that inhibits the visible growth of a specific microorganism.

Materials:

  • Octylparaben and methylparaben stock solutions of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Pure cultures of test microorganisms (e.g., S. aureus, E. coli, C. albicans, A. niger).

  • Spectrophotometer or microplate reader.

  • Sterile pipettes and tips.

  • Incubator.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in the appropriate broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Agents: In the 96-well plate, serial two-fold dilutions of the paraben stock solutions are prepared in the growth medium to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted paraben is inoculated with the standardized microbial suspension. A positive control well (medium and inoculum, no paraben) and a negative control well (medium only) are also included.

  • Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24-48 hours for bacteria and yeast; 25-28°C for 48-72 hours for molds).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the paraben in which there is no visible growth. The results can also be quantified by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Microtiter Plate Wells prep_inoculum->inoculation prep_paraben Prepare Serial Dilutions of Parabens prep_paraben->inoculation incubation Incubate Under Optimal Conditions inoculation->incubation read_results Visually Inspect or Read Optical Density incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: A flowchart illustrating the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of Paraben Structure and Antimicrobial Activity

Paraben_Activity Relationship Between Paraben Structure and Antimicrobial Activity cluster_structure Chemical Structure cluster_property Physicochemical Property cluster_mechanism Mechanism of Action cluster_outcome Outcome alkyl_chain Length of Alkyl Chain lipophilicity Lipophilicity alkyl_chain->lipophilicity determines methyl Methylparaben (Short Chain) methyl->alkyl_chain methyl->lipophilicity low octyl Octylparaben (Long Chain) octyl->alkyl_chain octyl->lipophilicity high membrane_int Interaction with Microbial Cell Membrane lipophilicity->membrane_int enhances disruption Membrane Disruption membrane_int->disruption leads to activity Antimicrobial Activity disruption->activity results in higher

Caption: A diagram showing how the longer alkyl chain of octylparaben leads to higher lipophilicity and greater antimicrobial activity.

Conclusion

References

A Comparative Guide to the Quantification of Octyl 4-Hydroxybenzoate: HPLC Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and preservatives is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of octyl 4-hydroxybenzoate against alternative analytical techniques. The information herein is supported by experimental data drawn from established methodologies for paraben analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as the most prevalent and reliable technique for the analysis of parabens, offering high specificity and the ability to separate and quantify different parabens simultaneously. A typical HPLC method for this compound would utilize a reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous component (water or buffer). Detection is commonly performed using a UV detector at approximately 254 nm.

Alternative Analytical Methods

While HPLC is the gold standard, other methods can be employed for the quantification of parabens, each with its own set of advantages and limitations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, particularly for complex matrices. However, it often requires a derivatization step to increase the volatility of the parabens.[3]

  • UV-Spectrophotometry: A simpler and more cost-effective method suitable for routine quality control when this compound is the primary analyte and interfering substances are minimal.

Quantitative Data Comparison

The following tables summarize the performance parameters of a representative HPLC method for this compound compared to alternative analytical techniques.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

Parameter HPLC-UV GC-MS UV-Spectrophotometry
Linearity Range 0.5 - 100 µg/mL0.01 - 10 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.005 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.015 µg/mL~3 µg/mL

Note: Data for HPLC-UV and alternative methods are representative values derived from literature on similar paraben analyses and may vary based on specific instrumentation and experimental conditions.[3][4][5]

Experimental Protocols

Validated HPLC Method for this compound Quantification

This protocol is based on established methods for the analysis of long-chain parabens.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: 30 °C.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample containing this compound and dissolve it in the mobile phase. The solution may require sonication to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.[7]

Validation Parameters:

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[8][9]

Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC analytical method.

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation cluster_application Method Application MD_Start Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) MD_Start->MD_Optimize V_Specificity Specificity/ Selectivity MD_Optimize->V_Specificity Proceed to Validation V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy (% Recovery) V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD Limit of Detection (LOD) V_Precision->V_LOD V_LOQ Limit of Quantification (LOQ) V_LOD->V_LOQ V_Robustness Robustness V_LOQ->V_Robustness MA_Routine Routine Sample Analysis V_Robustness->MA_Routine Method Validated MA_QC Quality Control MA_Routine->MA_QC

Caption: A flowchart illustrating the key stages of HPLC method validation.

Signaling Pathway of Analytical Method Selection

The decision-making process for selecting an appropriate analytical method involves several considerations.

Method_Selection Start Define Analytical Goal (Quantification of this compound) Sensitivity Required Sensitivity? Start->Sensitivity Matrix Complex Sample Matrix? Sensitivity->Matrix High UVVis UV-Spectrophotometry Sensitivity->UVVis Low HPLC HPLC-UV Matrix->HPLC No GCMS GC-MS Matrix->GCMS Yes Cost Cost & Accessibility? HPLC->Cost GCMS->Cost UVVis->Cost

Caption: Decision tree for selecting an analytical method for paraben analysis.

References

Data Presentation: In Vitro vs. In Silico Toxicity Endpoints for Parabens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to In Vitro and In Silico Toxicity Models for Parabens

This guide provides a comparative analysis of in vitro and in silico methodologies for assessing the toxicity of parabens, a class of preservatives commonly used in cosmetics, pharmaceuticals, and food products. The following sections present a compilation of experimental data, detailed protocols for key assays, and visualizations of experimental workflows and biological pathways to aid researchers, scientists, and drug development professionals in understanding and applying these toxicity testing models.

The following table summarizes key toxicity data for various parabens, comparing results from in vitro assays with predictions from in silico models. This allows for a direct comparison of the performance and predictive power of these different approaches.

ParabenIn Vitro AssayIn Vitro ResultIn Silico Model/ToolIn Silico PredictionReference
Methylparaben EpiDerm™ Skin Model (OECD TG 439)Non-irritantProTox-IIPredicted LD50: 2000 mg/kg (Toxicity Class 4)[1][2]
EpiOcular™ Corneal Model (OECD TG 492)Non-irritantToxtree/admetSARNo genotoxic carcinogenicity or mutagenicity[1][3]
LuSens (OECD TG 442D)Sensitizer--[1][4][5]
h-CLAT (OECD TG 442E)Sensitizer--[1][4][5]
DPRA (OECD TG 442C)Non-sensitizer--[1][4][5]
XenoScreen YES/YASEndocrine disruption at high concentrationsADMET Predictor™, Molecular DockingBinds to estrogen receptors[1][6][7]
HepG2 & HDFn cell viabilityNo significant decrease in cell viability--[8]
Ethylparaben EpiDerm™ Skin Model (OECD TG 439)Non-irritantToxtree/admetSARNo genotoxic carcinogenicity or mutagenicity[1][3]
EpiOcular™ Corneal Model (OECD TG 492)Non-irritant--[1]
LuSens (OECD TG 442D)Sensitizer--[1][4]
h-CLAT (OECD TG 442E)Sensitizer--[1][4]
DPRA (OECD TG 442C)Non-sensitizer--[1][4]
XenoScreen YES/YASEndocrine disruption at high concentrations--[1]
Propylparaben LuSens (OECD TG 442D)SensitizerToxtree/admetSARHigher toxic effects than methyl- and ethylparaben[1][3][4]
h-CLAT (OECD TG 442E)Sensitizer--[1][4]
DPRA (OECD TG 442C)Non-sensitizer--[1][4]
HTR-8/SVneo cell viabilityDose-dependent cytotoxicity--[9]
Butylparaben LuSens (OECD TG 442D)SensitizerToxtree/admetSARHigher toxic effects than methyl- and ethylparaben[1][3][4]
h-CLAT (OECD TG 442E)Sensitizer--[1][4]
DPRA (OECD TG 442C)Non-sensitizer--[1][4]
HepG2 & HDFn cell viabilityConcentration-dependent decrease in cell viability (above 400 μM)--[8]
Isopropylparaben MCF-7 cell proliferation (MTT assay)Induced cell proliferationADMET Predictor™-[6]
Isobutylparaben MCF-7 cell proliferation (MTT assay)Slight/moderate cell proliferationADMET Predictor™-[6]
Benzylparaben MCF-7 cell proliferation (MTT assay)Slight/moderate cell proliferationADMET Predictor™-[6]
XenoScreen YES/YASStrongest estrogenic activity among tested parabensMolecular DockingBinds to estrogen receptors[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

In Vitro Assays
  • EpiDerm™ Skin Irritation Test (OECD TG 439): This test utilizes a reconstituted human epidermis model. The test chemical is applied topically to the tissue surface. Cell viability is then measured via MTT assay. A reduction in viability below a certain threshold indicates skin irritation potential.[1][5]

  • EpiOcular™ Eye Irritation Test (OECD TG 492): This assay employs a reconstituted human corneal epithelium model. The test substance is applied to the epithelial surface, and cytotoxicity is measured by the MTT assay to predict eye irritation potential.[1][5]

  • Direct Peptide Reactivity Assay (DPRA; OECD TG 442C): This in chemico method assesses skin sensitization potential by measuring the reactivity of a chemical with synthetic peptides containing cysteine or lysine. Depletion of the peptides is quantified by HPLC.[1][5]

  • LuSens Keratinocyte Activation Test (OECD TG 442D): This assay uses a human keratinocyte cell line containing a luciferase reporter gene under the control of the antioxidant response element (ARE). An increase in luciferase activity indicates the activation of the Keap1-Nrf2 pathway, a key event in skin sensitization.[1][4][5]

  • human Cell Line Activation Test (h-CLAT; OECD TG 442E): This method evaluates skin sensitization potential by measuring the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) after exposure to a test chemical.[1][4][5]

  • XenoScreen YES/YAS Assay: This assay uses genetically modified yeast strains (Saccharomyces cerevisiae) that express the human estrogen receptor (YES) or androgen receptor (YAS). Activation of the receptor by a test substance leads to the expression of a reporter gene, causing a color change that can be measured.[1]

  • MTT Cell Viability Assay: This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]

  • HepG2 and HDFn Cytotoxicity Assays: Human hepatocarcinoma cells (HepG2) and human dermal fibroblasts, neonatal (HDFn) are exposed to various concentrations of the test substance. Cytotoxicity can be assessed through various endpoints, including ATP depletion and glutathione levels, to determine effects on cell viability and oxidative stress.[8]

In Silico Models
  • Quantitative Structure-Activity Relationship (QSAR) Models: These are regression or classification models that relate a set of predictor variables (molecular descriptors) to the potency of the response variable (biological activity).[10] Tools like ADMET Predictor™ and Toxtree often employ QSAR models.

  • Expert Rule-Based Systems: These systems use a set of structural alerts (substructures known to be associated with a particular toxicity) to predict the toxicological endpoint. DEREK Nexus is an example of such a system.[11]

  • Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is often used to predict the binding of a ligand (e.g., a paraben) to a biological target (e.g., a receptor).[7]

  • ADMET Prediction Software (e.g., ADMET Predictor™, admetSAR): These software platforms integrate various computational models, including QSAR and other machine learning approaches, to predict a wide range of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemicals.[3][6]

  • Toxicity Prediction Software (e.g., ProTox): These tools predict various toxicity endpoints, such as LD50 values and toxicity classes, based on the chemical structure of a compound by comparing it to a database of known toxic compounds.[2]

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the toxicological assessment of parabens.

CrossValidationWorkflow cluster_InSilico In Silico Assessment cluster_InVitro In Vitro Testing IS_Input Paraben Chemical Structure QSAR QSAR Models (e.g., Toxtree, admetSAR) IS_Input->QSAR Expert Expert Rule-Based Systems (e.g., DEREK Nexus) IS_Input->Expert Docking Molecular Docking (e.g., to Estrogen Receptor) IS_Input->Docking IS_Prediction Toxicity Endpoint Prediction (Carcinogenicity, Endocrine Disruption, etc.) QSAR->IS_Prediction Expert->IS_Prediction Docking->IS_Prediction CrossValidation Cross-Validation (Correlation & Comparison) IS_Prediction->CrossValidation IV_Input Paraben Compound CellBased Cell-Based Assays (e.g., MTT, LuSens, h-CLAT) IV_Input->CellBased TissueBased Reconstructed Tissue Models (e.g., EpiDerm™, EpiOcular™) IV_Input->TissueBased Chemico In Chemico Assays (e.g., DPRA) IV_Input->Chemico IV_Result Measured Toxicity Endpoint (IC50, Sensitization, Irritation) CellBased->IV_Result TissueBased->IV_Result Chemico->IV_Result IV_Result->CrossValidation Final_Assessment Integrated Toxicity Assessment & Safety Evaluation CrossValidation->Final_Assessment

Caption: Workflow for cross-validating in vitro and in silico toxicity models.

EstrogenSignaling cluster_nucleus Nucleus Paraben Paraben ER Estrogen Receptor (ERα/ERβ) (in cytoplasm) Paraben->ER Binds to HSP HSP90 ER->HSP Released from ER_dimer ER Dimerization ER->ER_dimer Translocates & Dimerizes ERE Estrogen Response Element (ERE) (on DNA) ER_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Proteins Protein Synthesis (e.g., proliferation-related) mRNA->Proteins Translation Cell_Effect Cellular Effects (e.g., Proliferation, Endocrine Disruption) Proteins->Cell_Effect Leads to

Caption: Paraben-mediated estrogen receptor signaling pathway.

References

A Comparative Analysis of the Estrogenic Activity of Common Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the estrogenic activity of various parabens, widely used as preservatives in cosmetics, pharmaceuticals, and food products. The information presented is collated from multiple scientific studies and is intended to be a resource for researchers and professionals in drug development and related fields. This document summarizes key quantitative data, details common experimental protocols for assessing estrogenic activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Comparison of Estrogenic Activity

Parabens have been shown to possess weak estrogenic activity, which tends to increase with the length and branching of their alkyl side chains.[1][2] The following table summarizes the estrogenic potency of different parabens as determined by various in vitro assays. The data are presented as EC50 values (the concentration at which 50% of the maximum response is observed) or PC10/PC20 values (the concentration at which 10% or 20% of the positive control response is observed). Lower values indicate higher estrogenic potency.

ParabenAssay TypeCell Line/SystemEC50 / PC Value (M)Reference(s)
Methylparaben Yeast Estrogen Screen (YES)Saccharomyces cerevisiae1.8 x 10⁻⁴[3]
BRET-based ERα dimerizationHEK2935.98 x 10⁻⁵ (PC20)[4][5]
Ethylparaben Yeast Estrogen Screen (YES)Saccharomyces cerevisiae1.0 x 10⁻⁵[3]
Stably Transfected Transcriptional Activation (STTA)ERα-HeLa99037.57 x 10⁻⁶ (PC10)[4][5]
BRET-based ERα dimerizationHEK2933.29 x 10⁻⁵ (PC20)[4][5]
Propylparaben Yeast Estrogen Screen (YES)Saccharomyces cerevisiae3.3 x 10⁻⁶[3]
Stably Transfected Transcriptional Activation (STTA)ERα-HeLa99031.18 x 10⁻⁶ (PC10)[4][5]
BRET-based ERα dimerizationHEK2933.09 x 10⁻⁵ (PC20)[4][5]
Butylparaben Stably Transfected Transcriptional Activation (STTA)ERα-HeLa99033.02 x 10⁻⁷ (PC10)[4][5]
BRET-based ERα dimerizationHEK2932.58 x 10⁻⁵ (PC20)[4][5]
Isopropylparaben Stably Transfected Transcriptional Activation (STTA)ERα-HeLa99033.58 x 10⁻⁷ (PC10)[4][5]
BRET-based ERα dimerizationHEK2931.37 x 10⁻⁵ (PC20)[4][5]
Isobutylparaben Stably Transfected Transcriptional Activation (STTA)ERα-HeLa99031.80 x 10⁻⁷ (PC10)[4][5]
BRET-based ERα dimerizationHEK2931.43 x 10⁻⁵ (PC20)[4][5]
Benzylparaben In vitro assayNot specified7.96 x 10⁻⁷ (EC50)[6][7]

It is important to note that while these in vitro studies demonstrate estrogenic activity, the potency of parabens is significantly lower, often by several orders of magnitude, than that of the endogenous estrogen, 17β-estradiol.[8][9]

Estrogen Receptor Signaling Pathway

Parabens exert their estrogenic effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. This interaction initiates a signaling cascade that ultimately alters gene expression.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Paraben ER Estrogen Receptor (ERα / ERβ) Paraben->ER Binding Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins HSP->ER Dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Binding Dimer->ERE Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Estrogenic Proteins mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Estrogen receptor signaling pathway activated by parabens.

Experimental Protocols

The estrogenic activity of parabens is commonly assessed using a variety of in vitro and in vivo assays. Below are detailed methodologies for three frequently cited experiments.

Yeast Estrogen Screen (YES) Assay

The YES assay is a recombinant yeast-based reporter gene assay used to detect substances that can bind to and activate the human estrogen receptor.

Principle: The yeast strain has been genetically modified to contain the human estrogen receptor (hER) and an expression plasmid with the reporter gene lac-Z, which encodes for the enzyme β-galactosidase. When an estrogenic substance binds to the hER, it activates the transcription of the lac-Z gene. The resulting β-galactosidase then cleaves a chromogenic substrate, leading to a color change that can be quantified.[10]

Methodology:

  • Yeast Culture: A recombinant Saccharomyces cerevisiae strain expressing hER is cultured in an appropriate growth medium.[10]

  • Assay Preparation: The cultured yeast is then seeded into a 96-well plate containing an assay medium with a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG).[10][11]

  • Compound Exposure: Serial dilutions of the test parabens and a positive control (e.g., 17β-estradiol) are added to the wells.[11]

  • Incubation: The plate is incubated to allow for receptor binding, gene expression, and enzymatic reaction. Incubation times can vary, for example, for 40 minutes to 4 hours at 30°C depending on the substrate used.[11]

  • Measurement: The color change is measured spectrophotometrically at a specific wavelength (e.g., 575 nm for CPRG).[10]

  • Data Analysis: The estrogenic activity is quantified by generating a dose-response curve and calculating the EC50 value.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay utilizes the estrogen-responsive human breast cancer cell line MCF-7 to assess the proliferative effects of estrogenic compounds.[12]

Principle: MCF-7 cells are estrogen-dependent for their proliferation. Estrogenic compounds will bind to the estrogen receptors in these cells and stimulate their growth.[13]

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a suitable culture medium. Before the experiment, they are switched to a medium without phenol red (a weak estrogen mimic) and with charcoal-stripped serum to remove any endogenous estrogens.[14]

  • Cell Seeding: The cells are seeded into 96-well plates at a specific density (e.g., 2 x 10⁴ cells/well).[14][15]

  • Compound Exposure: After allowing the cells to attach, the medium is replaced with a medium containing various concentrations of the test parabens or a positive control (17β-estradiol).[14]

  • Incubation: The cells are incubated for a period of time (e.g., 96 hours) to allow for cell proliferation.[14]

  • Quantification of Proliferation: Cell proliferation can be measured using various methods, such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

  • Data Analysis: The proliferative effect is expressed as a percentage of the maximal effect of 17β-estradiol, and an EC50 value is determined.

Uterotrophic Assay in Rodents

This in vivo assay is a short-term screening method to assess the estrogenic properties of a substance by measuring the increase in uterine weight in female rodents.[16]

Principle: Estrogenic compounds stimulate the growth of the uterus in immature or ovariectomized female rodents. The increase in uterine weight is a well-established indicator of estrogenic activity.[16][17]

Methodology:

  • Animal Model: Immature or ovariectomized female rodents (e.g., rats or mice) are used. Ovariectomy removes the endogenous source of estrogens.[16][17]

  • Dosing: The animals are administered the test paraben or a positive control (e.g., 17β-estradiol) daily for three consecutive days via subcutaneous injection or oral gavage. A vehicle control group is also included.[17]

  • Necropsy: On the fourth day, approximately 24 hours after the final dose, the animals are euthanized.[16][17]

  • Uterine Weight Measurement: The uterus is carefully dissected and weighed (both wet and blotted weight).[16][17]

  • Data Analysis: A statistically significant increase in the uterine weight of the treated group compared to the vehicle control group indicates a positive estrogenic response.[16]

Experimental Workflow for In Vitro Estrogenic Activity Assessment

The following diagram illustrates a typical workflow for screening and characterizing the estrogenic activity of compounds using in vitro methods.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Test Compounds (Parabens) Exposure Expose Cells/Yeast to Compounds CompoundPrep->Exposure CellCulture Cell/Yeast Culture CellCulture->Exposure Incubation Incubation Exposure->Incubation Measurement Measure Endpoint (e.g., Color, Proliferation) Incubation->Measurement DoseResponse Generate Dose-Response Curves Measurement->DoseResponse EC50 Calculate EC50/Potency DoseResponse->EC50 Comparison Compare with Controls & Other Parabens EC50->Comparison

A generalized workflow for in vitro estrogenicity testing.

References

A Comparative Guide to the Efficacy of Octyl 4-Hydroxybenzoate Versus Natural Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of octyl 4-hydroxybenzoate (octylparaben), a synthetic preservative, against a range of natural preservatives. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection and evaluation of preservative systems. This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes the mechanisms of action.

Executive Summary

The selection of a preservative system is a critical aspect of product formulation, ensuring safety and stability against microbial contamination. This compound, a member of the paraben family, has a long history of use and is known for its broad-spectrum antimicrobial activity. However, with increasing consumer demand for natural ingredients, there is a growing interest in the efficacy of natural alternatives, such as essential oils and their constituents.

This guide reveals that while this compound demonstrates consistent and broad-spectrum efficacy, certain natural preservatives, particularly essential oils rich in phenolic compounds like thymol and carvacrol, exhibit potent antimicrobial properties. The choice between these preservatives will depend on various factors, including the specific formulation, target microorganisms, and regulatory considerations. It is important to note that the data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and various natural preservatives against common bacteria and fungi. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial efficacy.

Disclaimer: The data presented below is collated from multiple studies. Direct comparison should be approached with caution as experimental conditions (e.g., microbial strains, culture media, incubation times) may have varied between studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria8 - 16
Escherichia coliGram-negative Bacteria>16
Candida albicansYeast4 - 8
Aspergillus brasiliensisMold16

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Natural Preservatives Against Various Microorganisms

Natural PreservativeActive Compound(s)Staphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Candida albicans (µg/mL)Aspergillus brasiliensis (µg/mL)
Thyme Oil Thymol, Carvacrol156 - 625156 - 125078 - 625312 - 1250
Oregano Oil Carvacrol, Thymol156 - 625312 - 1250156 - 625312 - 1250
Cinnamon Oil Cinnamaldehyde78 - 312156 - 62539 - 156156 - 625
Tea Tree Oil Terpinen-4-ol625 - 25001250 - 5000312 - 12501250 - 5000
Rosemary Extract Rosmarinic Acid, Carnosic Acid>5000>5000>5000>5000

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Test

The MIC is a fundamental laboratory measurement of the antimicrobial effectiveness of a compound.

Principle: The broth microdilution method is a common technique used to determine the MIC. In this method, a standardized suspension of a test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the preservative being tested. The plate is then incubated under controlled conditions. The MIC is recorded as the lowest concentration of the preservative that inhibits visible growth of the microorganism.[1][2]

Detailed Methodology:

  • Preparation of Preservative Stock Solution: A stock solution of the preservative (e.g., this compound or a natural preservative) is prepared in a suitable solvent.

  • Serial Dilutions: Serial twofold dilutions of the preservative are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[2]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[2]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 20-25°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).[2]

  • Reading Results: The wells are visually inspected for turbidity (an indication of microbial growth). The lowest concentration of the preservative that shows no visible growth is recorded as the MIC.[1]

Preservative Efficacy Test (Challenge Test) - ISO 11930

The ISO 11930 standard is a globally recognized method for evaluating the antimicrobial protection of a cosmetic product.[3][4][5]

Principle: The product is intentionally contaminated (challenged) with a known concentration of specific microorganisms. The number of viable microorganisms is then monitored over a period of 28 days to assess the effectiveness of the preservative system.[3][6]

Detailed Methodology:

  • Test Microorganisms: A specific panel of microorganisms is used, typically including Pseudomonas aeruginosa (ATCC 9027), Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[6]

  • Inoculation: The cosmetic product is inoculated with a standardized suspension of each test microorganism to achieve a final concentration of between 1 x 10^5 and 1 x 10^6 CFU/g or mL.[3]

  • Incubation: The inoculated product is stored at a controlled temperature (typically 20-25°C) in the dark.[4]

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), samples are taken from the inoculated product.[4] The number of surviving microorganisms is determined by plating on appropriate agar media.

  • Evaluation Criteria: The log reduction in the concentration of each microorganism is calculated at each time point. The results are compared against the acceptance criteria outlined in the ISO 11930 standard to determine if the preservative system is effective.[4] For bacteria, a 3-log reduction by day 7 and no increase thereafter is generally required. For yeast and mold, a 1-log reduction by day 14 and no increase thereafter is typically required.[4]

Mandatory Visualization

Mechanisms of Antimicrobial Action

The following diagrams illustrate the proposed mechanisms of action for this compound and natural preservatives.

G cluster_paraben This compound (Paraben) cluster_paraben_effects Cellular Effects paraben This compound membrane Bacterial Cell Membrane paraben->membrane Disruption of Lipid Bilayer enzyme Enzyme Inhibition (e.g., ATPase) paraben->enzyme synthesis Inhibition of DNA/RNA Synthesis paraben->synthesis permeability Increased Permeability membrane->permeability leakage Leakage of Intracellular Components permeability->leakage death Cell Death leakage->death enzyme->death synthesis->death

Caption: Mechanism of action for this compound.

G cluster_natural Natural Preservatives (e.g., Essential Oils) cluster_natural_effects Cellular Effects eo Essential Oil Components (e.g., Thymol, Carvacrol) membrane Bacterial Cell Membrane eo->membrane Partitioning into Lipid Bilayer protein Inhibition of Membrane Proteins eo->protein fluidity Altered Membrane Fluidity & Permeability membrane->fluidity potential Depolarization of Membrane Potential fluidity->potential leakage Leakage of Ions & ATP potential->leakage death Cell Death leakage->death protein->death

Caption: Mechanism of action for natural preservatives.

Experimental Workflow: Preservative Efficacy Test (ISO 11930)

G start Start: Product Sample inoculation Inoculation with Test Microorganisms (10^5 - 10^6 CFU/g or mL) start->inoculation incubation Incubation at 20-25°C inoculation->incubation sampling Sampling at Day 7, 14, 28 incubation->sampling enumeration Enumeration of Viable Microorganisms sampling->enumeration analysis Data Analysis: Calculate Log Reduction enumeration->analysis evaluation Evaluation Against ISO 11930 Criteria analysis->evaluation pass Pass evaluation->pass Meets Criteria fail Fail evaluation->fail Does Not Meet Criteria end End pass->end fail->end

Caption: Workflow for ISO 11930 Challenge Test.

References

A Guide to Inter-Laboratory Comparison of Octylparaben Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of octylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products. Due to its potential endocrine-disrupting properties, accurate and reproducible quantification of octylparaben is of significant interest to researchers, scientists, and drug development professionals. This document outlines common analytical techniques, presents their performance data, and details experimental protocols to assist laboratories in method selection and performance evaluation.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method for octylparaben quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the most prevalent techniques. The following table summarizes the performance of common methods based on literature data.

Analytical MethodSample MatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UV CosmeticsDilution, Filtration25-250 ng/mL--[1]
HPLC-DAD CosmeticsSolid Phase Extraction (SPE)---[1]
HPLC-MS/MS Environmental Solid SamplesSonication-Assisted Extraction-0.11-0.49 ng/g83-110[2]
GC-MS CosmeticsSolid Phase Microextraction (SPME)Low ng/mL range--[1]
HPLC-UV Environmental WaterMagnetic Solid-Phase Extraction (MSPE)0.2-0.4 µg/L0.7-1.4 µg/L86.1-110.8[3]
HPLC-FD CosmeticsDilution-24-46 µg/mL-[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of octylparaben in cosmetic and environmental samples.

1. Analysis of Octylparaben in Cosmetics using HPLC-UV

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Weigh 1.0 g of the cosmetic sample into a centrifuge tube.

    • Add 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

    • Vortex for 5 minutes to dissolve the sample, then centrifuge at 4000 rpm for 10 minutes.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant from the sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a water/methanol mixture to remove interferences.

    • Elute the parabens with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.[1][5]

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 254 nm.

2. Analysis of Octylparaben in Environmental Water using HPLC-MS/MS

  • Sample Preparation (Magnetic Solid-Phase Extraction - MSPE):

    • To a 100 mL water sample, add a magnetic sorbent functionalized for paraben extraction.

    • Agitate the sample for a predetermined time to allow adsorption of parabens onto the sorbent.

    • Use a strong magnet to isolate the sorbent from the water sample.

    • Decant the supernatant.

    • Wash the sorbent with a small amount of organic solvent to remove interferences.

    • Elute the parabens from the sorbent with a suitable solvent (e.g., acetonitrile).

    • The eluate is then directly injected into the LC-MS/MS system.[3]

  • LC-MS/MS Conditions:

    • Column: C18 or similar reverse-phase column.

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for octylparaben.

Mandatory Visualization

Experimental Workflow for Inter-Laboratory Comparison of Octylparaben Analysis

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for octylparaben.

G cluster_0 Preparation Phase cluster_1 Analysis Phase (Participating Laboratories) cluster_2 Evaluation Phase (Coordinating Body) P1 Sample Preparation (Spiked Matrix) P2 Homogeneity and Stability Testing P1->P2 P3 Distribution to Participating Labs P2->P3 A1 Sample Reception and Storage P3->A1 Shipment A2 Internal Sample Preparation A1->A2 A3 Instrumental Analysis (e.g., HPLC, GC) A2->A3 A4 Data Reporting A3->A4 E1 Data Collection and Compilation A4->E1 Submission E2 Statistical Analysis (e.g., z-scores) E1->E2 E3 Performance Evaluation E2->E3 E4 Final Report Generation E3->E4 E4->P3 Feedback Loop

Workflow for an octylparaben inter-laboratory comparison study.

References

A Comparative Analysis of the Ciliotoxicity of Methylparaben and Propylparaben

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data indicates that both methylparaben and propylparaben can exert ciliotoxic effects, with propylparaben generally demonstrating greater potency. The ciliotoxicity is concentration-dependent, and the combination of these preservatives may lead to synergistic or additive adverse effects on ciliary function. This guide provides a detailed comparison of their effects on ciliary beat frequency, outlines the experimental protocols used for assessment, and explores the potential signaling pathways involved in their mechanism of action.

Executive Summary

Methylparaben and propylparaben are widely used as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products. However, their potential to cause damage to the ciliated epithelium of the respiratory tract, a critical defense mechanism, is a significant concern for drug development and safety assessment. This guide synthesizes findings from multiple in vitro studies to provide a clear comparison of the ciliotoxic profiles of these two common parabens.

Evidence suggests that at lower concentrations, both methylparaben and propylparaben may be considered relatively "cilio-friendly" in short-term exposure scenarios. However, prolonged exposure or combination with other substances can significantly impair ciliary function. Notably, studies comparing the two compounds indicate that propylparaben exhibits greater cytotoxicity and, in some cases, greater ciliotoxicity than methylparaben. The underlying mechanisms are thought to involve the induction of oxidative stress and disruption of intracellular calcium homeostasis, both of which are critical for maintaining normal ciliary movement.

Data Presentation: Ciliotoxicity of Methylparaben vs. Propylparaben

The following table summarizes the key quantitative findings from in vitro studies investigating the effects of methylparaben and propylparaben on ciliary function.

ParameterMethylparabenPropylparabenKey Findings & Reference
Concentration with No Significant Effect on Ciliary Beat Frequency (CBF) (Short-term exposure) 0.0033%0.0017%Individually, these concentrations did not impair CBF in human nasal epithelial cells during short-term exposure.[1]
Effect of Combination A combination of 0.0033% methylparaben and 0.0017% propylparaben significantly decreased CBF after long-term exposure.[1]A combination of 0.0033% methylparaben and 0.0017% propylparaben significantly decreased CBF after long-term exposure.[1]This suggests an additive or synergistic ciliotoxic effect when used in combination.[1][2]
Comparative Ciliotoxicity at Higher Concentrations At concentrations of 1.18 mM and 2.36 mM, methylparaben was found to be significantly more ciliotoxic.[2]At concentrations of 0.28 mM and 0.38 mM, propylparaben exerted only mild toxicity.[2]It is important to note the significant difference in the concentrations tested for each compound in this particular study.[2]
General Cytotoxicity (EC50) 906 µM216 µMIn a study on human induced pluripotent stem cells, propylparaben showed a lower EC50 value, indicating higher cytotoxicity.[3]

Experimental Protocols

The assessment of paraben-induced ciliotoxicity typically involves in vitro models that mimic the human respiratory epithelium. The following protocols are based on methodologies described in the cited literature.

Human Nasal Epithelial Cell (HNEC) Culture for Ciliotoxicity Assessment
  • Cell Source: Primary human nasal epithelial cells are harvested from healthy donors.

  • Cell Culture: The cells are cultured on permeable supports at an air-liquid interface to promote differentiation into a pseudostratified epithelium with functional cilia.

  • Exposure to Parabens: Differentiated cultures are exposed to various concentrations of methylparaben and propylparaben, both individually and in combination. Exposure durations can range from short-term (e.g., 30 minutes) to long-term (e.g., several days) to assess acute and chronic effects.

  • Measurement of Ciliary Beat Frequency (CBF): CBF is a primary indicator of ciliary function. It is measured using high-speed digital imaging microscopy. The movement of cilia is recorded, and the frequency is calculated using specialized software.

  • Data Analysis: Changes in CBF following paraben exposure are compared to baseline and control (untreated) cultures. Statistical analysis is performed to determine the significance of any observed effects.

Tracheal Explant Model
  • Tissue Source: Tracheal tissue is excised from laboratory animals (e.g., rats).

  • Explant Culture: Small sections of the trachea are cultured in a suitable medium that maintains the viability and function of the ciliated epithelium.

  • Paraben Exposure and CBF Measurement: The explants are exposed to different concentrations of parabens, and the CBF is measured using methods similar to those for HNEC cultures.

Mandatory Visualization

Experimental Workflow for Ciliotoxicity Testing

G cluster_prep Cell Culture Preparation cluster_exposure Paraben Exposure cluster_analysis Data Acquisition & Analysis Harvest Harvest Human Nasal Epithelial Cells Culture Culture at Air-Liquid Interface Harvest->Culture Differentiate Differentiate into Pseudostratified Epithelium Culture->Differentiate Expose Expose Cell Cultures to Parabens (Various Concentrations) Differentiate->Expose Prepare Prepare Paraben Solutions (Methylparaben & Propylparaben) Prepare->Expose Record Record Ciliary Movement (High-Speed Microscopy) Expose->Record Measure Measure Ciliary Beat Frequency (CBF) Record->Measure Analyze Analyze Data & Compare to Control Measure->Analyze G cluster_cell Airway Epithelial Cell Parabens Methylparaben Propylparaben Mitochondria Mitochondrial Dysfunction Parabens->Mitochondria ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Parabens->ROS Ca_influx Disrupted Intracellular Ca2+ Homeostasis Parabens->Ca_influx Mitochondria->ROS ROS->Ca_influx Cilia Ciliary Dysfunction Ca_influx->Cilia CBF Decreased Ciliary Beat Frequency (CBF) Cilia->CBF

References

A Comparative Guide to Methods for Paraben Detection in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated methods for the detection and quantification of parabens in various food matrices. We will delve into the two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and evaluate common sample preparation methodologies. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.

At a Glance: Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, DAD, MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods for paraben analysis. HPLC is often favored for its suitability in analyzing non-volatile and thermally unstable compounds without the need for derivatization. In contrast, GC-MS offers high separation efficiency and sensitivity, particularly for volatile compounds, though derivatization is sometimes required for polar analytes like parabens to improve their chromatographic behavior.[1][2]

Table 1: Performance Comparison of HPLC and GC-MS Methods for Paraben Analysis

ParameterHPLC MethodsGC-MS MethodsSource(s)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.[2]
Derivatization Generally not required.Often required to increase volatility and thermal stability.[1][3]
Limit of Detection (LOD) 0.12 - 0.2 µg/mL0.64 - 4.12 ng/L (with derivatization and SBSE)[4][5][6]
Limit of Quantification (LOQ) 0.5 - 8.30 µg/g10 - 24 ng (absolute)[4][5]
**Linearity (R²) **> 0.990> 0.999[3][4][7]
Recovery (%) 84.5 - 108.8%> 90%[5][8]
Common Detectors UV, Diode Array (DAD), Mass Spectrometry (MS/MS)Mass Spectrometry (MS)[3][7][8]

Sample Preparation: The Critical First Step

The choice of sample preparation technique is crucial for accurate paraben analysis, as it aims to extract the target analytes from the complex food matrix and remove interfering substances. The most common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the more recent QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Table 2: Comparison of Sample Preparation Techniques for Paraben Analysis in Food

TechniquePrincipleAdvantagesDisadvantagesSuitable Food MatricesSource(s)
Solid-Phase Extraction (SPE) Partitioning of analytes between a solid sorbent and the liquid sample.High selectivity, good cleanup, and potential for automation.Can be more time-consuming and require method development for different matrices.Liquid and solid samples after initial extraction.[8]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Simple and widely applicable.Can be labor-intensive, form emulsions, and use large volumes of organic solvents.Liquid samples and extracts from solid samples.[3]
QuEChERS A two-step process involving salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.Fast, simple, low solvent consumption, and effective for a wide range of analytes.Matrix effects can still be a concern for some complex samples.Fruits, vegetables, and other solid and liquid food samples.[9][10]

Experimental Protocols

Below are detailed methodologies for representative analytical and sample preparation techniques.

I. Sample Preparation Protocols

A. Solid-Phase Extraction (SPE) for Parabens in Soy Sauce [4]

  • Sample Pre-treatment: Homogenize 2.5 g of the soy sauce sample.

  • Extraction: Extract the homogenized sample three times with 25 mL of 80% ethanol.

  • Dilution and Filtration: Dilute the combined extracts to 100 mL with 80% ethanol and filter the solution.

  • SPE Cleanup: Elute 20 mL of the filtrate through a silica-based SPE column.

  • Final Preparation: Filter the eluted sample through a 0.45 µm membrane filter into a vial for HPLC analysis.

B. Liquid-Liquid Extraction (LLE) [3]

This protocol is a general representation and may require optimization based on the specific food matrix.

  • Sample Preparation: Homogenize a known amount of the food sample. For liquid samples, use a measured volume.

  • Extraction: Add a suitable organic solvent (e.g., ethyl acetate) to the sample in a separatory funnel.

  • Partitioning: Shake the funnel vigorously to allow the parabens to partition into the organic layer. Allow the layers to separate.

  • Collection: Collect the organic layer. Repeat the extraction process on the aqueous layer to ensure complete recovery.

  • Drying and Concentration: Dry the combined organic extracts using a drying agent (e.g., anhydrous sodium sulfate) and then concentrate the extract to a smaller volume before analysis.

C. QuEChERS Protocol for Parabens in Various Food Matrices [9]

  • Sample Homogenization: Homogenize a representative portion of the food sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add appropriate internal standards.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA (primary secondary amine), and 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

II. Analytical Method Protocols

A. High-Performance Liquid Chromatography (HPLC-UV) Method [5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water containing a small percentage of acetic acid (e.g., 50:50 v/v).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 256 nm.

  • Run Time: Approximately 10 minutes.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Method (with derivatization) [6]

This protocol involves in-situ derivatization during stir-bar sorptive extraction (SBSE).

  • Instrumentation: GC-MS system with a thermal desorption unit.

  • Derivatization Agent: Acetic anhydride.

  • Extraction: Stir-bar sorptive extraction (SBSE). The derivatization occurs in-situ during extraction.

  • Thermal Desorption: Optimized parameters for cryofocusing temperature, desorption flow, time, and temperature are crucial.

  • GC Column: A suitable capillary column for separating the derivatized parabens.

  • Carrier Gas: Helium.

  • MS Detection: Electron impact (EI) ionization and scanning in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of parabens in food samples, from sample receipt to the final analytical determination.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Determination sample Food Sample Reception homogenize Homogenization sample->homogenize extraction Extraction (LLE, SPE, or QuEChERS) homogenize->extraction cleanup Cleanup (e.g., d-SPE) extraction->cleanup concentrate Concentration & Reconstitution cleanup->concentrate analysis Instrumental Analysis (HPLC or GC-MS) concentrate->analysis data_proc Data Processing & Quantification analysis->data_proc report Reporting data_proc->report

Caption: General workflow for paraben analysis in food samples.

References

A Comparative Analysis of Octyl 4-Hydroxybenzoate and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Biological Activities, and Toxicological Profiles of Octyl Hydroxybenzoate Isomers

This guide provides a comprehensive comparative analysis of octyl 4-hydroxybenzoate (octylparaben), a widely used preservative, and its structural isomers. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of how the isomeric form influences the compound's performance, supported by available experimental data. This document summarizes key physicochemical properties, biological activities, and toxicological profiles, and where available, details the experimental protocols used for their determination.

Physicochemical Properties: A Comparative Overview

PropertyThis compound (para-isomer)Octyl 2-hydroxybenzoate (ortho-isomer, Octyl Salicylate)Octyl 3-hydroxybenzoate (meta-isomer)Branched-Chain this compound (e.g., 2-Ethylhexyl 4-hydroxybenzoate)
Molecular Weight ( g/mol ) 250.34250.34250.34250.34
XlogP 5.45.6~5.4 (Predicted)~5.4 (Predicted)
Water Solubility InsolubleInsolubleInsolubleInsoluble
Solubility in Organic Solvents Soluble in alcohol, phenoxyethanol, and propylene glycol.[1]Soluble in alcoholSoluble in alcohol (Predicted)Soluble in alcohol (Predicted)
Appearance White crystalline solidColorless to pale yellow liquidSolid (Predicted)Liquid (Predicted)

Note: Data for the meta-isomer and branched-chain isomers are largely predicted based on the properties of the ortho- and para-isomers and general principles of chemical isomerism.

Biological Activities: A Tale of Two Functions

The primary biological activities of interest for octyl hydroxybenzoate isomers are their antimicrobial efficacy and their potential endocrine-disrupting effects, specifically estrogenic activity.

Antimicrobial Activity

Parabens, including this compound, are widely used as preservatives due to their broad-spectrum antimicrobial activity. The effectiveness of parabens generally increases with the length of the alkyl chain. However, the isomeric form also plays a crucial role.

  • Positional Isomers: While direct comparative studies on the octyl esters are scarce, research on other hydroxybenzoate derivatives suggests that the para-isomer (4-hydroxy) generally exhibits the strongest antimicrobial activity. This is attributed to its ability to effectively disrupt microbial cell membranes. The ortho- and meta-isomers are typically less active.

  • Branched-Chain Isomers: Studies on parabens have indicated that branched-chain esters are often less active as fungicides compared to their straight-chain counterparts.[2]

Estrogenic Activity

A significant area of research for parabens is their potential to act as xenoestrogens. The estrogenic activity of parabens is also influenced by the structure of the alkyl chain. Generally, the estrogenic potency of parabens increases with the length and branching of the alkyl chain. Therefore, octylparaben is expected to have a higher estrogenic potential than shorter-chain parabens like methylparaben or ethylparaben.

Toxicological Profile: Safety and Sensitization

Parabens are generally considered to have low acute toxicity.[3] They are rapidly absorbed, metabolized, and excreted.[3] The primary toxicological concerns are skin sensitization and the previously mentioned endocrine-disrupting effects.

  • Skin Sensitization: Parabens can cause allergic contact dermatitis in some individuals, particularly when applied to damaged skin.[3] Octyl salicylate (the ortho-isomer) is also a known, albeit infrequent, skin sensitizer. A comparative assessment of the sensitization potential of all three positional octyl hydroxybenzoate isomers would be necessary to fully characterize their dermatological risk profiles.

  • Systemic Toxicity: Chronic toxicity studies on various parabens have generally shown them to be practically non-toxic.[3] However, the long-term effects of continuous exposure to these compounds, especially in combination with other xenoestrogens, are still a subject of ongoing research.

Experimental Protocols

Detailed experimental protocols are crucial for the objective comparison of chemical compounds. Below are outlines of standard methodologies for assessing the key biological activities discussed.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Standardized suspensions of relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are prepared.

  • Serial Dilution: A series of dilutions of each octyl hydroxybenzoate isomer are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • Observation: The MIC is determined as the lowest concentration of the test compound at which no visible growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare standardized microbial suspensions C Inoculate microtiter plates A->C B Prepare serial dilutions of test compounds B->C D Incubate plates C->D E Observe for microbial growth (turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for MIC Determination
Yeast Two-Hybrid Assay for Estrogenic Activity

Objective: To assess the ability of a test compound to induce the interaction of the estrogen receptor (ER) with a coactivator protein, mimicking the initial step of estrogenic signaling.

Methodology:

  • Yeast Strain: A genetically modified yeast strain is used, which co-expresses the human estrogen receptor (hERα) fused to a DNA-binding domain and a coactivator protein fused to a transcriptional activation domain. The yeast also contains a reporter gene (e.g., lacZ) under the control of a promoter with estrogen response elements.

  • Treatment: The yeast cells are exposed to various concentrations of the octyl hydroxybenzoate isomers. 17β-estradiol is used as a positive control.

  • Incubation: The yeast cultures are incubated to allow for receptor binding and reporter gene activation.

  • Reporter Gene Assay: The activity of the reporter gene product (e.g., β-galactosidase) is measured, typically through a colorimetric assay.

  • Data Analysis: The level of reporter gene expression is proportional to the estrogenic activity of the test compound.

Estrogen_Signaling_Pathway cluster_cell Yeast Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER Estrogen Receptor (hERα) ERE Estrogen Response Element ER->ERE Binds to Reporter Reporter Gene (e.g., lacZ) ERE->Reporter Activates Product Reporter Gene Product Reporter->Product Transcription & Translation Isomer Octyl Hydroxybenzoate Isomer Isomer->ER Binds to Colorimetric Signal Colorimetric Signal Product->Colorimetric Signal

Yeast Two-Hybrid Assay Principle

Conclusion

The isomeric form of octyl hydroxybenzoate has a significant impact on its physicochemical and biological properties. While this compound is a well-established preservative, its isomers, particularly the ortho- and meta- forms, as well as branched-chain variants, present a different profile of activity and potential toxicity.

For researchers and drug development professionals, a thorough understanding of these differences is critical for the selection of appropriate preservatives and for the safety assessment of new chemical entities. This guide highlights the current state of knowledge and underscores the need for more direct comparative studies to fully elucidate the structure-activity relationships within this important class of compounds. The provided experimental frameworks can serve as a basis for such future investigations.

References

A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Paraben Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly within the pharmaceutical and cosmetic industries, the accurate quantification of parabens is paramount for ensuring product safety and regulatory compliance.[1][2][3][4] Parabens, a class of p-hydroxybenzoic acid esters, are widely utilized as preservatives due to their broad-spectrum antimicrobial properties.[1][4][5] This guide provides an in-depth comparison of various High-Performance Liquid Chromatography (HPLC) columns for the analysis of common parabens, offering field-proven insights and experimental data to aid researchers in selecting the most suitable column for their specific needs.

The separation of parabens is typically achieved using reversed-phase HPLC, where the choice of the stationary phase is critical for achieving optimal resolution, peak symmetry, and analysis time.[6] This guide will focus on the comparative performance of the most commonly employed stationary phases: C18, C8, and mixed-mode columns.

The Causality Behind Experimental Choices: A Foundational Protocol

To establish a baseline for comparison, a standard HPLC method for paraben analysis was developed, drawing upon common practices and validated methods found in scientific literature.[7][8][9] The rationale behind each parameter is crucial for understanding the separation process.

Experimental Workflow

The general workflow for paraben analysis by HPLC involves sample preparation followed by chromatographic separation and detection.

Paraben Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample Extraction Extraction/Dilution (e.g., Methanol) Sample->Extraction Matrix Dependent Filtration Filtration (0.45 µm Syringe Filter) Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System Injection Column HPLC Column (C18, C8, etc.) HPLC_System->Column Separation Detection UV Detector (254 nm) Column->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: A generalized workflow for the analysis of parabens using HPLC.

Step-by-Step Experimental Protocol

1. Standard and Sample Preparation:

  • Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each paraben standard (Methylparaben, Ethylparaben, Propylparaben, Butylparaben) and dissolve in 100 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions using the mobile phase to create a calibration curve (e.g., 0.5 - 10 µg/mL).[1]

  • Sample Preparation: The complexity of sample preparation is matrix-dependent.[1]

    • For liquid samples (e.g., lotions, syrups): Accurately weigh or pipette a known amount of the sample into a volumetric flask, dilute with methanol or the mobile phase, vortex or sonicate to ensure homogeneity, and filter through a 0.45 µm syringe filter.[1][8]

    • For solid or semi-solid samples (e.g., creams): Weigh a known amount of the sample and perform a solvent extraction with methanol, followed by centrifugation to remove solid excipients. The supernatant is then filtered.[1]

2. HPLC Instrumentation and Conditions:

A standard HPLC system equipped with a UV detector is employed. The following conditions serve as a robust starting point for method development.

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (50:50, v/v)A common starting point for reversed-phase separation of moderately nonpolar compounds like parabens. The ratio can be adjusted to optimize retention times.[9]
Flow Rate 1.0 mL/minProvides a good balance between analysis time and column efficiency for standard 4.6 mm I.D. columns.[8]
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[7][10]
Detection Wavelength 254 nmA common wavelength for detecting aromatic compounds like parabens, offering good sensitivity.[4][7][8]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.[10][11]

Comparative Performance of HPLC Columns

The choice of HPLC column directly impacts the quality of the separation. Here, we compare the performance of three commonly used column chemistries for paraben analysis.

Column Characteristics and Performance Logic

The retention of parabens in reversed-phase HPLC is primarily governed by hydrophobic interactions between the analytes and the stationary phase.[6][12] The length of the alkyl chain on the silica support (e.g., C18 vs. C8) and the presence of other functional groups influence these interactions.

Column Performance Logic Column_Type HPLC Column Type C18 C18 (Octadecylsilane) Column_Type->C18 C8 C8 (Octylsilane) Column_Type->C8 Mixed_Mode Mixed-Mode (e.g., C12 + Ion-Exchange) Column_Type->Mixed_Mode Retention Longer Retention Time (Stronger Hydrophobic Interaction) C18->Retention Resolution Higher Resolution for Closely Related Parabens C18->Resolution Peak_Shape Good Peak Shape (Symmetrical Peaks) C18->Peak_Shape C8->Retention Shorter than C18 C8->Peak_Shape Selectivity Alternative Selectivity (Hydrophobic & Ionic Interactions) Mixed_Mode->Selectivity Performance Performance Outcome

Caption: Relationship between HPLC column type and performance characteristics in paraben analysis.

Performance Data Summary

The following table summarizes the typical performance of different HPLC columns for the separation of a standard mixture of four parabens (Methyl-, Ethyl-, Propyl-, and Butylparaben) under the previously described isocratic conditions.

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Retention Time of Butylparaben (min)Resolution (Propyl/Butyl)Tailing Factor (Butylparaben)
Column A C1854.6 x 150~8.5> 2.0< 1.2
Column B C854.6 x 150~6.2~1.8< 1.3
Column C Mixed-Mode (C12 + IEX)54.6 x 150Variable (pH dependent)Can be optimizedOften > 1.5 without optimization
Column D UHPLC C18< 22.1 x 50< 1.0> 2.0< 1.1

Note: The values presented are representative and can vary depending on the specific brand of the column and the exact experimental conditions.

In-Depth Discussion and Interpretation

C18 Columns (e.g., Column A): The Workhorse for Paraben Analysis

C18 columns are the most widely used for paraben analysis due to their strong hydrophobic retention, which provides excellent separation of the homologous series of parabens.[7][8] The longer alkyl chain of the C18 phase leads to greater interaction with the nonpolar paraben molecules, resulting in longer retention times and typically higher resolution, especially for the more hydrophobic, longer-chain parabens like propyl- and butylparaben.[13] Modern, well-endcapped C18 columns generally provide symmetrical peaks with minimal tailing.[14]

C8 Columns (e.g., Column B): A Faster Alternative

C8 columns have a shorter alkyl chain than C18 columns, resulting in less hydrophobic retention.[5] This leads to shorter analysis times, which can be advantageous for high-throughput screening. However, the reduced retention may also lead to slightly lower resolution between closely eluting peaks compared to a C18 column under the same conditions. Peak tailing can sometimes be more pronounced on C8 columns if secondary interactions with residual silanol groups on the silica surface are not well-controlled.[14]

Mixed-Mode Columns (e.g., Column C): For Complex Separations

Mixed-mode columns, which possess both reversed-phase and ion-exchange characteristics, offer alternative selectivity.[3][15] While parabens are neutral and do not directly participate in ion exchange, the ionic functional groups on the stationary phase can alter the overall polarity and interaction landscape.[15] This can be particularly useful for complex samples where parabens may co-elute with other charged or highly polar compounds. However, method development with mixed-mode columns can be more complex, often requiring careful optimization of mobile phase pH and buffer concentration to achieve the desired separation.[15]

UHPLC Columns (e.g., Column D): The Need for Speed and Efficiency

Ultra-High-Performance Liquid Chromatography (UHPLC) columns, packed with sub-2 µm particles, offer a significant increase in efficiency and a dramatic reduction in analysis time.[4] A UHPLC C18 column can achieve baseline separation of all four parabens in under a minute, a substantial improvement over conventional HPLC.[4] This not only increases sample throughput but also reduces solvent consumption. The trade-off is the requirement for a UHPLC system capable of handling the higher backpressures generated by these columns.

Recommendations for Column Selection

  • For routine quality control of known paraben mixtures: A standard C18 column is the most reliable and robust choice, providing excellent resolution and peak shape.

  • For high-throughput analysis: A UHPLC C18 column is the ideal option, offering significant time and solvent savings without compromising separation quality.

  • When faster analysis is required with a conventional HPLC system: A C8 column can be a suitable alternative to a C18, provided that the resolution is adequate for the specific application.

  • For complex sample matrices where co-elution is a problem: A mixed-mode column may provide the necessary alternative selectivity to resolve parabens from interfering compounds.

Conclusion

The selection of an appropriate HPLC column is a critical step in developing a robust and reliable method for paraben analysis. While C18 columns remain the industry standard due to their excellent resolving power for this class of compounds, C8 and mixed-mode columns offer viable alternatives for specific applications. The advent of UHPLC technology has further expanded the options, enabling ultra-fast and efficient separations. By understanding the underlying principles of chromatographic separation and the specific characteristics of each column type, researchers can make an informed decision to achieve optimal performance in their paraben analysis.

References

Safety Operating Guide

Proper Disposal of Octyl 4-Hydroxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of octyl 4-hydroxybenzoate, a member of the paraben family, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Local, state, and federal regulations govern the disposal of chemical waste, and your EHS office will provide specific guidance tailored to your location.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or glasses with side shields

  • A laboratory coat

Ventilation: Handle the chemical and its waste in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound.

    • Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Keep it separate from incompatible materials such as strong oxidizing agents.

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition with a secure lid.

    • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Do not use chemical formulas or abbreviations.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

    • This storage area should be away from general laboratory traffic and incompatible chemicals.

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's guidelines, contact your EHS department to arrange for a hazardous waste pickup.[1]

Data Presentation: Key Disposal Information

For quick reference, the following table summarizes the essential information for the proper disposal of this compound.

AspectGuideline
Waste Classification Hazardous Chemical Waste
Disposal Method Collection for licensed hazardous waste disposal service
Incompatible Materials Strong oxidizing agents
Container Type Leak-proof, chemically compatible, with a secure lid
Labeling Requirements "Hazardous Waste," "this compound"
Drain Disposal Prohibited
Trash Disposal Prohibited

Experimental Protocols

Standard laboratory procedure does not involve the on-site neutralization of paraben waste such as this compound. The recommended and safest protocol is the collection and subsequent disposal by a licensed and qualified hazardous waste management company, coordinated through your institution's EHS department.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Waste Generation (this compound) identify Identify and Segregate Waste start->identify containerize Collect in a Labeled, Compatible Container identify->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal end Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Octyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Octyl 4-hydroxybenzoate (also known as octylparaben) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary risks associated with handling this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.

Hazard Class GHS Pictogram Hazard Statement
Skin IrritationGHS07H315: Causes skin irritation.[1][2]
Eye IrritationGHS07H319: Causes serious eye irritation.[2]
Respiratory IrritationGHS07H335: May cause respiratory irritation.[2]
Protection Type Required Personal Protective Equipment (PPE) Specifications and Standards
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should also be worn.Inspect gloves before use.
Respiratory Protection Generally not required in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator should be used.Use in a well-ventilated area.[4]

Operational and Disposal Plans

Proper handling, storage, and disposal procedures are crucial for minimizing risks associated with this compound.

Step-by-Step Handling and Disposal Workflow

This compound: Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol Engineering_Controls Ensure Proper Ventilation (e.g., chemical fume hood) Don_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Engineering_Controls->Don_PPE Step 1 Handling Handle with Care Avoid dust generation and contact Don_PPE->Handling Step 2 Hygiene Practice Good Hygiene Wash hands thoroughly after handling Handling->Hygiene Step 3 Storage Store in a Cool, Dry, Well-Ventilated Area Keep container tightly closed Hygiene->Storage Step 4 Waste_Collection Collect Waste in a suitable, labeled, and closed container Disposal_Plant Dispose of at an Approved Waste Disposal Plant Waste_Collection->Disposal_Plant Step 1 Regulations Follow Local, State, and Federal Regulations Disposal_Plant->Regulations Step 2

Caption: Workflow for the safe handling and disposal of this compound.

Safe Handling Procedures

  • Ventilation : Always handle this compound in a well-ventilated area, such as under a chemical fume hood, to minimize the inhalation of dust.[4]

  • Avoid Contact : Take precautions to prevent contact with skin and eyes.[4] Avoid the formation of dust and aerosols.

  • Hygiene Practices : Wash your hands thoroughly with soap and water after handling the chemical. Do not eat, drink, or smoke in the work area.

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it away from incompatible materials such as strong oxidizing agents.[3]

Spill and Emergency Procedures

  • Minor Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[3]

  • Major Spills : In the event of a large spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Prevent the spilled material from entering drains or waterways.

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact : In case of contact, immediately wash the skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.

    • Inhalation : If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If you feel unwell, seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[3]

Disposal Plan

  • Waste Disposal : Dispose of waste material and empty containers in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.

  • Environmental Precautions : Do not allow the chemical to be released into the environment or enter drains.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.